molecular formula C10H9NO2 B1387330 7-Methoxyquinolin-2(1H)-one CAS No. 23981-26-2

7-Methoxyquinolin-2(1H)-one

Cat. No.: B1387330
CAS No.: 23981-26-2
M. Wt: 175.18 g/mol
InChI Key: AUHADULCABPIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxyquinolin-2(1H)-one (CAS 23981-26-2) is a high-purity, synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. Its fused heterocyclic quinolinone scaffold is a privileged structure in the design of bioactive molecules, serving as a core building block for the development of novel therapeutic agents. A primary research application of this compound is in the design and synthesis of potential antitumor agents . The compound serves as a key precursor for generating derivatives that demonstrate potent antiproliferative activity against a diverse panel of human cancer cell lines . Research indicates that structural modifications to this core, such as introducing specific side chains, can yield compounds that induce apoptosis in cancer cells by activating the p53 signaling pathway and its transcriptional targets . Furthermore, the quinolinone core is a featured component in advanced hybrid molecules, such as triazole-linked quinolinone-naphthalene conjugates, which have shown promise as epidermal growth factor receptor (EGFR) inhibitors and potent apoptotic inducers in cellular studies . Beyond oncology, this versatile intermediate is also utilized in the search for new antimicrobial and antibiofilm agents . Hybrid molecules incorporating the this compound structure have been evaluated for their efficacy against multi-drug resistant bacterial and fungal strains, with some derivatives exhibiting strong activity and the ability to disrupt biofilm formation . Researchers also employ this compound in the development of tubulin polymerization inhibitors , exploring its potential in novel chalcone hybrids that display potent cytotoxicity and selectivity against cancer cells . With a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol, this compound is a solid with a melting point of approximately 199 °C . It is supplied for research applications only and is an essential tool for chemists and biologists engaged in hit-to-lead optimization and structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-8-4-2-7-3-5-10(12)11-9(7)6-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHADULCABPIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652350
Record name 7-Methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23981-26-2
Record name 7-Methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1,2-dihydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 7-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to 7-Methoxyquinolin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the underlying principles, mechanistic details, and practical considerations for each major protocol.

Introduction: The Significance of the this compound Scaffold

The quinolin-2(1H)-one, or carbostyril, core is a privileged structure found in numerous natural products and synthetic pharmaceuticals.[1][2] Its unique fused benzene-pyridone ring system allows for diverse chemical modifications, leading to a wide spectrum of biological activities. The 7-methoxy substitution, in particular, is a feature of several key intermediates for important active pharmaceutical ingredients (APIs), making its efficient and scalable synthesis a topic of considerable interest. This guide will explore and compare established and modern methodologies for its construction.

The Knorr Quinoline Synthesis: A Classic Route

First described by Ludwig Knorr in 1886, this reaction remains a cornerstone for the synthesis of 2-hydroxyquinolines (the tautomeric form of quinolin-2-ones).[3][4][5] The core principle involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide. For the synthesis of this compound, the key precursors are 3-methoxyaniline and a suitable β-ketoester, such as ethyl acetoacetate.

Mechanism and Rationale

The Knorr synthesis is a two-step process. The first step is the formation of the β-ketoanilide intermediate via condensation of the aniline with the β-ketoester. The second, and more critical step, is the cyclization, which is an intramolecular electrophilic aromatic substitution.

Causality Behind Experimental Choices:

  • Strong Acid Catalyst: A strong acid, typically concentrated sulfuric acid or polyphosphoric acid (PPA), is essential.[4][6] The acid serves two primary roles: it protonates the amide carbonyl, activating it for cyclization, and it also protonates the keto carbonyl, which facilitates the subsequent dehydration and aromatization steps.

  • Temperature Control: The initial condensation is often performed at a moderate temperature, while the cyclization requires significantly higher temperatures to overcome the activation energy for the electrophilic attack on the electron-rich aromatic ring.[6]

Mechanistic Diagram: Knorr Synthesis

Knorr_Synthesis cluster_0 Step 1: Anilide Formation cluster_1 Step 2: Acid-Catalyzed Cyclization 3-Methoxyaniline 3-Methoxyaniline Intermediate_Anilide β-Ketoanilide 3-Methoxyaniline->Intermediate_Anilide -EtOH Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Intermediate_Anilide Protonation Protonation (H+) Intermediate_Anilide->Protonation Intermediate_Anilide->Protonation Cyclization Intramolecular Electrophilic Substitution Protonation->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Tautomerization Keto-Enol Tautomerization Dehydration->Tautomerization Final_Product This compound Tautomerization->Final_Product

Caption: Mechanism of the Knorr Synthesis for this compound.

Experimental Protocol: Knorr Synthesis

Part A: Synthesis of Ethyl 3-((3-methoxyphenyl)amino)but-2-enoate (Intermediate)

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 3-methoxyaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene (approx. 2 mL per mmol of aniline).

  • Reaction: Add a catalytic amount of p-toluenesulfonic acid (0.01 eq). Heat the mixture to reflux (approx. 110-140 °C) for 2-4 hours, collecting the water that forms in the Dean-Stark trap.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the disappearance of the 3-methoxyaniline spot.

  • Work-up: Once complete, cool the mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate, which can often be used in the next step without further purification.

Part B: Cyclization to this compound

  • Setup: In a flask equipped with a mechanical stirrer and a thermometer, add a high-boiling point solvent such as Dowtherm A or diphenyl ether. Heat the solvent to approximately 250 °C.

  • Reaction: Slowly add the crude intermediate from Part A to the hot solvent. The high temperature induces cyclization.

  • Monitoring: Monitor the conversion of the intermediate to the final product by TLC.

  • Work-up: After the reaction is complete (typically 15-30 minutes), cool the mixture. The product often precipitates upon cooling.

  • Purification: Filter the solid product and wash with a non-polar solvent like hexane to remove the high-boiling solvent. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Modern Synthetic Approaches

While classic methods are robust, modern organic synthesis has introduced several alternative routes that may offer milder conditions, higher yields, or improved atom economy.

Triflic Acid-Mediated Cyclization of Cinnamanilides

A more recent and high-yielding protocol involves the cyclization of N-aryl cinnamanilides.[1][7] This method provides an elegant route to various quinolin-2(1H)-ones.

Principle: The synthesis begins with the coupling of an aniline (3-methoxyaniline) with cinnamoyl chloride to form the corresponding cinnamanilide. This intermediate is then treated with a strong acid, like triflic acid (TfOH), to induce a cyclization-dehydrophenylation cascade, affording the quinolin-2(1H)-one in excellent yields (62–97%).[1][7]

Experimental Workflow: Cinnamanilide Cyclization

Workflow Start Starting Materials: 3-Methoxyaniline Cinnamoyl Chloride Step1 Step 1: Amide Coupling (Formation of Cinnamanilide) Start->Step1 Step2 Step 2: Cyclization (Triflic Acid, 110 °C) Step1->Step2 Intermediate Step3 Step 3: Work-up (Quench with ice-water) Step2->Step3 Step4 Step 4: Purification (Filtration & Washing) Step3->Step4 End Final Product: This compound Step4->End

Caption: General workflow for the Triflic Acid-mediated synthesis.

Ruthenium-Catalyzed Cyclization

Transition-metal catalysis offers another powerful strategy. A ruthenium-catalyzed cyclization of anilides with acrylates or propiolates has been reported for the synthesis of substituted 2-quinolones.[8] While this method can be highly efficient, it often requires careful optimization of the catalyst system, ligands, and additives.[1][2]

Comparative Analysis of Synthesis Protocols

The choice of synthetic route depends on several factors, including substrate availability, desired scale, and tolerance for harsh conditions.

Synthesis MethodKey ReactantsCatalyst/ReagentTemperatureTypical YieldAdvantagesDisadvantages
Knorr Synthesis 3-Methoxyaniline, Ethyl AcetoacetateH₂SO₄ or PPA>240 °C (Cyclization)ModerateUses readily available starting materials.Requires very high temperatures and strong acids; can lead to charring.[9]
TfOH-Mediated Cyclization 3-MethoxycinnamanilideTriflic Acid (TfOH)RT to 110 °C62-97%[1][7]High yields, relatively milder conditions than Knorr.Requires pre-synthesis of the cinnamanilide intermediate.
Ruthenium-Catalyzed Anilides, AcrylatesRu-complex, Ag-salts~130 °C10-76%[1]Good functional group tolerance.Requires expensive metal catalyst and additives; long reaction times.
Visible Light-Mediated Quinoline N-oxidesPhotocatalystAmbient75-97%[1][7]Green chemistry approach, mild conditions.Requires synthesis of the N-oxide precursor.

Conclusion

The synthesis of this compound can be accomplished through several effective pathways. The classical Knorr synthesis provides a direct, albeit harsh, route from simple starting materials. For researchers seeking higher yields and milder conditions, the triflic acid-mediated cyclization of a pre-formed cinnamanilide offers a superior alternative.[1][7] Emerging methods in transition-metal and photoredox catalysis continue to expand the synthetic chemist's toolkit, promising even more efficient and environmentally benign routes in the future. The optimal choice will always involve a careful balance of scalability, cost, and laboratory capabilities.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyquinolin-2(1H)-one is a heterocyclic molecule belonging to the quinolin-2(1H)-one class, also known as carbostyrils. This structural motif is present in numerous natural products and synthetic compounds, contributing to a wide array of biological activities.[1] In pharmaceutical research, this compound serves as a key intermediate in the synthesis of bioactive compounds with potential applications as antimicrobial and anticancer agents, owing to its ability to interact with biological targets like enzymes and receptors.[2] Furthermore, its favorable photophysical properties have led to its use in the design of fluorescent probes for cellular imaging.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, crucial for its application in drug discovery and materials science.

Chemical Identity and Structure

The fundamental identity of a compound is defined by its structure and molecular formula. Understanding these aspects is the first step in characterizing its behavior.

Molecular Structure:

The structure of this compound consists of a fused benzene and pyridinone ring system, with a methoxy group substituted at the 7th position. The "(1H)" designation indicates that the nitrogen atom in the pyridinone ring is bonded to a hydrogen atom.

Caption: Chemical structure of this compound.

Key Identifiers:

PropertyValue
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2]
CAS Number 23981-26-2[2]

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.

Physical State and Appearance

This compound is a solid at room temperature, typically appearing as a yellow to orange solid.[3]

Melting and Boiling Points

The melting and boiling points are critical indicators of the purity and thermal stability of a compound.

  • Melting Point: 199 °C[2][3]

  • Boiling Point: 374.0 ± 42.0 °C (Predicted)[2][3]

The relatively high melting point suggests a stable crystalline lattice structure.

Solubility
Acidity (pKa)

The pKa value indicates the tendency of a molecule to donate a proton. For this compound, the lactam proton on the nitrogen is the most acidic.

  • pKa: 11.20 ± 0.70 (Predicted)[3]

This predicted pKa suggests that the compound is a very weak acid.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. A higher logP value indicates greater lipid solubility. While an experimentally determined logP for this compound is not provided, related structures can offer an approximation. For instance, the simpler 7-methoxyquinoline has a predicted XLogP3 of 2.4.[4]

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties relies on robust experimental methodologies. The following section outlines standard protocols for key parameters.

Melting Point Determination: Capillary Method

This is a standard and widely used technique for determining the melting point of a solid.

G A Sample Preparation: Finely powder the sample. B Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in a melting point apparatus. B->C D Heating: Heat the apparatus at a controlled rate (e.g., 1-2 °C/min near the expected melting point). C->D E Observation: Record the temperature range from the first appearance of liquid to the complete melting of the solid. D->E

Caption: Workflow for melting point determination by the capillary method.

Solubility Determination: Shake-Flask Method (OECD Guideline 105)

The shake-flask method is the gold standard for determining the water solubility of a compound.

G A Equilibration: Add an excess amount of the compound to a known volume of water in a flask. B Shaking: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium. A->B C Phase Separation: Allow the mixture to stand or centrifuge to separate the undissolved solid from the saturated solution. B->C D Quantification: Analyze the concentration of the compound in the aqueous phase using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). C->D E Calculation: Calculate the solubility from the measured concentration. D->E

Caption: Workflow for solubility determination using the shake-flask method.

pKa Determination: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a substance.

G A Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system). B Titration: Titrate the solution with a standardized acid or base while monitoring the pH with a calibrated pH meter. A->B C Data Plotting: Plot the pH of the solution against the volume of titrant added. B->C D pKa Determination: Determine the pKa from the titration curve, typically at the half-equivalence point. C->D

Caption: Workflow for pKa determination by potentiometric titration.

Stability and Storage

For maintaining the integrity of this compound, proper storage is essential. It should be stored at room temperature in a dry, well-sealed container.[2][3] While specific stability studies are not detailed in the provided search results, the general principles of chemical stability suggest that it should be protected from light and moisture to prevent degradation.

Spectroscopic Characterization

Spectroscopic data is vital for confirming the structure and purity of this compound. While the search results do not provide a complete set of spectra specifically for this compound, they do offer data for closely related analogs, which can be used for comparative purposes. For instance, the 1H NMR spectrum of 6,7-Dimethoxyquinolin-2(1H)-one shows characteristic peaks for the aromatic protons, the vinyl protons of the pyridinone ring, and the methoxy groups.[1] Similarly, IR spectroscopy of related quinolinones reveals characteristic peaks for the N-H and C=O stretching vibrations.[1]

Conclusion

This compound is a valuable building block in medicinal chemistry and materials science. Its physicochemical properties, including a high melting point and predicted weak acidity, provide a foundation for its handling, formulation, and application. The experimental protocols outlined in this guide offer a framework for the rigorous characterization of this and similar compounds, ensuring data integrity and reproducibility in research and development. A thorough understanding of these fundamental properties is paramount for unlocking the full potential of this compound in the creation of novel therapeutic agents and functional materials.

References

An In-depth Technical Guide to 7-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 23981-26-2

This guide provides a comprehensive technical overview of 7-Methoxyquinolin-2(1H)-one, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical and physical properties, synthesis methodologies, spectral characterization, and potential applications, with a focus on its role as a versatile scaffold in medicinal chemistry.

Introduction: The Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one, or carbostyril, framework is a prominent heterocyclic motif found in numerous natural products and synthetic molecules with diverse biological activities.[1] This fused benzene-pyridone ring system offers a unique combination of structural rigidity and synthetic tractability, making it a privileged scaffold in drug discovery.[1] Derivatives of quinolin-2(1H)-one have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] this compound, with its methoxy substitution on the benzene ring, serves as a key intermediate and a molecular building block for the development of novel therapeutic agents and functional materials.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development.

PropertyValueSource
CAS Number 23981-26-2[4]
Molecular Formula C₁₀H₉NO₂[4]
Molecular Weight 175.18 g/mol [4]
Melting Point 199 °C[4]
Boiling Point 374.0 ± 42.0 °C[4]
Appearance Solid-
Storage Room temperature, in a dry, sealed container[5]

Synthesis Strategies

The synthesis of quinolin-2(1H)-ones has been a subject of extensive research, leading to the development of several effective synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.

General Synthetic Approaches

Several established methods for the synthesis of the quinolin-2(1H)-one core are applicable to the preparation of 7-methoxy derivatives. These include:

  • Friedländer Annulation: This classic method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

  • Conrad-Limpach-Knorr Synthesis: This approach utilizes the reaction of anilines with β-ketoesters.

  • Camps Cyclization: This involves the cyclization of o-acylaminoacetophenones in the presence of a base.

  • Visible Light-Mediated Synthesis: More contemporary methods employ visible light and a photocatalyst to convert quinoline N-oxides to quinolin-2(1H)-ones in high yields.[1]

Illustrative Synthetic Protocol: Synthesis of a Related Analog, 7-Hydroxy-6-methoxyquinolin-2(1H)-one

Step 1: Synthesis of 6,7-Dimethoxyquinolin-2(1H)-one

A common precursor for methoxy-substituted quinolinones is a dimethoxy derivative. The synthesis of 6,7-dimethoxyquinolin-2(1H)-one has been reported with a 32% yield. The reported spectral data for this intermediate is as follows:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 11.56 (s, 1H), 7.77 (d, J = 8.0 Hz, 1H), 7.18 (s, 1H), 6.85 (s, 1H), 6.32 (d, J = 12.0 Hz, 1H), 3.80 (s, 3H), 3.78 (s, 3H).[1]

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 161.19, 151.21, 144.11, 139.12, 133.91, 118.08, 111.69, 108.18, 97.04, 55.10, 54.92.[1]

  • HRMS (ESI-MS) m/z: Calculated for C₁₁H₁₂NO₃ [M + H]⁺ 206.0817, found: 206.0598.[1]

  • FT-IR (KBr) cm⁻¹: 3302 (-NH), 2827 (-CH₃), 1659 (-C=O).[1]

Step 2: Selective Demethylation

The selective demethylation of 6,7-dimethoxyquinolin-2(1H)-one can be achieved using a Lewis acid such as aluminum chloride (AlCl₃). This reaction preferentially cleaves the methoxy group at the 7-position to yield 7-hydroxy-6-methoxyquinolin-2(1H)-one.[1]

Detailed Experimental Protocol for the Synthesis of 7-Hydroxy-6-methoxyquinolin-2(1H)-one:

  • To a solution of 6,7-dimethoxyquinolin-2(1H)-one (1.5 g, 7.31 mmol, 1 equivalent) in 50 mL of dry dichloromethane (DCM), add aluminum chloride (14.58 g, 109.65 mmol, 15 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (20:80).

  • Upon completion, purify the crude product by column chromatography on silica gel using a mobile phase of Chloroform:Methanol (95:5) to afford the desired product.

This protocol yielded the target compound in 41% yield.[6] The reported ¹H NMR data for the product is:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 11.45 (s, 1H), 9.92 (s, 1H), 7.72 (d, J = 8.0 Hz, 1H), 7.13 (s, 1H), 6.76 (s, 1H), 6.24 (d, J = 8.0 Hz, 1H), 3.79 (s, 3H).[6]

Spectral Characterization

The unambiguous identification and characterization of this compound rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not provided in the search results, the following sections describe the expected spectral features based on its chemical structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the pyridone ring, the methoxy group protons, and the N-H proton. The chemical shifts and coupling patterns will be characteristic of the substituted quinolin-2(1H)-one ring system.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum should display ten distinct signals corresponding to the ten carbon atoms in the structure. The chemical shifts of the carbonyl carbon, the methoxy carbon, and the aromatic and vinyl carbons will be in their characteristic regions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

  • C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.

  • C=C stretch (aromatic and vinyl): Absorption bands in the region of 1500-1600 cm⁻¹.

  • C-O stretch (methoxy): Absorption bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the molecular weight of 175.18. Fragmentation patterns observed in the mass spectrum can provide further structural information.

Potential Applications in Drug Discovery and Development

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, and this compound serves as a valuable starting material and intermediate for the synthesis of bioactive molecules.

Antimicrobial and Anticancer Potential

Derivatives of quinolin-2(1H)-one have shown promising activity as both antimicrobial and anticancer agents.[4][5] The mechanism of action for the anticancer effects of some quinolinone derivatives involves the induction of apoptosis and cell cycle arrest in cancer cells.[2] For instance, a 6,7-methylenedioxy-4-phenylquinolin-2(1H)-one derivative was found to induce apoptosis in human ovarian cancer cell lines. While specific data for this compound is not available, its structural similarity to these active compounds suggests it is a promising candidate for further investigation and derivatization to develop novel therapeutic agents.

Fluorescent Probes

The quinolin-2(1H)-one core possesses favorable photophysical properties, making it a suitable fluorophore for the design of fluorescent probes. These probes can be utilized for cellular imaging and the detection of biologically relevant analytes.[4][7]

Key Intermediate in Synthesis

This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] Its functional groups, the methoxy group and the lactam moiety, can be readily modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound was not found, general laboratory safety precautions should be observed when handling this compound. Based on the safety information for related quinoline derivatives, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[8]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[8]

    • Eye Contact: In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8]

    • Inhalation: If inhaled, move to fresh air. If breathing is difficult, seek medical attention.[9]

    • Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[8]

It is imperative to consult a comprehensive and specific MSDS for this compound once available before handling.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. Its versatile quinolin-2(1H)-one core allows for a wide range of chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents and functional molecules. While further research is needed to fully elucidate its biological activity and to develop optimized synthetic protocols, the existing body of knowledge on related compounds underscores the importance of this compound as a key building block for future scientific advancements. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers and developers in the life sciences.

References

An In-Depth Technical Guide to 7-Methoxyquinolin-2(1H)-one: Structural Analogs, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic molecules with significant biological activities.[1] Among its myriad of derivatives, 7-Methoxyquinolin-2(1H)-one has emerged as a particularly promising pharmacophore in medicinal chemistry, serving as a key intermediate in the synthesis of compounds with potent anticancer and neuroprotective properties.[2] This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives. We will delve into the synthetic strategies employed to access this core and its analogs, explore the structure-activity relationships (SAR) that govern their biological effects, and elucidate the underlying mechanisms of action, with a particular focus on their interactions with key signaling pathways implicated in cancer and neurodegenerative diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Quinolin-2(1H)-one Core

Quinolin-2(1H)-one, also known as carbostyril, is a bicyclic heterocyclic compound consisting of a benzene ring fused to a pyridin-2-one ring.[1] This structural framework is found in a variety of natural products and has been extensively utilized as a template in drug design due to its broad spectrum of bioactivities, including anti-malarial, antimicrobial, and antitumor properties.[3] The versatility of the quinolin-2(1H)-one scaffold allows for facile functionalization at multiple positions, enabling the fine-tuning of its pharmacological profile.[1]

The 7-methoxy substitution on the quinolin-2(1H)-one core plays a crucial role in modulating the biological activity of its derivatives. The methoxy group, a strong electron-donating group and hydrogen bond acceptor, can significantly influence the molecule's interaction with biological targets.[4] This has led to the development of a diverse array of this compound analogs with a wide range of therapeutic applications.

Synthetic Strategies for this compound and its Analogs

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the Core Scaffold

A common and efficient method for the synthesis of substituted 4-methoxy-1H-quinolin-2-ones involves a three-step process starting from substituted anilines.[5]

Experimental Protocol: Synthesis of Substituted 4-Methoxy-1H-quinolin-2-ones [5]

  • Step 1: Synthesis of Substituted 2,4-dichloroquinoline.

    • Reflux a mixture of the appropriately substituted aniline and malonic acid in an excess of phosphorous oxychloride for 6 hours.

    • Upon completion, the reaction mixture is carefully poured onto crushed ice to decompose the excess phosphorous oxychloride.

    • The resulting precipitate is filtered, washed with water, and dried to yield the 2,4-dichloroquinoline derivative.

  • Step 2: Synthesis of 2,4-dimethoxyquinoline.

    • The substituted 2,4-dichloroquinoline is heated at reflux with a freshly prepared solution of sodium methoxide in methanol for 5 hours.

    • After cooling, the reaction mixture is poured into water, and the precipitated product is filtered, washed, and dried.

  • Step 3: Synthesis of 4-methoxy-1H-quinolin-2-one.

    • The 2,4-dimethoxyquinoline derivative is refluxed with a mixture of glacial acetic acid and concentrated hydrochloric acid for 4 hours.

    • The reaction mixture is then cooled, and the product is collected by filtration, washed with water, and recrystallized to afford the pure 4-methoxy-1H-quinolin-2-one.

A visual representation of this synthetic workflow is provided below:

Synthesis_Workflow cluster_step1 Step 1: Dichloroquinoline Synthesis cluster_step2 Step 2: Dimethoxyquinoline Synthesis cluster_step3 Step 3: Quinolin-2-one Formation Aniline Substituted Aniline Step1_Reaction Reflux, 6h Aniline->Step1_Reaction MalonicAcid Malonic Acid MalonicAcid->Step1_Reaction POCl3 POCl3 POCl3->Step1_Reaction Dichloroquinoline 2,4-Dichloroquinoline Step1_Reaction->Dichloroquinoline NaOMe NaOMe, MeOH Dichloroquinoline->NaOMe Step2_Reaction Reflux, 5h NaOMe->Step2_Reaction Dimethoxyquinoline 2,4-Dimethoxyquinoline Step2_Reaction->Dimethoxyquinoline Acids AcOH, HCl Dimethoxyquinoline->Acids Step3_Reaction Reflux, 4h Acids->Step3_Reaction FinalProduct 4-Methoxy-1H-quinolin-2-one Step3_Reaction->FinalProduct

Synthetic workflow for 4-methoxy-1H-quinolin-2-ones.
Synthesis of 7-Hydroxy-6-methoxyquinolin-2(1H)-one

A notable analog, 7-hydroxy-6-methoxyquinolin-2(1H)-one, has been synthesized via a selective demethylation strategy.[6]

Experimental Protocol: Synthesis of 7-Hydroxy-6-methoxyquinolin-2(1H)-one [6]

  • To a solution of 6,7-dimethoxyquinolin-2(1H)-one (1 equivalent) in dry dichloromethane, add aluminum chloride (15 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction and purify the crude product by column chromatography to yield 7-hydroxy-6-methoxyquinolin-2(1H)-one.

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have demonstrated significant therapeutic potential, particularly in the field of oncology. Their anticancer activity is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of this compound analogs against a variety of cancer cell lines.

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a pivotal role in the development and progression of many cancers.[2] Overexpression or activating mutations of these receptors lead to uncontrolled cell growth and proliferation. Several quinoline-based derivatives have been developed as potent inhibitors of EGFR and HER2.[7][8]

The binding of these inhibitors to the ATP-binding pocket of the EGFR/HER2 kinase domain prevents the downstream activation of pro-survival signaling cascades, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This disruption of signaling ultimately leads to cell cycle arrest and apoptosis.[9]

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER2 PI3K PI3K EGFR_HER2->PI3K Ras Ras EGFR_HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinolinone This compound Derivative Quinolinone->EGFR_HER2 Inhibition

Inhibition of EGFR/HER2 signaling by this compound derivatives.

Beyond receptor tyrosine kinase inhibition, this compound derivatives can induce apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[7] Furthermore, these compounds have been shown to cause cell cycle arrest, often at the G2/M phase, by interfering with the function of key cell cycle regulators.[10]

Structure-Activity Relationship (SAR)

The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline core and any appended functionalities.

Compound IDR1 (at C4)R2 (at C6)R3 (at C7)Cancer Cell LineIC50 (µM)Reference
1a -H-OCH3-HMCF-7>50[8]
3d -NH-(p-CH3-Ph)-H-OCH3MCF-70.037[8]
5a -NH-(p-SO2NH2-Ph)-H-OCH3MCF-70.034[8]
11 -NH-(p-COCH3-Ph)-OCH3-HMDA-MB-2310.04[6]
1f -NH-(p-F-Ph)-H-FBGC8238.32[11]
2i -NH-(p-Cl-Ph)-OCH3 (at C8)-HBGC8234.65[11]

Key SAR Insights:

  • Substitution at C4: The presence of a substituted anilino group at the C4 position is crucial for potent anticancer activity.[6][11] Electron-withdrawing or hydrogen-bond accepting groups on the aniline ring often enhance cytotoxicity.[6]

  • Substitution at C6 and C7: The position of the methoxy group significantly influences activity. While 7-methoxy derivatives are potent, shifting the methoxy group to the C6 or C8 position can also yield highly active compounds.[11] The presence of a fluorine atom at C7 has also been shown to be beneficial.[11]

  • Planarity: Steric hindrance that disrupts the planarity between the quinoline core and the C4-anilino moiety can lead to a loss of activity.[6]

Key Experimental Protocols in Biological Evaluation

The biological activity of this compound derivatives is typically assessed using a panel of in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Experimental Protocol: MTT Assay [13]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.

  • Incubation: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Tubulin Polymerization Assay

Some quinolinone derivatives exert their anticancer effects by interfering with microtubule dynamics. The tubulin polymerization assay is used to assess the ability of a compound to either inhibit or promote the polymerization of tubulin into microtubules.[14]

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay [5][14]

  • Reagent Preparation: Prepare a 1X assay buffer containing tubulin, GTP, and a fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized tubulin.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations.

  • Initiation of Polymerization: Add the tubulin/GTP master mix to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the ability to readily introduce a wide range of substituents, allows for the systematic exploration of structure-activity relationships and the optimization of pharmacological properties. The demonstrated efficacy of this compound derivatives as potent anticancer agents, particularly through the inhibition of key signaling pathways such as EGFR/HER2, underscores their therapeutic potential.

Future research in this area should focus on several key aspects. The continued exploration of novel synthetic methodologies will enable the generation of more diverse and complex analogs. In-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds. Furthermore, the investigation of their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates. The development of derivatives with improved selectivity and reduced off-target effects will be paramount for enhancing their therapeutic index. Ultimately, the continued investigation of this compound and its analogs holds great promise for the discovery of next-generation therapies for cancer and other debilitating diseases.

References

The Modern Alchemist's Guide to Quinolinone Compounds: From Natural Discovery to Purified Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini

Publication Date: December 31, 2025

Abstract

Quinolinone and its related scaffolds are a pivotal class of nitrogen-containing heterocyclic compounds, forming the foundational structure of numerous natural products and pharmacologically active molecules.[1] Found in a diverse array of organisms including plants, fungi, and bacteria, these compounds exhibit a remarkable breadth of biological activities, such as anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties.[1] The therapeutic significance of this structural class is underscored by the number of quinoline-based drugs approved by the FDA.[1] This guide provides an in-depth exploration of the core methodologies and advanced analytical techniques for the discovery, isolation, and structural elucidation of novel quinolinone compounds from natural sources, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for new therapeutic agents.

The Genesis of Discovery: A Historical and Modern Perspective

The journey into the world of quinoline alkaloids began in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar.[2] A pivotal moment in medicinal chemistry arrived with the extraction of quinine, a quinoline alkaloid, from the bark of the Cinchona tree, a remedy for malaria used for centuries.[3][4][5] This marked the dawn of utilizing this chemical scaffold for therapeutic purposes.

Today, the search for novel quinolinone compounds is a dynamic and burgeoning field of research. Natural product discovery campaigns continue to unveil new quinolinone alkaloids from a variety of sources, with endophytic fungi—microorganisms that reside within plant tissues—emerging as a particularly prolific source.[1] This natural discovery pipeline is complemented by advanced synthetic methodologies, ensuring a continuous stream of new chemical entities for drug development.[1]

Natural Sources of Quinolinone Alkaloids:

  • Plants: Prominent plant families that produce quinoline alkaloids include Rubiaceae (e.g., Cinchona spp.), Rutaceae, and Annonaceae.[6][]

  • Fungi: Genera such as Aspergillus and Penicillium are known producers of quinolone alkaloids.[8][9]

  • Bacteria: Some bacteria, like Pseudomonas aeruginosa, have been shown to produce quinolone compounds with potent biological activities.[10]

  • Animals: Certain insects, for instance, utilize quinoline alkaloids as defense mechanisms.[6]

From Source to Separation: A Workflow for Isolation and Purification

The path from a natural source to a purified, novel quinolinone compound is a systematic, multi-step process. The primary objective is to extract the secondary metabolites and then meticulously separate and purify them to isolate individual compounds.[1]

The Crucial First Step: Extraction

The choice of extraction method and solvent is paramount to maximize the yield of the target quinolinone compounds. The initial step typically involves grinding the dried source material (e.g., plant leaves, fungal mycelia) to a coarse powder to increase the surface area for extraction.[1]

Experimental Protocol: Maceration Extraction

  • Preparation: Weigh the powdered source material.

  • Extraction: Place the material in a suitable vessel and add an organic solvent, commonly methanol or ethanol. The ratio of solvent to material should be sufficient to fully submerge the powder.

  • Incubation: Allow the mixture to stand at room temperature for an extended period (e.g., 20 days), with occasional agitation. This process, known as maceration, facilitates the dissolution of secondary metabolites into the solvent.[1]

  • Filtration: Filter the mixture to separate the crude extract from the solid biomass.

  • Concentration: Remove the solvent from the crude extract under reduced pressure using a rotary evaporator to yield a concentrated residue.[1]

Causality Behind Experimental Choices:

  • Methanol and Ethanol: These polar solvents are effective at extracting a broad range of secondary metabolites, including many alkaloids.

  • Room Temperature: Maceration at room temperature minimizes the risk of thermal degradation of sensitive compounds.

  • Rotary Evaporation: This technique allows for gentle removal of the solvent at a lower temperature, preserving the integrity of the extracted compounds.

The Art of Separation: Fractionation and Chromatography

The crude extract is a complex mixture that requires further separation. Fractionation simplifies this mixture into broad classes of compounds based on polarity, paving the way for finer purification.

Experimental Protocol: Liquid-Liquid Partitioning

  • Dissolution: Dissolve the crude extract in a biphasic solvent system, such as a mixture of water and ethyl acetate.

  • Partitioning: Vigorously shake the mixture in a separatory funnel and then allow the layers to separate. Compounds will partition between the two layers based on their relative polarities.

  • Separation and Concentration: Separate the layers and evaporate the solvents to yield fractions with different polarities. This process can be repeated with a series of solvents of varying polarities to achieve a more refined separation.

Chromatographic Purification: The Final Frontier

Column chromatography and High-Performance Liquid Chromatography (HPLC) are the workhorses for the final purification of quinolinone compounds.

Experimental Protocol: Column Chromatography

  • Column Packing: Pack a glass column with a stationary phase, most commonly silica gel.

  • Loading: Load the fraction to be purified onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Column and Mobile Phase Selection: A reverse-phase C18 column is a common starting point for many quinoline derivatives.[11] The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with an additive like formic acid (0.1%) to improve peak shape for basic quinoline compounds.[11][12]

  • Gradient Elution: Employ a gradient elution, where the proportion of the organic solvent is increased over time, to separate compounds with a range of polarities.

  • Detection and Collection: Use a UV-Vis or Diode Array Detector (DAD) for detection. Collect the peaks corresponding to the purified compounds. Recycling HPLC can be employed for the efficient separation of closely related compounds.[1]

Optimizing HPLC Mobile Phase Composition for Quinolones:

ParameterRecommendationRationale
pH Operate at a low pH (typically around 2.5-3.5).At this pH, the basic quinolone molecules are protonated, which minimizes their interaction with residual silanol groups on the stationary phase, leading to improved peak shape.[13]
Additive Use a competing base like triethylamine (TEA) (0.1-0.5%).TEA preferentially interacts with the active silanol sites, masking them from the quinolone analytes and reducing peak tailing.[13]
Organic Modifier Acetonitrile or Methanol.Acetonitrile generally has a lower viscosity and UV cutoff. Methanol can offer different selectivity and may provide better separation for certain quinolones. Empirical testing is often necessary.[13]

Unveiling the Molecular Architecture: Structural Elucidation

Once a quinolinone compound is isolated in its pure form, its chemical structure must be determined. This critical step relies on a combination of sophisticated spectroscopic and spectrometric techniques.

Determining the Blueprint: Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is instrumental in determining the compound's exact mass. This allows for the unambiguous determination of the molecular formula.[1] Tandem MS (MS/MS) experiments provide valuable information about the molecule's substructures by inducing fragmentation and analyzing the resulting fragment ions.

Common Fragmentation Patterns in Quinolone Antibiotics (ESI+):

  • [M+H−H₂O]⁺

  • [M+H−CO]⁺

  • [M+H−H₂O−CO]⁺

Mapping the Connections: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. A suite of 1D and 2D NMR experiments is employed to piece together the molecular puzzle.

Key 2D NMR Experiments for Quinolinone Structure Elucidation:

ExperimentInformation GainedApplication in Quinolinone Analysis
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[14][15]Helps to trace the connectivity of protons within the same spin system, resolving overlapping signals in the aromatic regions of the quinolinone core.[14]
HSQC (Heteronuclear Single Quantum Coherence)Correlates proton signals directly to the carbon atoms they are attached to.[14][15][16]Resolves overlapping proton resonances by spreading them over the much wider ¹³C chemical shift range.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two or three bonds.[14][15]Invaluable for piecing together different fragments of the molecule and for determining the position of substituents that lack protons.[14]

Interpreting Complex NMR Spectra of Substituted Quinolines:

Substituents significantly alter the electronic environment of the quinoline ring, leading to predictable shifts in NMR signals. Electron-donating groups (e.g., -NH₂, -OH, -OCH₃) shield nearby nuclei, causing their signals to shift upfield (lower ppm), while electron-withdrawing groups (e.g., -NO₂) have the opposite effect.[14]

The Vanguard of Discovery: Modern and Advanced Techniques

The field of natural product discovery is continually evolving, with new technologies accelerating the identification of novel compounds.

  • Hyphenated Techniques (LC-MS and LC-NMR): The integration of liquid chromatography with mass spectrometry (LC-MS) and nuclear magnetic resonance (LC-NMR) allows for the rapid analysis of complex mixtures, providing molecular weight and preliminary structural information without the need for complete isolation.[2][4][][17]

  • Molecular Networking: This powerful bioinformatics tool clusters compounds with similar MS/MS spectra, facilitating the rapid dereplication of known compounds and the targeted isolation of novel analogues.[18][19][20]

  • Genome Mining: By analyzing the genomes of microorganisms, researchers can identify biosynthetic gene clusters (BGCs) responsible for the production of natural products. This approach has led to the discovery of novel quinolinone alkaloids and their biosynthetic pathways.[1][5]

Biological Potential: Quantifying the Activity

The ultimate goal of discovering and isolating novel quinolinone compounds is to identify new therapeutic agents. The biological activity of these compounds is quantified to assess their potential. For anticancer agents, the half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration required to inhibit a biological process by 50%.[1] For antimicrobial agents, the Minimum Inhibitory Concentration (MIC) is determined.

Reported Anticancer Activities of Selected Quinoline/Quinolinone Derivatives:

Compound/DerivativeCancer Cell LineIC₅₀ (µM)
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)Amelanotic melanoma (C-32)Not specified, but comparable to cisplatin/doxorubicin
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)Breast adenocarcinoma (MDA-MB-231)Not specified, but comparable to cisplatin/doxorubicin
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)Lung adenocarcinoma (A549)Not specified, but comparable to cisplatin/doxorubicin
JH62 (E-2-(tridec-4-en-1-yl)-quinolin-4(1H)-one)Lung cancer (A549)15
6-Aryl-2-styrylquinazolin-4(3H)-onesHuman renal (TK-10)0.62-7.72
6-Aryl-2-styrylquinazolin-4(3H)-onesMelanoma (UACC-62)0.62-7.72
6-Aryl-2-styrylquinazolin-4(3H)-onesBreast cancer (MCF-7)0.62-7.72

Visualizing the Workflow

Discovery_and_Isolation_Workflow cluster_Discovery Discovery Phase cluster_Isolation Isolation & Purification Phase cluster_Characterization Structural Characterization Phase cluster_Application Application Phase NaturalSource Natural Source (Plant, Fungus, etc.) Extraction Extraction (Maceration, Soxhlet) NaturalSource->Extraction Grinding & Solvent Extraction GenomeMining Genome Mining & Biosynthetic Pathway Analysis GenomeMining->NaturalSource Informs Source Selection Fractionation Fractionation (Liquid-Liquid Partitioning) Extraction->Fractionation Crude Extract ColumnChrom Column Chromatography Fractionation->ColumnChrom Simplified Fractions HPLC HPLC Purification ColumnChrom->HPLC Enriched Fractions PureCompound Pure Quinolinone Compound HPLC->PureCompound Isolated Compound MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Pattern PureCompound->MS NMR NMR Spectroscopy (1D & 2D) - Connectivity - Stereochemistry PureCompound->NMR StructureElucidation Final Structure Elucidation MS->StructureElucidation NMR->StructureElucidation Bioactivity Bioactivity Screening (Anticancer, Antimicrobial, etc.) StructureElucidation->Bioactivity Characterized Compound LeadCompound Lead Compound for Drug Development Bioactivity->LeadCompound

Caption: A generalized workflow for the discovery and isolation of quinolinone compounds.

Conclusion

The discovery and isolation of novel quinolinone compounds is a multidisciplinary endeavor that bridges natural product chemistry with modern drug development. The systematic workflow of extraction, purification, and state-of-the-art structure elucidation allows for the identification of new chemical entities from diverse natural sources.[1] As our understanding of the biosynthesis of these compounds deepens and analytical technologies continue to advance, the potential for discovering new quinolinone-based therapeutics remains vast and promising.

References

Spectroscopic Data of 7-Methoxyquinolin-2(1H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methoxyquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone family. The quinolinone scaffold is a prominent structural motif in a wide array of natural products and synthetic compounds exhibiting significant biological activities, making them attractive targets in medicinal chemistry and drug development. The precise characterization of these molecules is paramount for confirming their identity, purity, and for elucidating structure-activity relationships. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by offering a detailed interpretation of the spectral data, grounded in established scientific principles.

Molecular Structure and Spectroscopic Rationale

The structural framework of this compound, with its unique arrangement of aromatic and heteroatomic functionalities, gives rise to a distinct spectroscopic fingerprint. Understanding the interplay between the molecule's structure and its interaction with different forms of electromagnetic radiation is key to interpreting its spectra.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; A [label="this compound", pos="1.5,2.5!"]; B [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=23981-26-2&t=l", pos="1.5,1!"]; } Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

A. ¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity, and coupling constants (J) of these signals are diagnostic of the electronic environment and neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • Acquisition Parameters: Utilize a standard pulse sequence for ¹H NMR. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Key Insights:

While a definitive experimental spectrum from a single public source is elusive, data from closely related analogs, such as 6,7-Dimethoxyquinolin-2(1H)-one, provide a strong basis for interpretation[1].

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H3~6.3d~9.5
H4~7.8d~9.5
H5~7.5d~8.5
H6~6.8dd~8.5, ~2.5
H8~6.9d~2.5
NH~11-12 (in DMSO-d₆)br s-
OCH₃~3.8s-
  • Vinyl Protons (H3 and H4): The protons on the pyridinone ring (H3 and H4) are expected to appear as doublets due to their coupling to each other. The downfield shift of H4 is attributed to its position relative to the carbonyl group.

  • Aromatic Protons (H5, H6, and H8): The protons on the benzene ring will show a splitting pattern characteristic of a 1,2,4-trisubstituted system. H5, being adjacent to the electron-withdrawing pyridinone ring, is expected to be the most downfield of the aromatic protons. H6 will likely appear as a doublet of doublets, coupled to both H5 and H8. H8, being ortho to the methoxy group, will be a doublet.

  • N-H Proton: The amide proton (N-H) is expected to be a broad singlet and its chemical shift is highly dependent on the solvent and concentration. In DMSO-d₆, it is typically observed at a very downfield position due to hydrogen bonding with the solvent.

  • Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, as they have no adjacent protons to couple with.

graph "Experimental_Workflow_NMR" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Sample Preparation\n(5-10 mg in 0.6 mL DMSO-d6)"]; B [label="Data Acquisition\n(400 MHz NMR Spectrometer)"]; C [label="Data Processing\n(FT, Phasing, Baseline Correction)"]; D [label="Spectral Analysis\n(Chemical Shift, Multiplicity, Integration)"]; A -> B -> C -> D; } Caption: Workflow for ¹H NMR analysis.

B. ¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR. The same deuterated solvent can be used.

  • Instrumentation: Acquired on the same NMR spectrometer as the ¹H NMR.

  • Acquisition Parameters: A standard proton-decoupled ¹³C NMR pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A sufficient relaxation delay and number of scans are necessary to obtain a quantitative spectrum.

Data Interpretation and Key Insights:

Based on the structure and data from similar compounds, the following chemical shifts can be anticipated.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C2 (C=O)~162
C3~120
C4~140
C4a~120
C5~128
C6~110
C7~160
C8~100
C8a~138
OCH₃~55
  • Carbonyl Carbon (C2): The carbonyl carbon of the amide is expected to be the most downfield signal in the spectrum.

  • Oxygenated Aromatic Carbon (C7): The carbon atom attached to the methoxy group will be significantly downfield due to the deshielding effect of the oxygen atom.

  • Other Aromatic and Vinylic Carbons: The remaining aromatic and vinylic carbons will resonate in the typical range of 100-140 ppm. The specific chemical shifts will be influenced by their position relative to the substituents and the nitrogen atom.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Key Insights:

The IR spectrum of this compound will be characterized by several key absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch3200-3400 (broad)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic -OCH₃)2850-2960
C=O Stretch (amide)1650-1680
C=C Stretch (aromatic/vinyl)1500-1600
C-O Stretch (aryl ether)1200-1250 (asymmetric), 1000-1050 (symmetric)
C-N Stretch1200-1350
  • N-H and C=O Stretching: The most diagnostic peaks will be the broad N-H stretching vibration and the strong C=O stretching absorption of the cyclic amide (lactam) group. The position of the carbonyl absorption is indicative of the ring strain and conjugation.

  • Aromatic and Methoxy C-H Stretching: The spectrum will also show characteristic C-H stretching vibrations for the aromatic ring and the methoxy group.

  • C-O Stretching: The presence of the aryl ether linkage will be confirmed by strong C-O stretching bands.

III. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a softer ionization technique that is less likely to cause extensive fragmentation and is often used for determining the molecular weight.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Interpretation and Key Insights:

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The molecular weight of this compound is 175.18 g/mol . In ESI-MS, the base peak is often the protonated molecule [M+H]⁺ at m/z 176. In EI-MS, the molecular ion peak [M]⁺ would be observed at m/z 175.

  • Key Fragmentation Patterns: Under EI conditions, characteristic fragmentation patterns can be observed. Common fragmentation pathways for quinolinones involve the loss of CO, and for methoxy-substituted compounds, the loss of a methyl radical (•CH₃) followed by CO is a plausible pathway.

graph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="[M]+.\nm/z 175"]; B [label="[M - CH3]+.\nm/z 160"]; C [label="[M - CO]+.\nm/z 147"]; D [label="[M - CH3 - CO]+.\nm/z 132"]; A -> B [label="- •CH3"]; A -> C [label="- CO"]; B -> D [label="- CO"]; } Caption: Plausible fragmentation pathway in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The data presented in this guide, based on established principles and comparison with closely related compounds, serves as a reliable reference for researchers engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is fundamental for scientific rigor and the advancement of drug discovery and development programs.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 7-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2][3][4] 7-Methoxyquinolin-2(1H)-one, a specific derivative, represents a molecule of significant interest, though its precise mechanism of action remains an active area of scientific inquiry. This technical guide provides a comprehensive overview of the known biological activities of structurally related quinolin-2(1H)-one derivatives, leveraging this data to formulate hypothesized mechanisms of action for this compound. Furthermore, this guide presents a series of detailed, field-proven experimental protocols to empower researchers to systematically investigate and elucidate its molecular targets and signaling pathways.

Introduction: The Quinolin-2(1H)-one Scaffold and the Promise of 7-Methoxy Substitution

The quinolin-2(1H)-one core, a fused benzene and pyridone ring system, is a privileged scaffold in drug discovery, renowned for its structural versatility and broad spectrum of pharmacological activities.[2] Derivatives of this scaffold have demonstrated potent antiplatelet, anti-inflammatory, and antibacterial properties.[2] The introduction of a methoxy group at the 7-position is anticipated to significantly modulate the compound's electronic and steric properties, thereby influencing its biological activity. While the definitive mechanism of action for this compound is not yet fully elucidated, the extensive body of research on analogous compounds provides a strong foundation for targeted investigation.

The Biological Landscape of Methoxy-Substituted Quinolinones: A Review of the Evidence

A survey of the scientific literature reveals a diverse range of biological effects associated with quinolin-2(1H)-one derivatives, particularly those bearing methoxy substitutions. This compelling evidence forms the basis for our hypothesized mechanisms of action for this compound.

Anticancer Activity

Numerous methoxy-substituted quinoline and quinazolinone derivatives have exhibited significant potential as anticancer agents.[5][6] For instance, 4-Hydroxy-7-methoxy-1H-quinolin-2-one has been explored for its potential as an anti-cancer agent, showing promise in inhibiting tumor growth in various studies.[7] The quinoline scaffold is a versatile platform for the development of inhibitors of key protein kinases implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9][10][11]

Anti-inflammatory and Antioxidant Properties

Structurally similar compounds have demonstrated notable anti-inflammatory and antioxidant activities. 7-Hydroxy-6-methoxyquinolin-2(1H)-one, for example, is reported to have very high antioxidant and anti-inflammatory activity.[1][2] 4-Hydroxy-7-methoxy-1H-quinolin-2-one also exhibits antioxidant and anti-inflammatory properties.[7]

Antimicrobial Potential

The quinolin-2(1H)-one nucleus is also associated with antimicrobial effects. 4-Hydroxy-7-methoxy-1H-quinolin-2-one has demonstrated effectiveness against certain bacteria and fungi.[7]

Hypothesized Mechanisms of Action for this compound

Based on the established biological activities of its structural analogs, we propose the following primary hypothesized mechanisms of action for this compound. These hypotheses provide a rational starting point for experimental investigation.

Kinase Inhibition

The quinoline core is a well-established pharmacophore for kinase inhibition. We hypothesize that this compound may act as an inhibitor of one or more protein kinases involved in oncogenic signaling, such as EGFR, VEGFR, or other receptor tyrosine kinases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, Myc) ERK->TF Gene_Expression Gene Expression (Proliferation, Angiogenesis, Survival) TF->Gene_Expression Compound This compound Compound->RTK Inhibition

Caption: Hypothesized Kinase Inhibition Pathway.

Modulation of Inflammatory Pathways

Given the anti-inflammatory properties of related compounds, this compound may exert its effects by modulating key inflammatory mediators. This could involve the inhibition of enzymes such as cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX), leading to a reduction in the production of prostaglandins and leukotrienes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Compound This compound Compound->COX Inhibition Compound->LOX Inhibition

Caption: Hypothesized Anti-inflammatory Pathway.

Experimental Protocols for Mechanism of Action Elucidation

The following section provides a comprehensive suite of experimental protocols designed to systematically investigate the hypothesized mechanisms of action of this compound.

Overall Experimental Workflow

G Start This compound Cytotoxicity In Vitro Cytotoxicity Assays Start->Cytotoxicity Kinase Kinase Inhibition Assays Cytotoxicity->Kinase Anti_inflammatory Anti-inflammatory Assays Cytotoxicity->Anti_inflammatory Antioxidant Antioxidant Assays Cytotoxicity->Antioxidant Target_ID Target Identification & Validation Kinase->Target_ID Anti_inflammatory->Target_ID Antioxidant->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt

Caption: Experimental Workflow for MoA Elucidation.

In Vitro Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a series of dilutions in culture medium.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Causality behind Experimental Choices: The use of a panel of cancer cell lines from different tissue origins provides a broader understanding of the compound's potential anticancer spectrum. A non-cancerous cell line is included to assess selectivity.

Kinase Inhibition Assays

Objective: To evaluate the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

  • Kinase Selection: Choose a panel of relevant kinases based on the hypothesized mechanism (e.g., EGFR, VEGFR2, SRC).

  • Assay Format: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™, LanthaScreen®). These assays typically measure the amount of ADP produced or the phosphorylation of a substrate.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Assay Procedure: Perform the kinase reaction according to the manufacturer's instructions, including the test compound, kinase, substrate, and ATP.

  • Data Acquisition: Measure the assay signal using a plate reader.

  • Data Analysis: Calculate the IC50 value for each kinase.

Causality behind Experimental Choices: Screening against a panel of kinases allows for the identification of specific targets and provides insights into the compound's selectivity profile.

Anti-inflammatory Assays

Objective: To assess the anti-inflammatory potential of this compound in a cell-based model.

Methodology:

  • Cell Culture: Use a relevant cell line, such as RAW 264.7 murine macrophages.

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).

  • Treatment: Co-treat the cells with LPS and various concentrations of this compound.

  • Measurement of Inflammatory Mediators: After a suitable incubation period, collect the cell culture supernatant and measure the levels of nitric oxide (NO) using the Griess reagent and prostaglandins (e.g., PGE2) using an ELISA kit.

  • Data Analysis: Determine the concentration-dependent inhibition of NO and PGE2 production.

Causality behind Experimental Choices: LPS is a potent inducer of the inflammatory response in macrophages, providing a robust model to assess the anti-inflammatory effects of the compound.

Antioxidant Assays

Objective: To determine the free radical scavenging activity of this compound.

Methodology:

  • DPPH Radical Scavenging Assay:

    • Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Mix the DPPH solution with various concentrations of the test compound.

    • Incubate in the dark at room temperature.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity.

  • ABTS Radical Cation Decolorization Assay:

    • Generate the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation by reacting ABTS with potassium persulfate.

    • Mix the ABTS•+ solution with various concentrations of the test compound.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition.

Causality behind Experimental Choices: The DPPH and ABTS assays are two of the most common and reliable methods for evaluating the in vitro antioxidant capacity of a compound.

Data Interpretation and Future Directions

The experimental data generated from these protocols will provide critical insights into the mechanism of action of this compound. Potent and selective activity in the kinase inhibition assays would warrant further investigation into the specific kinase as a primary target. Significant anti-inflammatory or antioxidant activity would suggest alternative or complementary mechanisms. Positive results from these initial screens should be followed by more in-depth studies, including target validation using techniques such as cellular thermal shift assays (CETSA) and Western blotting to confirm target engagement in a cellular context.

Conclusion

While the definitive mechanism of action of this compound is yet to be fully elucidated, the rich pharmacology of the quinolin-2(1H)-one scaffold provides a strong foundation for rational investigation. The hypothesized mechanisms and detailed experimental protocols presented in this guide offer a clear and scientifically rigorous path forward for researchers to unravel the therapeutic potential of this promising compound.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 7-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. 7-Methoxyquinolin-2(1H)-one, a key derivative, presents a valuable target for structural elucidation to drive rational drug design and understand its physicochemical properties. This guide provides a comprehensive, field-proven workflow for researchers and drug development professionals to determine the three-dimensional atomic arrangement of this compound. We will detail the necessary steps from synthesis and characterization to single-crystal X-ray diffraction (SCXRD), structure solution, and refinement. By explaining the causality behind each experimental choice and grounding protocols in authoritative standards, this document serves as a practical guide to navigating the complexities of crystallographic analysis. While the specific crystal structure of this compound is not publicly deposited at the time of this writing, this guide establishes the complete methodology for its determination, using data from closely related analogs to illustrate expected outcomes and analytical depth.

The Quinolinone Core: A Foundation for Drug Discovery

Quinolin-2(1H)-one and its derivatives are a critical class of heterocyclic compounds, renowned for their wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antiplatelet properties.[1] The rigid, planar structure of the quinolinone core makes it an ideal scaffold for developing targeted therapeutics.[2] The precise substitution pattern on this scaffold dictates the molecule's interaction with biological targets. Therefore, obtaining an atomic-resolution crystal structure is not merely an academic exercise; it is a foundational step in understanding structure-activity relationships (SAR), predicting molecular interactions, and guiding the design of next-generation pharmaceuticals. The crystal structure reveals critical information on molecular conformation, bond lengths, bond angles, and, most importantly, the intermolecular interactions that govern crystal packing and influence properties like solubility and bioavailability.

Prerequisite: Synthesis and Spectroscopic Confirmation

Before any crystallographic analysis can begin, the target compound must be synthesized in high purity, and its chemical identity must be unambiguously confirmed. A flawed starting material will invariably lead to failed crystallization or an incorrect structural assignment.

Proposed Synthesis of this compound

A robust synthesis is the first self-validating step. While numerous routes to quinolinones exist, a common and effective strategy involves the cyclization of an appropriate precursor.[3][4][5] A plausible route adapted from established protocols is outlined below.[3]

Experimental Protocol: Synthesis

  • Preparation of Precursor: Begin with a suitable substituted aniline, such as 3-methoxyaniline. React it with an appropriate three-carbon electrophile, like cinnamoyl chloride, to form the corresponding cinnamanilide.

  • Cycloelimination: Subject the resulting N-(3-methoxyphenyl)cinnamamide to intramolecular cyclization. This can be achieved using a strong acid catalyst such as triflic acid (TfOH) at elevated temperatures (e.g., 110 °C).[3] The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, quenched, and extracted. The crude product is then purified using column chromatography on silica gel to yield the pure this compound.

Workflow for Synthesis and Characterization

The logical flow from starting materials to a confirmed, pure compound is critical. This process ensures that the material intended for crystallization is indeed the correct molecule.

G Workflow for Synthesis & Characterization Start Starting Materials (e.g., 3-Methoxyaniline) Synth Synthesis Protocol (Acylation & Cyclization) Start->Synth Reactants Purify Purification (Column Chromatography) Synth->Purify Crude Product Confirm Spectroscopic Confirmation Purify->Confirm Pure Compound NMR NMR ('H & ¹³C) Confirm->NMR Structure MS Mass Spectrometry (HRMS) Confirm->MS Molecular Weight IR FTIR Spectroscopy Confirm->IR Functional Groups Crystal Proceed to Crystallization Confirm->Crystal Verified Identity NMR->Crystal MS->Crystal IR->Crystal

Caption: Logical workflow from synthesis to spectroscopic verification.

Spectroscopic Characterization

Spectroscopic analysis provides the necessary evidence of molecular identity.[6] The data below represents typical expected values for quinolinone derivatives, which must be acquired for the newly synthesized this compound.

Table 1: Expected Spectroscopic Data for this compound

Technique Expected Observations Rationale & Interpretation
¹H NMR Aromatic protons (δ 6.5-8.0 ppm), vinyl protons on the pyridone ring, a methoxy singlet (δ ~3.8-4.0 ppm), and a broad N-H singlet (δ > 10 ppm). Confirms the proton environment, including the presence and position of the methoxy group and the characteristic lactam N-H proton.
¹³C NMR Carbonyl carbon (δ ~160-165 ppm), aromatic and vinyl carbons, and a methoxy carbon (δ ~55-60 ppm). Provides a map of the carbon skeleton, confirming the presence of the carbonyl group and all other carbon atoms in the structure.
FTIR Strong C=O stretch (~1650-1670 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹), and C-O ether stretch (~1200-1275 cm⁻¹).[7] Identifies key functional groups: the amide carbonyl, the N-H bond of the lactam, and the aryl ether bond of the methoxy group.

| HRMS (ESI) | A precise m/z value corresponding to the molecular formula [C₁₀H₉NO₂ + H]⁺. | Unambiguously confirms the elemental composition and molecular weight of the synthesized compound. |

The Art of Crystallization

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging and empirical step in the entire process.[8] A suitable crystal must be of sufficient size (typically >0.1 mm in all dimensions), possess a well-ordered internal lattice, and be free of significant defects like twinning or cracks.[8]

Experimental Protocol: Crystal Growth Screening

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, chloroform, DMF). The ideal solvent is one in which the compound is sparingly soluble.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent or solvent mixture in a small vial. Cover the vial with a cap containing small perforations to allow the solvent to evaporate slowly over several days to weeks at a constant temperature. This is the simplest and often most effective method.

  • Vapor Diffusion (Hanging/Sitting Drop): Place a concentrated drop of the compound solution on a siliconized coverslip (hanging drop) or a pedestal (sitting drop). Invert the slip or place the pedestal over a reservoir containing a solvent in which the compound is insoluble (the precipitant). The system is sealed, and the precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

  • Solvent Layering: Carefully layer a less dense solvent, in which the compound is soluble, on top of a denser solvent in which it is insoluble. The compound is dissolved in the top layer. Slow diffusion at the interface can induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they must be carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen for transport to the diffractometer.[9] A cryoprotectant (e.g., paratone-N oil) is often used to coat the crystal to prevent ice formation.

Single-Crystal X-ray Diffraction: Probing the Atomic Lattice

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9] The method relies on the principle that X-rays are diffracted by the electron clouds of atoms arranged in a regular lattice, producing a unique diffraction pattern from which the crystal structure can be deduced.[10][11]

The SCXRD Workflow

G Single-Crystal X-ray Diffraction Workflow Mount Mount Crystal on Goniometer Rotate Rotate Crystal in Beam Mount->Rotate Xray X-ray Source (Monochromatic Beam) Xray->Rotate Detect Collect Diffraction Pattern (Area Detector) Rotate->Detect Diffracted X-rays Process Data Processing (Integration & Scaling) Detect->Process Raw Frames Solve Structure Solution & Refinement Process->Solve Reflection File

Caption: From mounted crystal to a solvable dataset.

Experimental Protocol: Data Acquisition

  • Mounting and Centering: The cryo-cooled crystal is mounted on the goniometer head of the diffractometer. The crystal is precisely centered in the path of the X-ray beam.

  • Unit Cell Determination: A short series of initial diffraction images (frames) are collected. The positions of the diffraction spots are used by the control software to determine the dimensions and angles of the unit cell (a, b, c, α, β, γ) and to assign the crystal system.[10]

  • Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while continuously exposing it to X-rays and recording the diffraction patterns.[11]

  • Data Integration and Reduction: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, applies corrections for experimental factors (like absorption), and scales the data, producing a final reflection file for structure solution.

Structure Solution, Refinement, and Validation

With a high-quality dataset, the crystallographer can now determine the atomic structure. This process involves solving the "phase problem" to generate an initial electron density map, fitting a molecular model to this map, and computationally refining the model to best fit the experimental data.

While the specific data for this compound is pending its experimental determination, the following table presents the crystallographic data for a closely related analog, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one , to serve as an authoritative example of the expected results and formatting.[12]

Table 2: Example Crystallographic Data for a Methoxyquinolinone Analog

Parameter 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one[12]
Chemical Formula C₁₂H₁₃NO₃
Formula Weight 219.23
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.4824 (4)
b (Å) 6.9072 (2)
c (Å) 14.4978 (5)
α (°) 90
β (°) 113.1283 (15)
γ (°) 90
Volume (ų) 1057.42 (6)
Z (Molecules/cell) 4
Temperature (K) 293
Radiation (λ, Å) Mo Kα (0.71073)
Reflections Collected 4558
Independent Reflections 2403
Final R₁ [I > 2σ(I)] 0.077

| wR₂ (all data) | 0.272 |

Trustworthiness through Validation: The R-factors (R₁ and wR₂) are crucial indicators of the quality of the final model. A low R₁ value (typically <0.10 for small molecules) indicates a good agreement between the observed diffraction data and the data calculated from the refined structural model, thereby validating the result.

Analyzing the Final Structure: From Data to Insight

Once the structure is solved and refined, the final step is a detailed analysis of its geometric and intermolecular features. This analysis is what provides the actionable insights for drug development.

Key Structural Features to Analyze
  • Bond Lengths and Angles: Are there any unusual bond lengths or angles that suggest electronic strain or unique resonance effects?

  • Conformational Analysis: Is the quinolinone ring system planar, as expected? What is the orientation of the methoxy group relative to the ring?

  • Intermolecular Interactions: This is often the most critical part of the analysis. How do the molecules pack in the crystal lattice? Identifying the specific hydrogen bonds, π–π stacking interactions, or other non-covalent forces is essential for understanding the solid-state properties. For instance, in the example analog, molecules are linked by N—H···O and O—H···O hydrogen bonds into chains, which are further stabilized by π–π interactions.[12]

Visualizing Intermolecular Interactions

Understanding the crystal packing requires visualizing how molecules interact with their neighbors. A diagram can illustrate the key hydrogen bonding and stacking motifs that would be expected.

G Potential Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B A_N1 N-H B_O1 C=O A_N1->B_O1 Hydrogen Bond (N-H···O=C) A_O1 C=O A_Ring1 Quinolinone Ring B_Ring1 Quinolinone Ring A_Ring1->B_Ring1 π-π Stacking B_N1 N-H

Caption: Common interaction motifs in quinolinone crystals.

Conclusion

The crystal structure of this compound holds valuable information for medicinal chemists and materials scientists. By providing a definitive map of its atomic arrangement, it enables a deeper understanding of its properties and facilitates the design of novel therapeutics. This guide has outlined a complete and rigorous workflow, grounded in established scientific principles, for proceeding from synthesis to a fully refined and validated crystal structure. The successful application of these methodologies will empower researchers to unlock the full potential of this important molecular scaffold.

References

Methodological & Application

Application Notes & Protocols: Investigating the Anticancer Potential of 7-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinolinone Scaffold in Oncology

The quinoline and quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Their versatile and synthetically accessible nature has led to the development of several clinically approved anticancer drugs, including topoisomerase inhibitors like camptothecin and its analogues, and tyrosine kinase inhibitors such as bosutinib.[3] Quinoline derivatives exert their anticancer effects through a variety of mechanisms, including the inhibition of tubulin polymerization, disruption of DNA repair pathways, and modulation of key signaling cascades involved in cell proliferation and survival.[2]

7-Methoxyquinolin-2(1H)-one is a member of this promising class of compounds, noted for its potential in the design of novel therapeutic agents.[4][5] While comprehensive studies on this specific molecule are still emerging, significant research on structurally related derivatives provides a strong rationale for its investigation as a potent anticancer candidate. Notably, complex derivatives incorporating the 7-methoxy quinolinone core have demonstrated extremely high antiproliferative activity, with GI50 values in the low to sub-nanomolar range against a panel of 60 human tumor cell lines.[6][7] These potent analogues have been shown to function as tubulin-binding agents that induce apoptosis and disrupt tumor vasculature, providing a compelling mechanistic framework for evaluating the parent compound, this compound.[6][7]

This document serves as a technical guide for researchers, providing detailed protocols to investigate the anticancer efficacy and mechanism of action of this compound. The methodologies described herein are designed to be robust and self-validating, enabling a thorough preclinical assessment of this promising compound.

Postulated Mechanism of Action

Based on mechanistic studies of highly potent derivatives, this compound is hypothesized to exert its anticancer effects through a multi-faceted mechanism involving the disruption of the cytoskeleton, induction of cell cycle arrest, and activation of the intrinsic apoptotic pathway.[6][7][8] A primary proposed target is the inhibition of tubulin polymerization, which leads to mitotic catastrophe. This event subsequently triggers a G2/M phase cell cycle arrest, mediated by the downregulation of key cell cycle proteins like Cyclin B1 and Cdk1.[8] Prolonged arrest and cellular stress activate the intrinsic apoptotic cascade, characterized by an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, leading to the activation of executioner caspases and programmed cell death.[8]

G MQ This compound Tubulin Tubulin Polymerization MQ->Tubulin Inhibition Bcl2 Bcl-2 (Anti-apoptotic) MQ->Bcl2 Downregulation Bax Bax (Pro-apoptotic) MQ->Bax Upregulation Microtubules Microtubule Instability Tubulin->Microtubules Disruption G2M G2/M Phase Arrest Microtubules->G2M Induction CycB1 Cyclin B1 / Cdk1 Complex G2M->CycB1 Downregulation Apoptosis Apoptosis G2M->Apoptosis Leads to Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Postulated signaling pathway for this compound.

Experimental Protocols

This section provides step-by-step methodologies for the systematic evaluation of this compound's anticancer properties.

Protocol 1: Assessment of Cytotoxicity Using the MTT Assay

A. Introduction and Rationale The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity across a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] Living cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, which is dissolved for measurement, is directly proportional to the number of viable cells.[9] This assay allows for the determination of the half-maximal inhibitory concentration (IC50), a critical metric for quantifying a compound's potency.

B. Quantitative Data Summary (Hypothetical Example) The following table illustrates how to present IC50 data obtained from MTT assays. Based on related compounds, activity in the nanomolar to low micromolar range might be expected.[6][10]

Cell LineCancer TypeIC50 (µM) after 72h Treatment
MCF-7Breast Adenocarcinoma5.8 ± 0.4
A2780Ovarian Carcinoma4.1 ± 0.3
HT-29Colorectal Adenocarcinoma3.8 ± 0.1
HeLaCervical Adenocarcinoma4.3 ± 0.2
A549Lung Carcinoma7.2 ± 0.5

C. Detailed Experimental Protocol

  • Materials:

    • Selected cancer cell lines

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

    • This compound (stock solution in DMSO)

    • Sterile 96-well flat-bottom plates

    • MTT reagent (5 mg/mL in sterile PBS)[9]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)[9]

    • Phosphate-Buffered Saline (PBS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at an empirically determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[9]

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).[9]

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]

    • MTT Addition: After incubation, carefully add 10 µL of MTT reagent (5 mg/mL) to each well.[11]

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into purple formazan crystals.[9][11]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 10-15 minutes.[9]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control using the formula: Viability % = (Abs_treated / Abs_vehicle_control) * 100.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Senior Application Scientist's Note: The vehicle control (DMSO) is critical to ensure that the solvent used to dissolve the compound does not have a cytotoxic effect at the concentration used. The final DMSO concentration in the culture medium should typically be kept below 0.5%.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

A. Introduction and Rationale To determine if this compound induces cell cycle arrest, flow cytometry is the gold standard method. Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n).[12] An accumulation of cells in a specific phase after treatment indicates cell cycle arrest.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Harvest 1. Harvest & Count Cells Fix 2. Fix in Cold 70% Ethanol Harvest->Fix Wash 3. Wash with PBS Fix->Wash RNase 4. Treat with RNase A Wash->RNase PI 5. Stain with Propidium Iodide RNase->PI FCM 6. Acquire on Flow Cytometer PI->FCM Hist 7. Analyze DNA Content Histogram FCM->Hist

Caption: Workflow for cell cycle analysis using flow cytometry.

B. Detailed Experimental Protocol

  • Materials:

    • Treated and control cells (1-2 x 10^6 cells per sample)

    • Ice-cold PBS

    • Ice-cold 70% ethanol

    • RNase A (100 µg/mL, DNase free)[13]

    • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[13]

    • Flow cytometer tubes

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest cells (both adherent and suspension) and centrifuge at ~300 x g for 5 minutes. Discard the supernatant.

    • Fixation: Resuspend the cell pellet (1 x 10^6 cells) in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[13][14]

    • Incubation: Incubate the cells for at least 30 minutes on ice or at -20°C for longer storage.[13][14]

    • Washing: Centrifuge the fixed cells at ~500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with 3-5 mL of PBS to remove residual ethanol.[14]

    • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C.[13]

    • PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL). Incubate for 15-30 minutes at room temperature in the dark.[13]

    • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000-20,000 events per sample. Use appropriate software (e.g., FlowJo, ModFit) to gate on single cells and generate a DNA content histogram.[13][15]

  • Data Analysis:

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases for both control and treated samples.

    • Compare the cell cycle distribution to identify any significant accumulation of cells in a particular phase, which would indicate a drug-induced cell cycle arrest.

Senior Application Scientist's Note: The RNase A treatment step is crucial because PI can also bind to double-stranded RNA. Omitting this step will lead to a high background signal and inaccurate quantification of DNA content, compromising the integrity of the cell cycle analysis.

Protocol 3: Western Blot Analysis of Apoptotic Markers

A. Introduction and Rationale To validate that cell death occurs via apoptosis and to elucidate the specific pathway involved, Western blotting is an indispensable technique. It allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[16] Based on the mechanisms of related quinolinone compounds, key proteins to investigate include the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and cleaved (activated) Caspase-3, the primary executioner caspase.[8] A decrease in Bcl-2, an increase in Bax, and the appearance of cleaved Caspase-3 are hallmark indicators of apoptosis.

B. Expected Protein Expression Changes

Target ProteinExpected Change with TreatmentRationale
Bcl-2↓ DecreaseDownregulation of anti-apoptotic defense
Bax↑ IncreaseUpregulation of pro-apoptotic signaling
Cleaved Caspase-3↑ IncreaseActivation of executioner caspase cascade
β-actinNo ChangeLoading control for data normalization

C. Detailed Experimental Protocol

  • Materials:

    • Treated and control cell pellets

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[17]

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels, running buffer, and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[17]

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Cleaved Caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) detection reagent and imaging system[17]

  • Procedure:

    • Protein Extraction: Lyse cell pellets on ice using RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[17]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]

    • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[18]

    • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[17][18]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[17]

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16][17]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[18]

    • Washing: Wash the membrane three times with TBST for 10 minutes each.[17]

    • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Washing: Repeat the washing step as in step 8.

    • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using software like ImageJ.[17]

  • Data Analysis:

    • Normalize the band intensity of each target protein to its corresponding loading control (β-actin) band.

    • Compare the normalized intensity of target proteins in treated samples to the vehicle control to determine relative changes in protein expression.

Senior Application Scientist's Note: The inclusion of a loading control (e.g., β-actin, GAPDH, or Tubulin) is non-negotiable for quantitative Western blotting. It ensures that any observed changes in target protein levels are due to the compound's effect and not variations in the amount of protein loaded per lane.

References

Application Notes and Protocols: 7-Methoxyquinolin-2(1H)-one as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Cellular Landscapes with 7-Methoxyquinolin-2(1H)-one

In the dynamic field of cellular biology, fluorescent probes are indispensable tools for visualizing the intricate architecture and processes within living cells.[1] Small molecule fluorophores, in particular, offer a versatile approach for real-time imaging of cellular components and events.[1] The quinolin-2(1H)-one scaffold, a heterocyclic structure, has garnered significant attention for the development of novel fluorescent probes due to its favorable photophysical properties and amenability to chemical modification.[2][3] Derivatives of quinolin-2(1H)-one have demonstrated potential in various biological applications, including antimicrobial and anticancer activities.[4]

This guide provides a comprehensive overview of this compound, a promising candidate for cellular imaging applications.[4] We will delve into its structural and photophysical rationale, offering detailed, field-proven protocols for its application in live-cell fluorescence microscopy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this novel probe for their cellular imaging needs.

Core Principles and Rationale

The fluorescence of quinolin-2(1H)-one derivatives is intrinsically linked to their electronic structure. The methoxy group at the 7-position (-OCH₃) acts as an electron-donating group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule upon photoexcitation. This ICT character is often sensitive to the local microenvironment, suggesting that this compound's fluorescence may be responsive to changes in cellular polarity and viscosity.

While comprehensive photophysical data for this compound is still emerging, studies on structurally similar 7-substituted quinolinones provide valuable insights. For instance, a comparative study on methoxy-substituted carbostyrils (another name for quinolin-2-ones) suggests that the 7-methoxy derivative exhibits fluorescence at shorter wavelengths, around 400 nm, albeit with a potentially low quantum yield.[5] This positions this compound as a probe excitable by violet light, with emission in the blue region of the spectrum.

Photophysical and Physicochemical Properties

A precise characterization of a fluorescent probe is paramount for its effective use. Below is a summary of the known and inferred properties of this compound. Researchers are encouraged to empirically validate these parameters for their specific experimental setup.

PropertyValue/Range (Inferred)Notes and Considerations
Molecular Formula C₁₀H₉NO₂-
Molecular Weight 175.18 g/mol -
Excitation Maximum (λex) ~360 - 390 nmBased on data from related quinolinone and quinoxalinone structures.[6] Optimal excitation should be determined experimentally.
Emission Maximum (λem) ~400 - 450 nmInferred from studies on 7-methoxy carbostyrils.[5] The exact emission is likely to be solvent and environment-dependent.
Quantum Yield (Φf) Likely low to moderateStudies on similar 7-methoxy carbostyrils report low quantum yields (~10%).[5] However, other quinolinone derivatives have shown a wide range of quantum yields.
Photostability Moderate to Good (Inferred)The quinolinone core is generally considered to be chemically and photochemically stable.[5] However, photobleaching should be assessed under specific experimental conditions.
Solubility Soluble in DMSO and other organic solvents. Limited aqueous solubility.Prepare concentrated stock solutions in a suitable organic solvent like DMSO.

Experimental Protocols

The following protocols provide a robust starting point for utilizing this compound in live-cell imaging. Optimization for specific cell types and experimental goals is highly recommended.

Protocol 1: Live-Cell Staining and Imaging

This protocol outlines the fundamental steps for staining live cells with this compound and subsequent visualization using fluorescence microscopy.

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS), sterile

  • Cells of interest (e.g., HeLa, HEK293)

  • Glass-bottom dishes or imaging chambers

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom violet excitation filter)

LiveCellImagingWorkflow cluster_prep Preparation cluster_staining Cell Staining cluster_imaging Imaging prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 1-10 µM Working Solution in Medium prep_stock->prep_working seed_cells Seed Cells in Imaging Dish wash_pbs Wash Cells with PBS seed_cells->wash_pbs add_probe Incubate with Working Solution (15-30 min) wash_pbs->add_probe wash_excess Wash to Remove Excess Probe add_probe->wash_excess add_buffer Add Imaging Buffer/Medium wash_excess->add_buffer acquire_image Acquire Images on Microscope add_buffer->acquire_image MTTCytotoxicityWorkflow cluster_treatment Cell Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Treat with a Range of Probe Concentrations seed_cells->add_compound incubate Incubate for 24-48 hours add_compound->incubate add_mtt Add MTT Solution to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

References

Application Notes and Protocols for the Quantification of 7-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of 7-Methoxyquinolin-2(1H)-one, a key intermediate in pharmaceutical research and development. Recognizing the diverse needs of researchers, scientists, and drug development professionals, this document outlines two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Vis Spectrophotometry. Each section offers a thorough explanation of the methodology, from the underlying scientific principles to step-by-step protocols for sample preparation, instrument setup, and data analysis. Furthermore, this guide is structured to ensure scientific integrity, with all protocols designed as self-validating systems in accordance with ICH guidelines. All key claims and procedural standards are supported by in-text citations and a comprehensive reference list.

Introduction to this compound and the Imperative for Accurate Quantification

This compound is a heterocyclic compound belonging to the quinolinone class. Its structural framework is a crucial component in the synthesis of various bioactive molecules, with potential applications in the development of antimicrobial and anticancer agents.[1] The precise quantification of this intermediate is paramount throughout the drug development lifecycle, from synthesis and formulation to quality control and stability testing. Inaccurate measurements can lead to inconsistent product quality, compromised safety, and unreliable experimental outcomes.

This application note addresses the critical need for validated analytical methods by providing detailed protocols for two widely accessible and reliable techniques. The choice between HPLC-UV and UV-Vis Spectrophotometry will depend on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC-UV) Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity. For the quantification of this compound, a reversed-phase HPLC method with UV detection is recommended. This approach separates the analyte from potential impurities and degradation products based on its polarity, allowing for accurate and precise measurement.

Principle of the Method

In reversed-phase HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is a polar solvent mixture. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. By carefully controlling the composition of the mobile phase, the retention time of the analyte can be optimized for effective separation. Detection is achieved by monitoring the absorbance of the eluent at a specific wavelength where the analyte exhibits maximum absorption, ensuring high sensitivity.

Experimental Protocol: HPLC-UV Quantification

This protocol is designed to be a starting point for method development and validation, adhering to the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[2][3]

2.2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[4]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[4]

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). High-purity water (e.g., Milli-Q).[4]

  • Additives: Formic acid (FA) or trifluoroacetic acid (TFA) (0.1%) to improve peak shape.[4]

  • Sample Vials: Appropriate vials for the autosampler.

  • Syringe Filters: 0.45 µm or 0.22 µm filters for sample clarification.[4]

2.2.2. Reagent and Standard Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The use of formic acid helps to control the pH of the mobile phase, which can significantly improve the peak shape of ionizable compounds like quinolinones.[4]

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.2.3. Sample Preparation

The choice of sample preparation method depends on the sample matrix.[5]

  • For Drug Substance: Dissolve a known amount of the substance in methanol or the mobile phase and dilute to a suitable concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[4]

  • For Biological Fluids (e.g., Plasma):

    • Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.[4][6]

    • Rationale: This method is quick and effective for removing the majority of proteins that can interfere with the analysis and damage the HPLC column.

2.2.4. HPLC Instrument Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-2 min, 20% B; 2-15 min, 20-80% B; 15-17 min, 80% B; 17-18 min, 80-20% B; 18-20 min, 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV-Vis scan (typically near λmax)
Run Time 20 minutes

2.2.5. Analysis Sequence and System Suitability

  • Blank Injection: Inject the mobile phase or a blank sample matrix to ensure no interfering peaks are present.[4]

  • System Suitability Test (SST): Inject a working standard solution (e.g., 20 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2%.[7]

  • Calibration Curve: Inject the calibration standards from the lowest to the highest concentration.

  • Sample Injections: Inject the prepared samples.

  • Quality Control (QC): Periodically inject a known concentration standard to monitor system performance.[4]

Method Validation

The analytical method must be validated to ensure it is fit for its intended purpose.[3] Key validation parameters according to ICH guidelines include:[7][8]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy Percent recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working) Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Preparation (Dissolution/Extraction) Sample_Analysis Sample Injection & Analysis Sample_Prep->Sample_Analysis Mobile_Phase_Prep Mobile Phase Preparation System_Suitability System Suitability Test Mobile_Phase_Prep->System_Suitability System_Suitability->Calibration Calibration->Sample_Analysis Integration Peak Integration Sample_Analysis->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting UV_Vis_Workflow Start Start Prep Prepare Stock & Working Standards Start->Prep Lambda_Max Determine λmax Prep->Lambda_Max Sample_Prep Prepare Sample Solution Prep->Sample_Prep Calibration Generate Calibration Curve Lambda_Max->Calibration Measure_Abs Measure Sample Absorbance Calibration->Measure_Abs Sample_Prep->Measure_Abs Calculate Calculate Concentration Measure_Abs->Calculate End End Calculate->End

References

synthesis of 7-Methoxyquinolin-2(1H)-one derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of 7-Methoxyquinolin-2(1H)-one Derivatives: A Gateway for Novel Drug Discovery

Abstract

The 7-methoxy-2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of this compound derivatives. We will delve into established synthetic strategies, offering detailed, step-by-step protocols, and explain the rationale behind experimental choices. This guide emphasizes reproducibility and provides a framework for the efficient generation of diverse compound libraries for high-throughput screening and lead optimization.

Introduction: The Significance of the 7-Methoxy-2-Quinolone Scaffold

The quinolin-2(1H)-one, or carbostyril, ring system is a recurring motif in a multitude of natural products and synthetic molecules with pronounced pharmacological effects. The introduction of a methoxy group at the 7-position significantly modulates the scaffold's electronic and lipophilic properties, often enhancing its interaction with biological targets. This substitution is a key feature in several clinically relevant molecules and investigational drugs.

The core challenge and opportunity in this field lie in the efficient and versatile synthesis of analogs. The ability to strategically introduce a variety of substituents onto this core structure is paramount for exploring the structure-activity relationships (SAR) that drive drug discovery programs. This guide will focus on two robust and widely adopted synthetic methodologies: the Camps cyclization and the Conrad-Limpach-Knorr synthesis , providing practical, field-tested protocols.

Strategic Overview: Choosing the Right Synthetic Path

The selection of a synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Below is a logical workflow to guide this decision-making process.

Synthesis_Strategy Start Desired this compound Derivative Decision1 Is the desired substitution at the C3/C4 position? Start->Decision1 Camps Camps Cyclization (Good for C4-aryl/alkyl) Decision1->Camps Yes Conrad_Limpach Conrad-Limpach-Knorr (Good for C4-OH, C3-ester) Decision1->Conrad_Limpach No Ortho_Amino Synthesize o-aminoacetophenone intermediate Camps->Ortho_Amino Aniline_Beta_Keto Synthesize β-anilinoacrylate intermediate Conrad_Limpach->Aniline_Beta_Keto Final_Product Target Molecule Ortho_Amino->Final_Product Cyclization Aniline_Beta_Keto->Final_Product Cyclization

Caption: Decision workflow for selecting a synthetic route.

Methodology I: The Camps Cyclization for C4-Substituted Derivatives

The Camps cyclization is a powerful method for synthesizing C4-substituted quinolin-2-ones. It proceeds via the intramolecular cyclization of an N-acyl-o-aminoacetophenone, which is readily prepared from the corresponding o-aminoacetophenone. The reaction is typically base-catalyzed and offers a direct route to derivatives that are otherwise difficult to access.

General Reaction Scheme

Camps_Reaction cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-4-methoxyacetophenone C N-(2-acetyl-5-methoxyphenyl)acetamide A->C + Pyridine B Acyl Chloride (R-COCl) B->C D N-(2-acetyl-5-methoxyphenyl)acetamide E 7-Methoxy-4-methylquinolin-2(1H)-one D->E  NaOH (aq), EtOH, Reflux

Caption: General workflow for the Camps cyclization.

Detailed Experimental Protocol: Synthesis of 7-Methoxy-4-methylquinolin-2(1H)-one

This protocol details the synthesis from a commercially available starting material, 2-amino-4-methoxyacetophenone.

Materials:

  • 2-Amino-4-methoxyacetophenone

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, 1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of N-(2-acetyl-5-methoxyphenyl)acetamide

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-4-methoxyacetophenone (1.65 g, 10 mmol) in anhydrous DCM (50 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 mL, 15 mmol) to the stirred solution.

  • Add acetyl chloride (0.85 mL, 12 mmol) dropwise over 10 minutes. Causality: The slow addition at 0 °C is crucial to control the exothermicity of the acylation reaction and prevent side product formation.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, quench the reaction by adding 1M HCl (30 mL). Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl intermediate. Purification by recrystallization from ethanol or flash chromatography may be performed if necessary.

Step 2: Intramolecular Cyclization to 7-Methoxy-4-methylquinolin-2(1H)-one

  • To the crude N-(2-acetyl-5-methoxyphenyl)acetamide from the previous step, add ethanol (50 mL) and a 10% aqueous solution of NaOH (25 mL).

  • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 3 hours. The formation of a precipitate indicates product formation.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filter the solid product using a Büchner funnel and wash with cold water (3 x 20 mL) and then a small amount of cold ethanol.

  • Recrystallize the crude solid from a suitable solvent like ethanol or acetic acid to afford the pure 7-Methoxy-4-methylquinolin-2(1H)-one.

  • Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The melting point should be compared with literature values.

Methodology II: The Conrad-Limpach-Knorr Synthesis

This classical method involves the reaction of an aniline with a β-ketoester, followed by thermal cyclization. It is particularly useful for synthesizing 4-hydroxyquinolin-2(1H)-ones, which can be further functionalized.

General Reaction Scheme

Conrad_Limpach cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A m-Anisidine C β-Anilinoacrylate Intermediate A->C + Heat (140°C) B Diethyl malonate B->C D β-Anilinoacrylate Intermediate E Ethyl 4-hydroxy-7-methoxy-2-oxo-1,2- dihydroquinoline-3-carboxylate D->E  Dowtherm A, 250°C

Caption: General workflow for the Conrad-Limpach synthesis.

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-7-methoxyquinolin-2(1H)-one

Materials:

  • m-Anisidine (3-methoxyaniline)

  • Diethyl malonate

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Hexanes

Step 1: Synthesis of the β-Anilinoacrylate Intermediate

  • In a 100 mL round-bottom flask equipped with a short-path distillation apparatus, combine m-anisidine (6.15 g, 50 mmol) and diethyl malonate (8.0 g, 50 mmol).

  • Heat the mixture in an oil bath at 140-150 °C for 2 hours. Ethanol will distill off as the reaction proceeds. Causality: Removal of the ethanol byproduct drives the condensation reaction to completion according to Le Châtelier's principle.

  • After 2 hours, increase the temperature to 160 °C and apply a vacuum to remove any remaining ethanol and unreacted starting materials.

  • The resulting viscous oil is the crude β-anilinoacrylate intermediate and can often be used in the next step without further purification.

Step 2: Thermal Cyclization to 4-Hydroxy-7-methoxyquinolin-2(1H)-one

  • Caution: This step must be performed in a well-ventilated fume hood due to the high temperatures involved.

  • In a separate flask, heat Dowtherm A (50 mL) to 250 °C.

  • Add the crude intermediate from Step 1 dropwise to the hot Dowtherm A over 20-30 minutes.

  • Maintain the temperature at 250 °C for an additional 30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to approximately 100 °C, at which point the product will begin to precipitate.

  • Add hexanes (50 mL) to the cooled mixture to further precipitate the product.

  • Filter the solid product, wash thoroughly with hexanes to remove the Dowtherm A, and then with ethanol.

  • The crude product can be recrystallized from a high-boiling solvent like dimethylformamide (DMF) or acetic acid to yield pure 4-hydroxy-7-methoxyquinolin-2(1H)-one.

  • Self-Validation: Confirm the structure and purity via NMR, MS, and melting point analysis. The presence of the C4-hydroxyl group can be confirmed by IR spectroscopy (a broad O-H stretch).

Data Summary and Comparison

ParameterCamps CyclizationConrad-Limpach-Knorr Synthesis
Key Precursors o-Aminoacetophenone, Acyl ChlorideAniline, β-Ketoester
Typical C4-Substituent Alkyl, ArylHydroxyl (-OH)
Typical C3-Substituent UnsubstitutedEster (-COOR)
Reaction Conditions Base-catalyzed, Reflux (80-100 °C)Thermal, High Temp (250 °C)
Advantages Milder conditions, Direct C4-C bond formationAccess to 4-hydroxy scaffold for further functionalization
Limitations Requires substituted o-aminoacetophenoneHarsh conditions, potential for charring

Conclusion and Future Directions

The Camps and Conrad-Limpach-Knorr syntheses represent robust and reliable methods for accessing the this compound core. The choice between them is a strategic one, based on the desired final substitution pattern. The protocols provided herein are designed to be reproducible and serve as a solid foundation for library synthesis. Future work in this area will likely focus on developing milder and more functional-group-tolerant cyclization conditions, potentially utilizing transition-metal catalysis, to further expand the accessible chemical space for drug discovery.

Application Notes and Protocols for 7-Methoxyquinolin-2(1H)-one in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinolinone Scaffold as a Privileged Structure in Antimicrobial Research

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of synthetic and natural compounds with diverse biological activities.[1][2] Notably, derivatives of quinolin-2(1H)-one have demonstrated potent antibacterial, antifungal, and anti-inflammatory properties.[2] The versatility of this heterocyclic system allows for chemical modifications that can modulate its therapeutic efficacy and spectrum of activity. 7-Methoxyquinolin-2(1H)-one, a specific derivative, holds promise as a key intermediate and a potential antimicrobial agent in its own right. Its structural framework is a recurring motif in various bioactive molecules, suggesting its potential to interact with crucial biological targets within microbial cells, such as enzymes and receptors.[3]

This document serves as a comprehensive technical guide for researchers investigating the antimicrobial potential of this compound. It provides in-depth protocols for evaluating its efficacy against a range of microbial pathogens, insights into its potential mechanisms of action based on the broader quinolone class, and a framework for interpreting the generated data.

Scientific Rationale and Mechanism of Action

The antimicrobial activity of the broader class of quinolone antibiotics is well-established. They primarily function as bactericidal agents by interfering with DNA replication.[4] The primary targets are two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[1][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones stabilize the transient, double-stranded DNA breaks created by these enzymes, leading to the formation of a toxic drug-enzyme-DNA complex.[2][6] This complex physically obstructs the progression of the replication fork, ultimately triggering a cascade of events that lead to bacterial cell death.[2]

It is hypothesized that this compound and its derivatives exert their antimicrobial effects through a similar mechanism. The methoxy group at the 7-position can influence the compound's electronic properties and its ability to bind to the target enzymes, potentially modulating its potency and spectrum of activity.

G cluster_cell Bacterial Cell Compound This compound Porins Porin Channels Compound->Porins Cell Entry DNA_Gyrase DNA Gyrase Porins->DNA_Gyrase Target Interaction Topo_IV Topoisomerase IV Porins->Topo_IV Target Interaction Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Blocks Topo_IV->Replication_Fork Blocks DNA_Fragmentation DNA Fragmentation Replication_Fork->DNA_Fragmentation Leads to Cell_Death Cell Death DNA_Fragmentation->Cell_Death Induces

Caption: Proposed mechanism of action for this compound.

Experimental Protocols for Antimicrobial Evaluation

The following protocols are designed to provide a robust framework for assessing the antimicrobial properties of this compound. It is crucial to include appropriate positive and negative controls in all assays to ensure the validity of the results.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is fundamental for quantifying the potency of a test compound.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums, adjusted to a McFarland standard of 0.5

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO or the solvent used to dissolve the compound)

  • Resazurin sodium salt solution (for viability indication)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth to create a range of concentrations.

  • Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Assay Setup:

    • Add 100 µL of the appropriate broth to each well of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial dilutions across the plate.

    • Add 10 µL of the prepared inoculum to each well.

    • Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + solvent), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound where no visible growth is observed. The addition of a viability indicator like resazurin can aid in the visualization of results.

G Start Start Prepare_Stock Prepare Stock Solution of This compound Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare and Standardize Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.

Data Presentation: Expected Outcomes and Interpretation

While specific data for this compound is limited, the antimicrobial activity of its derivatives provides a valuable reference for experimental design and expected outcomes. The following tables summarize representative data for structurally related quinolinone compounds.

Table 1: Representative Antibacterial Activity of Quinolone Derivatives

Microorganism Strain Representative MIC (µg/mL) of a Quinolone Derivative Reference
Escherichia coli ATCC 25922 7.812 [7]
Pseudomonas aeruginosa MTCC 2453 64 [8]
Staphylococcus aureus ATCC 29213 3.125 [7]

| Bacillus subtilis | ATCC 6633 | 50 |[9] |

Table 2: Representative Antifungal Activity of Quinolone Derivatives

Microorganism Strain Representative MIC (µg/mL) of a Quinolone Derivative Reference
Candida albicans ATCC 10231 31.125 [7]
Aspergillus niger ATCC 9029 62.5 [10]

| Cryptococcus neoformans | ATCC 32264 | 15.6 |[10] |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antimicrobial agents. The protocols outlined in this guide provide a standardized approach to systematically evaluate its efficacy against a broad range of bacterial and fungal pathogens. Further investigations should focus on structure-activity relationship (SAR) studies by synthesizing and testing a library of derivatives to optimize potency and spectrum. Additionally, mechanistic studies, including enzyme inhibition assays and molecular docking, will be crucial to validate the proposed mechanism of action and guide the rational design of next-generation quinolinone-based antimicrobials.

References

Application Notes & Protocols: 7-Methoxyquinolin-2(1H)-one as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic molecules with significant biological activity. Within this class, 7-methoxyquinolin-2(1H)-one stands out as a particularly valuable intermediate. Its specific substitution pattern—an electron-donating methoxy group on the carbocyclic ring and a lactam functionality—provides a unique combination of reactivity and structural properties. This guide offers an in-depth exploration of this compound, detailing its synthesis, characterization, and strategic application in the development of complex molecular architectures for pharmaceutical and materials science research. We provide field-tested protocols, mechanistic insights, and a discussion of its role in contemporary drug discovery, aimed at researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Importance of the this compound Core

The quinolin-2(1H)-one, or carbostyril, framework is a cornerstone in medicinal chemistry, renowned for its structural flexibility and broad therapeutic potential. Derivatives have demonstrated potent antiplatelet, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic placement of a methoxy group at the C7-position significantly influences the molecule's electronic properties and metabolic stability. This electron-donating group activates the aromatic ring towards electrophilic substitution, providing a handle for further functionalization. Furthermore, the methoxy group can be a site for metabolic O-demethylation in vivo, potentially revealing a more active 7-hydroxy metabolite, or it can be chemically converted to the corresponding phenol, itself a key intermediate for drugs like Brexpiprazole.[3][4]

This document serves as a comprehensive guide to leveraging this compound as a foundational building block in multi-step organic synthesis.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 23981-26-2[2]
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2]
Melting Point 199 °C[2]
Boiling Point 374.0 ± 42.0 °C[2]
Appearance Off-white to light yellow solid---

Spectroscopic Data (Expected): While a dedicated spectrum for the title compound is not available in the cited sources, the expected characteristics can be reliably inferred from closely related analogs like 6,7-dimethoxyquinolin-2(1H)-one.[1][5]

TechniqueExpected Characteristics
¹H NMR Singlet ~3.8-3.9 ppm (3H, -OCH₃); Doublets for vinyl protons at C3 and C4; Aromatic protons (H5, H6, H8) appearing as doublets or singlets in the ~6.8-7.8 ppm region; Broad singlet >11.0 ppm for the N-H proton.
¹³C NMR Carbonyl carbon (C2) ~161-162 ppm; Methoxy-bearing carbon (C7) ~150-155 ppm; Methoxy carbon (-OCH₃) ~55 ppm; Other aromatic and vinyl carbons between ~97-145 ppm.
IR (KBr) ~3300 cm⁻¹ (N-H stretch); ~1660 cm⁻¹ (C=O, amide stretch); ~2830-2950 cm⁻¹ (C-H, methoxy); ~1600, 1500 cm⁻¹ (C=C, aromatic).
MS (ESI+) Expected [M+H]⁺ at m/z 176.0657.

Synthesis of this compound

Multiple synthetic strategies can be employed to construct the this compound core. The choice of route often depends on the availability of starting materials and the desired scale. Below, we detail a robust and widely applicable method.

Synthetic Workflow Overview

The following diagram illustrates a common and effective pathway starting from a commercially available substituted aniline.

G cluster_0 Synthesis Pathway start 3-Methoxyaniline step1 Acetoacetylation start->step1 intermediate1 β-Ketoanilide Intermediate step1->intermediate1 step2 Cyclization (Conrad-Limpach) intermediate1->step2 product 4-Hydroxy-7-methoxyquinolin-2(1H)-one step2->product step3 Deoxygenation product->step3 final_product This compound step3->final_product

Caption: A common synthetic route to this compound.

Detailed Experimental Protocol: Conrad-Limpach-Knorr Synthesis

This classic approach involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.

Protocol 1: Synthesis of 4-Hydroxy-7-methoxyquinolin-2(1H)-one

  • Rationale: This two-step, one-pot reaction first forms an enamine from the aniline and ethyl acetoacetate. At elevated temperatures, an intramolecular electrophilic attack on the activated aromatic ring occurs, followed by elimination of ethanol to yield the quinolone ring system. Polyphosphoric acid (PPA) or Eaton's reagent can be used to facilitate cyclization under milder conditions.[6]

  • Materials:

    • 3-Methoxyaniline

    • Ethyl acetoacetate

    • Dowtherm A (or high-boiling point paraffin oil)

    • Ethanol

    • Hexanes

  • Procedure:

    • To a round-bottom flask equipped with a condenser and a Dean-Stark trap, add 3-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.05 eq).

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Heat the mixture to 140-150 °C for 2 hours. Water will be collected in the Dean-Stark trap, indicating the formation of the enamine intermediate.

    • Carefully add the hot reaction mixture dropwise to a separate flask containing Dowtherm A pre-heated to 250 °C.

    • Maintain the temperature at 250 °C for 30 minutes. The mixture will turn dark. Caution: This step should be performed in a well-ventilated fume hood.

    • Allow the mixture to cool to approximately 100 °C, then add hexanes to precipitate the product.

    • Cool to room temperature, and collect the solid by vacuum filtration.

    • Wash the solid thoroughly with hot ethanol to remove residual Dowtherm A and impurities.

    • The resulting solid is 4-hydroxy-7-methoxyquinolin-2(1H)-one, which can be used in the next step without further purification.

Protocol 2: Deoxygenation of the C4-Hydroxy Group

  • Rationale: The C4-hydroxyl group is often removed to access the parent carbostyril. A common method involves conversion to a 4-chloro derivative followed by reductive dehalogenation.

  • Materials:

    • 4-Hydroxy-7-methoxyquinolin-2(1H)-one

    • Phosphorus oxychloride (POCl₃)

    • Zinc dust

    • Acetic acid

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Chlorination: In a fume hood, suspend the 4-hydroxy-7-methoxyquinolin-2(1H)-one (1.0 eq) in POCl₃ (5.0 eq). Heat the mixture to reflux (approx. 110 °C) for 3 hours. The solid will dissolve as the reaction progresses.

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. A precipitate will form.

    • Neutralize the mixture carefully with a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 4-chloro-7-methoxyquinoline.

    • Reduction: Dissolve the crude 4-chloro intermediate in glacial acetic acid.

    • Add zinc dust (3.0 eq) portion-wise, as the reaction is exothermic.

    • Heat the mixture to 80 °C and stir for 4 hours. Monitor by TLC until the starting material is consumed.

    • Cool the mixture, filter through a pad of Celite to remove excess zinc, and concentrate the filtrate under reduced pressure.

    • The residue is then taken up in water and neutralized with sodium bicarbonate. The resulting precipitate is this compound.

    • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the final product as a pure solid.

Applications in Synthetic Elaboration

This compound is a versatile scaffold with several reactive sites that can be selectively addressed to build molecular complexity.

Key Reactive Sites and Transformations

Caption: Major pathways for the synthetic elaboration of this compound.

Protocol 3: N-Alkylation for Drug Scaffolds
  • Rationale: Alkylation of the N1 position is a critical step in the synthesis of many quinolinone-based drugs. The reaction proceeds via deprotonation of the lactam nitrogen to form a nucleophilic amide anion, which then displaces a halide or other leaving group. The choice of base is crucial; strong bases like NaH ensure complete deprotonation, while weaker bases like K₂CO₃ are sufficient for reactive alkylating agents.[4][7]

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • 1-Bromo-4-chlorobutane

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.2 eq) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise over 20 minutes.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the mixture back to 0 °C and add 1-bromo-4-chlorobutane (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water, then brine. Dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the residue by column chromatography (silica gel, eluent: hexanes/ethyl acetate) to yield 7-methoxy-1-(4-chlorobutyl)quinolin-2(1H)-one.

Protocol 4: O-Demethylation to Access the 7-Hydroxy Intermediate
  • Rationale: The conversion to 7-hydroxyquinolin-2(1H)-one unlocks access to a different set of derivatives, particularly ethers, which are prevalent in pharmaceuticals. Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) are effective for this transformation. AlCl₃ coordinates to the methoxy oxygen, making it a better leaving group for nucleophilic attack by the chloride counterion.[1][8]

  • Materials:

    • This compound

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add anhydrous AlCl₃ (3.0-5.0 eq) portion-wise, keeping the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

    • Upon completion, cool the mixture to 0 °C and slowly quench by adding 1 M HCl.

    • Stir vigorously for 30 minutes. A precipitate of the product should form.

    • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold DCM.

    • Dry the solid under vacuum to afford 7-hydroxyquinolin-2(1H)-one. The product can be further purified by recrystallization if necessary.[8]

Case Study: The Quinolinone Core in Modern Drug Discovery

The synthetic utility of 7-substituted quinolin-2(1H)-ones is exemplified by their presence in several FDA-approved drugs and clinical candidates.

  • Brexpiprazole: An atypical antipsychotic, Brexpiprazole features a 7-butoxy side chain attached to the quinolinone core. Its synthesis relies on the alkylation of 7-hydroxyquinolin-2(1H)-one, a direct derivative of the title compound.[4]

  • Anticancer Agents: Novel compounds incorporating the 7-methoxy quinoxaline moiety, derived from related quinolinone structures, have shown potent tumor-vascular disrupting activity with GI₅₀ values in the sub-nanomolar range.[9] This highlights the importance of the 7-methoxy substitution in tuning the pharmacological profile for oncology applications.

  • Fluorescent Probes: The inherent photophysical properties of the quinolinone core make it an excellent platform for designing fluorescent probes for cellular imaging and biochemical assays.[2][10]

Safety and Handling

  • This compound: May cause skin and eye irritation. Harmful if swallowed. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.[11]

  • Reagents: Many reagents used in the described protocols are hazardous. POCl₃ is highly corrosive and reacts violently with water. NaH is flammable and water-reactive. AlCl₃ is a corrosive solid. All manipulations should be performed in a well-ventilated chemical fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Note & Protocol: Strategic Alkylation of 7-Methoxyquinolin-2(1H)-one for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The functionalization of this core via alkylation is a critical step in the synthesis of diverse compound libraries for drug discovery. This document provides a detailed experimental protocol for the selective N-alkylation of 7-Methoxyquinolin-2(1H)-one, a key intermediate in pharmaceutical research[1]. We will delve into the mechanistic principles governing the reaction's regioselectivity, present a robust protocol utilizing Phase Transfer Catalysis (PTC), and offer guidance on product characterization and troubleshooting.

Introduction: The Significance of the Quinolinone Scaffold

This compound is a versatile building block whose derivatives are explored for various therapeutic applications, including antimicrobial and anticancer agents[1]. Alkylation of the quinolinone ring system is a fundamental strategy to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

A primary challenge in the alkylation of 2-quinolinones is controlling the regioselectivity. The molecule exists in tautomeric equilibrium and, upon deprotonation, forms an ambident nucleophile, presenting two potential sites for alkylation: the ring nitrogen (N-1) and the exocyclic oxygen (O-2).[2][3][4] The selective formation of the N-alkylated product is often the desired outcome in many synthetic campaigns. This guide focuses on a reliable method to achieve high selectivity for N-alkylation.

Mechanistic Insights: Controlling N- vs. O-Alkylation

The outcome of the alkylation reaction is a delicate balance of several factors, including the choice of base, solvent, and the nature of the alkylating agent.[5][6]

2.1. Formation of the Ambident Nucleophile

In the presence of a base, this compound is deprotonated to form a resonance-stabilized anion, often referred to as a quinolinolate or enolate intermediate.[5] This anion has significant electron density on both the nitrogen and oxygen atoms, making both sites nucleophilic.

Workflow A 1. Setup B 2. Add Reagents A->B Add Quinolinone, K₂CO₃, TBAB, Acetone C 3. Heat & Stir B->C Add Alkyl Halide D 4. Monitor by TLC C->D 4-6 hours at reflux D->C Reaction incomplete E 5. Quench & Filter D->E Reaction complete F 6. Extraction E->F Add Water G 7. Dry & Concentrate F->G Separate layers, wash organic phase H 8. Purify & Characterize G->H Evaporate solvent

References

Application Notes and Protocols: Developing Fluorescent Probes with a Quinolin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolin-2(1H)-one Scaffold as a Privileged Fluorophore

The quinolin-2(1H)-one, also known as carbostyril, represents a versatile and privileged heterocyclic scaffold in the realm of fluorescent probe development.[1][2] Its fused bicyclic aromatic system, comprising a benzene ring fused to a pyridinone ring, provides a robust and tunable platform for creating probes with desirable photophysical properties.[1][2] Quinoline-based probes have garnered significant interest in biomedical research and drug discovery due to their often favorable characteristics, including good photostability, high quantum yields, and sensitivity to the local microenvironment.[2][3] These attributes make them invaluable tools for visualizing and quantifying a wide array of biological analytes and processes.[1][2]

The power of the quinolin-2(1H)-one scaffold lies in its synthetic tractability. The core structure can be readily functionalized at various positions, allowing for the fine-tuning of its spectral properties and the introduction of specific recognition moieties for target analytes.[4] This modularity enables the rational design of probes for diverse applications, ranging from the detection of metal ions and reactive oxygen species to the imaging of cellular organelles and the measurement of microenvironmental parameters like viscosity and pH.[2][3][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of fluorescent probes based on the quinolin-2(1H)-one scaffold.

I. Design Principles and Synthetic Strategies

The design of a successful fluorescent probe hinges on the integration of a fluorophore, a recognition unit (receptor), and often a linker. The quinolin-2(1H)-one core serves as the fluorophore, and its emission properties are modulated by the interaction of the recognition unit with the target analyte. Several key sensing mechanisms are commonly employed:

  • Photoinduced Electron Transfer (PET): In the "off" state, a PET process from a donor to the excited fluorophore quenches fluorescence. Upon analyte binding, this process is inhibited, leading to a "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): These probes typically feature an electron-donating group and an electron-accepting group. Changes in the local environment or analyte binding can alter the efficiency of ICT, leading to shifts in the emission wavelength and/or intensity.

  • Förster Resonance Energy Transfer (FRET): This mechanism involves energy transfer between two fluorophores. Analyte-induced conformational changes can alter the distance between the donor and acceptor, modulating the FRET efficiency.

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to a chelating unit can restrict intramolecular rotations or vibrations, leading to a significant enhancement in fluorescence quantum yield.[6]

General Synthetic Workflow

The synthesis of quinolin-2(1H)-one based probes typically involves a multi-step process. A common approach is the functionalization of a pre-formed quinolin-2(1H)-one core. For instance, a carbaldehyde group can be introduced, which then serves as a versatile handle for further modifications.[7][8]

Below is a generalized workflow for the synthesis of a quinolin-2(1H)-one probe:

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Purification & Characterization A Starting Materials (e.g., anilines, acetoacetates) B Cyclization Reaction (e.g., Knorr, Conrad-Limpach) A->B C Quinolin-2(1H)-one Core B->C D Introduction of Functional Group (e.g., -CHO, -NH2) C->D Functionalization E Coupling with Recognition Moiety D->E F Final Probe E->F G Purification (e.g., Chromatography) F->G H Structural Analysis (NMR, MS) G->H I Photophysical Characterization H->I

Caption: Generalized workflow for the synthesis of quinolin-2(1H)-one fluorescent probes.

II. Photophysical Properties and Characterization

A thorough understanding of a probe's photophysical properties is crucial for its effective application. Key parameters to be determined include:

  • Absorption and Emission Spectra: These spectra reveal the wavelengths at which the probe absorbs and emits light.

  • Molar Absorptivity (ε): A measure of how strongly the probe absorbs light at a given wavelength.

  • Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

  • Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

  • Stokes Shift: The difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is generally desirable to minimize self-absorption and background interference.

Table 1: Representative Photophysical Properties of Quinolin-2(1H)-one Derivatives
CompoundExcitation (λex, nm)Emission (λem, nm)Quantum Yield (ΦF)ApplicationReference
3-amino-4-phenylquinolin-2-oneVaries with solventVaries with solvent0.04 - 0.24General fluorophore[9]
7-(Diethylamino)quinolin-2(1H)-one-chalcone~450~550-Bisulfite sensing[7]
2(1H)-quinolone with malonate group366-402460-600-Biothiol detection[4]
Pyrazoloquinoline derivative (PQPc)~390460-4800.0075 - 0.1287Zn2+ sensing[10]

Note: The specific photophysical properties are highly dependent on the substitution pattern of the quinolin-2(1H)-one core and the solvent environment.

III. Application Protocols

The versatility of the quinolin-2(1H)-one scaffold allows for its application in a wide range of sensing and imaging experiments. Below are detailed protocols for common applications.

Protocol 1: General Procedure for Cellular Imaging

This protocol provides a general guideline for staining live cells with a quinolin-2(1H)-one based fluorescent probe. Optimization of probe concentration and incubation time is crucial for each specific probe and cell line.

Materials:

  • Quinolin-2(1H)-one fluorescent probe stock solution (e.g., 1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope equipped with appropriate filters

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

  • Cell Staining: Remove the existing cell culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the optimized duration (e.g., 15-60 minutes).

  • Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh cell culture medium to remove excess probe.

  • Imaging: Add fresh, pre-warmed cell culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filter sets for the specific probe.

Caption: Experimental workflow for live-cell imaging with a quinolin-2(1H)-one probe.

Protocol 2: In Vitro Ion Sensing Assay

This protocol outlines a general method for evaluating the response of a quinolin-2(1H)-one based probe to a specific ion in a cuvette-based fluorometer.

Materials:

  • Quinolin-2(1H)-one fluorescent probe stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile)

  • Buffer solution (e.g., HEPES, Tris-HCl, at the desired pH)

  • Stock solutions of various metal ion salts (e.g., chlorides or nitrates)

  • Quartz cuvettes

  • Spectrofluorometer

Procedure:

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation and emission wavelengths appropriate for the probe. Define the slit widths for excitation and emission.

  • Probe Solution Preparation: Prepare a dilute solution of the probe in the chosen buffer. The final concentration should be in the low micromolar range (e.g., 1-10 µM) to avoid inner filter effects.

  • Blank Measurement: Record the fluorescence spectrum of the buffer solution alone to obtain a baseline reading.

  • Probe Baseline Measurement: Add the probe to the cuvette and record its initial fluorescence spectrum.

  • Titration with Ion of Interest: Add small aliquots of the stock solution of the ion of interest to the cuvette containing the probe solution. After each addition, gently mix the solution and record the fluorescence spectrum. Continue the titration until the fluorescence intensity reaches a plateau.

  • Selectivity Assay: To assess the selectivity of the probe, repeat the measurement by adding other potentially interfering ions to separate cuvettes containing the probe solution.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the ion concentration. This can be used to determine the detection limit and binding constant.

IV. Troubleshooting and Considerations

  • Probe Solubility: Quinolin-2(1H)-one derivatives can sometimes have limited aqueous solubility. Using a co-solvent like DMSO or ethanol in the buffer can help, but its concentration should be kept low to minimize effects on the biological system.

  • Phototoxicity and Photobleaching: High-intensity illumination can lead to phototoxicity in live cells and photobleaching of the probe. Use the lowest possible excitation power and exposure times during imaging.

  • Background Fluorescence: Autofluorescence from cells and the culture medium can interfere with the signal from the probe. Use appropriate filter sets and, if necessary, a background subtraction algorithm.

  • Probe Localization: The subcellular localization of the probe can be influenced by its chemical structure. Co-staining with organelle-specific dyes can help determine its distribution within the cell.

V. Conclusion

The quinolin-2(1H)-one scaffold is a powerful and versatile platform for the development of fluorescent probes. Its tunable photophysical properties and synthetic accessibility make it an attractive choice for creating sensors for a wide range of biological applications.[1][2] By following the design principles and protocols outlined in this guide, researchers can effectively develop and apply novel quinolin-2(1H)-one based probes to advance their scientific investigations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 7-Methoxyquinolin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the synthesis of this valuable heterocyclic compound. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1][2][3] Achieving a high yield of this compound is often a critical step in multi-step synthetic campaigns.

This guide is structured as a series of troubleshooting questions and detailed, experience-driven answers. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively improve your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is the most frequently encountered issue. The root cause often lies in one of several key areas: the synthetic route chosen, reaction conditions, or reagent quality. Let's break down the possibilities.

Answer:

Several synthetic strategies are employed for quinolinone synthesis, including the Knorr and Conrad-Limpach syntheses, as well as cyclization of cinnamanilides.[1] For this compound, a common modern approach involves the cyclization of an appropriate aniline derivative.

Potential Causes & Recommended Actions:

  • Incomplete Cyclization: The core ring-forming reaction may not be going to completion.

    • Causality: Acid-catalyzed cyclizations, such as those using triflic acid (TfOH) or polyphosphoric acid (PPA), require stringent anhydrous conditions.[4] Water can quench the acid catalyst and hydrolyze intermediates. The reaction temperature and time are also critical; insufficient heat or time will lead to incomplete conversion.

    • Solution:

      • Ensure Anhydrous Conditions: Use oven-dried glassware and freshly distilled, anhydrous solvents. Handle hygroscopic reagents like TfOH in a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen).

      • Optimize Temperature and Time: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider a stepwise increase in temperature. Some cyclizations may require prolonged heating (e.g., 24-48 hours) at elevated temperatures (e.g., 110-130 °C).[1][5]

      • Catalyst Choice: The strength and concentration of the acid catalyst are crucial. While sulfuric acid is common, stronger acids like TfOH or dehydrating agents like polyphosphoric ester (PPE) can be more effective.[4]

  • Side Reactions & Byproduct Formation: The formation of undesired products can significantly consume starting materials.

    • Causality: Quinoline syntheses are prone to side reactions like polymerization, especially with α,β-unsaturated precursors under harsh acidic conditions.[6] Positional isomerism can also be an issue if the precursors are not appropriately substituted, leading to a mixture of products that are difficult to separate.[4]

    • Solution:

      • Control Reagent Addition: Add strong acids or oxidizing agents slowly and with efficient cooling to manage exothermic reactions and prevent localized hotspots that can lead to tar formation.[6]

      • Use a Moderator: In classical syntheses like the Skraup reaction, moderators such as ferrous sulfate (FeSO₄) are used to make the reaction less violent and reduce charring.[6]

      • Protecting Group Strategy: If your starting aniline has other reactive functional groups, consider a protecting group strategy to prevent unwanted side reactions.

  • Poor Reagent Quality: The purity of starting materials is paramount.

    • Causality: Impurities in the starting aniline or the cyclization precursor can inhibit the catalyst or participate in side reactions. For instance, aged anilines can be oxidized, leading to colored impurities and lower yields.

    • Solution:

      • Purify Starting Materials: Distill liquid anilines or recrystallize solid precursors before use.

      • Verify Reagent Activity: Ensure catalysts and reagents have not degraded. For example, freshly prepared sodium methoxide is often more effective than commercially available solutions for methoxylation reactions.[1]

Question 2: I'm observing a significant amount of tar-like, polymeric material in my crude product. How can I minimize this?

Answer:

Tar formation is a classic sign of uncontrolled polymerization or degradation, often triggered by the harsh, acidic, and sometimes oxidizing conditions used in quinoline synthesis.[6]

Strategies to Minimize Tar Formation:

  • Temperature Control: This is the most critical factor. Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and any exothermic phases must be carefully controlled with an ice bath or other cooling methods.[6]

  • Moderators: As mentioned for the Skraup synthesis, adding a moderator like FeSO₄ can control the reaction rate and significantly reduce tarring.[6]

  • Solvent Choice: While some reactions are run neat in strong acid, using a high-boiling, inert solvent (e.g., Dowtherm A, sulfolane) can help to better regulate temperature and dissipate heat.

  • Order of Addition: The sequence in which you add reagents matters. A slow, controlled addition of the acid or oxidizing agent to the reaction mixture is often preferable to adding the substrate to the acid.

Question 3: My purification by column chromatography is difficult, and the final product is still impure. What are the best practices for purification?

Answer:

Purifying quinolinone derivatives can be challenging due to their polarity and the presence of closely related byproducts.

Purification Workflow & Best Practices:

  • Initial Work-up: Before chromatography, a robust work-up procedure is essential.

    • Quenching: Carefully quench the reaction by pouring it into ice-cold water or a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst. This will often precipitate the crude product.[1]

    • Washing: Wash the precipitate thoroughly with cold water and then a non-polar solvent like hexane to remove non-polar impurities.[1]

    • Extraction: If the product is soluble, perform a liquid-liquid extraction. Ensure the pH of the aqueous layer is adjusted to maximize the recovery of your product in the organic phase.

  • Column Chromatography:

    • Solvent System Selection: Finding the right eluent system is key. Start with a non-polar solvent and gradually increase polarity. A common system for quinolinones is a gradient of ethyl acetate in hexane or methanol in dichloromethane.[1][5] Use TLC to find the optimal solvent ratio that gives good separation (Rf value of ~0.3 for the desired product).

    • Silica Gel Choice: Use silica gel with a standard mesh size (e.g., 60-120 or 230-400 mesh). The amount of silica should be at least 50-100 times the weight of the crude product for effective separation.

    • Loading Technique: Use the "dry loading" method for samples that are not very soluble in the initial eluent. Dissolve the crude product in a minimal amount of a polar solvent (like methanol or acetone), adsorb it onto a small amount of silica gel, dry it under vacuum, and then load the resulting powder onto the column.

  • Recrystallization: This is often the best final step to achieve high purity.

    • Solvent Screening: Test various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile) or solvent pairs (e.g., methanol/water, dichloromethane/hexane) to find one in which the product is soluble when hot but sparingly soluble when cold.

    • Procedure: Dissolve the semi-purified product in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it.[7] Allow the solution to cool slowly to form well-defined crystals. Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for the synthesis of this compound?

A common and effective route starts from 3-methoxyaniline. This can be reacted with a suitable three-carbon component, like malic acid in the presence of sulfuric acid (a variation of the Doebner-von Miller reaction), or by first forming a cinnamanilide intermediate followed by acid-catalyzed cyclization.[1] A recently developed high-yield protocol involves the cycloelimination of cinnamanilides in the presence of triflic acid, achieving yields between 62-97%.[5]

Q2: Can I introduce the methoxy group at a later stage?

Yes, it is possible. For instance, you could start with a 7-bromoquinolin-2(1H)-one and perform a nucleophilic aromatic substitution (SNA) using sodium methoxide (NaOMe) with a copper catalyst (e.g., CuI) in a solvent like DMF.[1] This can be an effective strategy if the bromo-substituted precursor is more readily available.

Q3: My reaction involves a demethylation step to produce a related hydroxy-quinolinone, and the yield is low. How can I optimize this?

Selective demethylation can be tricky. A common reagent for this is aluminum chloride (AlCl₃).[1][5]

  • Stoichiometry: The amount of AlCl₃ is critical. A large excess (e.g., 15 equivalents) may be required to drive the reaction to completion.[5]

  • Reaction Time: These reactions can be slow, sometimes requiring 24 hours or more at room temperature.[5]

  • Work-up: The work-up must be done carefully, typically by slowly quenching the reaction mixture with ice and acid to hydrolyze the aluminum complexes.

Experimental Workflow & Visualization

General Synthesis Workflow

The following diagram outlines a typical workflow for the synthesis and purification of this compound via the cinnamanilide cyclization route.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 1. Reagent Prep (Aniline + Cinnamoyl Chloride) Reaction 2. Cyclization (e.g., with Triflic Acid) Start->Reaction Anhydrous Conditions Quench 3. Reaction Quench (Ice Water) Reaction->Quench Controlled Addition Filter 4. Filtration & Wash Quench->Filter Column 5. Column Chromatography Filter->Column Crude Solid Recrystal 6. Recrystallization Column->Recrystal Semi-Pure Product Final 7. Final Product Recrystal->Final

Caption: General workflow for synthesis and purification.

Troubleshooting Logic Diagram

When encountering low yield, this decision tree can help diagnose the issue systematically.

Troubleshooting_Yield Start Low Yield Observed Check_TLC Analyze TLC/LC-MS of Crude Mixture Start->Check_TLC Incomplete_Rxn Incomplete Reaction: - Unreacted Starting Material Check_TLC->Incomplete_Rxn SM Present Byproducts Multiple Byproducts/ Tar Formation Check_TLC->Byproducts Complex Mixture No_Product No Product Formation Check_TLC->No_Product Baseline/SM Only Action_Rxn Optimize Reaction: - Increase Temp/Time - Check Catalyst Activity - Ensure Anhydrous Cond. Incomplete_Rxn->Action_Rxn Action_Byproducts Optimize Conditions: - Lower Temperature - Slower Reagent Addition - Use Moderator Byproducts->Action_Byproducts Action_No_Product Verify Reagents: - Confirm Structure (NMR) - Check Reagent Purity - Re-evaluate Synthetic Route No_Product->Action_No_Product

Caption: Troubleshooting logic for low yield issues.

Quantitative Data Summary

The following table summarizes typical conditions and yields reported in the literature for relevant synthetic transformations. This data should serve as a benchmark for your experiments.

Transformation StepKey ReagentsTemp (°C)Time (h)Typical YieldReference
Cinnamanilide CyclizationTriflic Acid (TfOH)1105 - 2462-97%[1][5]
DemethylationAlCl₃ (15 equiv)RT24~41%[1][5]
Methoxylation of Bromo-QuinolinoneNaOMe, CuI, DMFReflux36Variable[1]
Ruthenium-catalyzed CyclizationRu-complex, Ag-salt1304810-76%[1][5]

References

solubility issues of 7-Methoxyquinolin-2(1H)-one and solutions

Author: BenchChem Technical Support Team. Date: January 2026

<

A Guide to Overcoming Solubility Challenges in Research and Development

Welcome to the technical support resource for scientists and researchers utilizing 7-Methoxyquinolin-2(1H)-one. This guide provides in-depth, experience-driven answers to common questions and troubleshooting strategies for the solubility challenges associated with this compound. Our goal is to empower you with the knowledge to design robust experimental protocols and achieve reliable, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of this compound and the underlying reasons for its solubility characteristics.

Q1: What is this compound and why is it used in research?

This compound is a heterocyclic organic compound belonging to the quinolinone class.[1][2] Its core structure is a common scaffold in medicinal chemistry and drug discovery due to its versatile biological activities. Quinolinone derivatives are investigated for a wide range of therapeutic applications, including potential anti-inflammatory, anti-tumor, and antimicrobial properties.[3][4]

Q2: Why does this compound exhibit poor aqueous solubility?

The limited water solubility of this compound, like many quinolinone derivatives, stems from its molecular structure.[3][5] Several factors contribute to this:

  • Aromaticity and Planarity: The rigid, planar aromatic structure of the quinolinone core leads to a highly stable crystal lattice. Significant energy is required to break the strong intermolecular π-π stacking and hydrogen bonding forces within this lattice for the molecules to be solvated by water.[5]

  • Hydrophobicity: The bicyclic aromatic system is predominantly nonpolar and hydrophobic.[3] While the methoxy group adds some polarity, the overall character of the molecule is lipophilic (fat-soluble), making it inherently less soluble in aqueous media.[5][6][7]

Q3: What are the initial steps if my compound precipitates in an aqueous buffer during an experiment?

Precipitation upon dilution of a stock solution (often in DMSO) into an aqueous buffer is a common issue.[8] This "crashing out" occurs when the concentration of the organic co-solvent is rapidly reduced, and the compound's concentration exceeds its solubility limit in the final aqueous medium.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound. Your experiment may be exceeding the maximum aqueous solubility.

  • Adjust Co-solvent Percentage: While minimizing co-solvent concentration is ideal to avoid off-target effects, a slight increase in the final percentage (e.g., from 0.1% to 0.5% DMSO) might be sufficient to maintain solubility.[8] Always include a matching vehicle control to account for any effects of the solvent itself.[8]

If these initial adjustments are unsuccessful, more advanced formulation strategies are necessary.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols for enhancing the solubility of this compound. The choice of method depends on the specific requirements of your experiment, such as the desired final concentration, administration route (in vitro vs. in vivo), and tolerance for excipients.

Issue 1: My compound requires a higher concentration in aqueous media than achievable with simple co-solvents.

When higher concentrations are needed, leveraging the physicochemical properties of the molecule or using specialized excipients is required.

Causality: The quinolinone structure contains nitrogen atoms that can be protonated. By adjusting the pH of the solution to protonate the molecule, you form a salt, which is typically much more soluble in water than the neutral form.[3][][10] This is a highly effective technique for ionizable compounds.[10]

Experimental Protocol: Determining pH-Dependent Solubility

  • Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).

  • Addition: Add an excess amount of solid this compound to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid by centrifugation or filtration.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method like HPLC-UV.

  • Analysis: Plot the measured solubility against the pH to determine the optimal pH range for solubilization.

Potential Pitfalls:

  • Chemical Stability: Extreme pH values can cause degradation of the compound. It is crucial to assess the stability of the compound at the selected pH over the duration of your experiment.

  • Buffer Effects: High concentrations of buffer salts can sometimes decrease solubility through the "salting out" effect.[3]

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate hydrophobic molecules like this compound, forming a water-soluble "inclusion complex."[5][11][12] This masks the hydrophobic nature of the compound, significantly increasing its apparent aqueous solubility.[11][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high solubility and safety profile.[5]

Experimental Protocol: Phase Solubility Study with HP-β-CD

  • Stock Preparation: Prepare aqueous solutions of HP-β-CD in your desired buffer at various concentrations (e.g., 0%, 2%, 5%, 10%, 20% w/v).

  • Compound Addition: Add an excess amount of solid this compound to each HP-β-CD solution.

  • Equilibration: Shake the resulting suspensions at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to allow for complex formation and equilibrium.[5]

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved compound.[5]

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound via HPLC-UV or a similar method.[5]

  • Analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear increase is indicative of the formation of a soluble complex.[5]

Issue 2: The compound's solubility is insufficient for oral bioavailability studies or high-concentration stock preparation.

For these demanding applications, altering the solid-state properties of the compound can provide a significant advantage.

Causality: Crystalline solids have a highly ordered, low-energy state that requires significant energy to dissolve.[15] By dispersing the compound in an amorphous (non-crystalline) state within a hydrophilic polymer matrix, you eliminate the crystal lattice energy barrier.[5][15] This high-energy amorphous form is thermodynamically metastable and dissolves much more readily.[16]

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Solvent Selection: Choose a volatile organic solvent (e.g., methanol, acetone) in which both this compound and a hydrophilic carrier polymer (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) are soluble.[5]

  • Dissolution: Dissolve the compound and the polymer in the chosen solvent at a specific weight ratio (e.g., 1:1, 1:3 drug-to-polymer).[5]

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will produce a thin film on the flask wall.

  • Drying: Further dry the film under high vacuum for 24 hours to remove any residual solvent.

  • Collection: Scrape the resulting solid dispersion from the flask. The material can then be gently ground into a fine powder.

  • Validation: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm the absence of crystallinity.

Potential Pitfalls:

  • Physical Instability: The amorphous state can revert to the more stable crystalline form over time, especially in the presence of heat or humidity.[3] Proper storage in a desiccator is essential.

  • Polymer Selection: The choice of polymer can significantly impact the stability and dissolution rate of the dispersion. Screening of different polymers may be necessary.

Part 3: Data & Visualization

Physicochemical Properties & Solubility Overview
PropertyValue / DescriptionSource
Molecular Formula C10H9NO2[1][2]
Molecular Weight 175.18 g/mol [1][2]
Appearance Solid[4]
Predicted LogP ~1.9 - 2.4[17][18]
Aqueous Solubility Poorly Soluble / Practically Insoluble[3][5]
Common Organic Solvents Soluble in DMSO, DMF, Chloroform[19][20]

LogP (octanol-water partition coefficient) is a measure of lipophilicity. A higher LogP value indicates lower aqueous solubility.

Diagrams & Workflows

The following diagrams illustrate the decision-making process for solubility enhancement and the mechanism of action for key techniques.

G start Start: Compound Precipitates in Aqueous Buffer tier1 Tier 1: Initial Adjustments start->tier1 sub1 Lower Final Conc. Increase Co-solvent % tier1->sub1 Try First tier2 Tier 2: Formulation Strategies (In Vitro Focus) sub2 pH Adjustment (for ionizable compounds) tier2->sub2 sub3 Cyclodextrin Complexation (HP-β-CD) tier2->sub3 tier3 Tier 3: Solid-State Engineering (In Vivo / Stock Focus) sub4 Amorphous Solid Dispersion tier3->sub4 sub1->tier2 Failure end_sol Compound Soluble sub1->end_sol Success sub2->sub3 Failure or Unstable sub2->end_sol Success sub3->tier3 Failure sub3->end_sol Success sub4->end_sol Success end_insol Still Insoluble: Re-evaluate or Synthesize Analog sub4->end_insol Failure

Caption: Troubleshooting workflow for solubility enhancement.

G cluster_0 Aqueous Environment compound Poorly Soluble This compound (Hydrophobic) complex Water-Soluble Inclusion Complex compound->complex Encapsulation cd HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

Technical Support Center: Purification of 7-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 7-Methoxyquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshoot common issues encountered during the purification of this important heterocyclic compound. As Senior Application Scientists, we understand that purity is paramount for reliable downstream applications, from biological screening to synthetic derivatization. This guide provides not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties and handling of this compound.

Q1: What are the key physical properties of pure this compound?

Pure this compound is typically a solid at room temperature. Its reported melting point is a critical indicator of purity and is approximately 199 °C[1]. Significant deviation or a broad melting range suggests the presence of impurities.

Q2: Which analytical techniques are best for assessing the purity of my sample?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying organic impurities. The presence of unexpected signals can help diagnose issues in the synthesis or purification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting minor impurities. Developing a robust HPLC method is crucial for quality control[2][3].

  • Melting Point Analysis: As mentioned, a sharp melting point close to the literature value (199 °C) is a good indicator of high purity[1].

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (175.18 g/mol )[1].

Q3: What are the most common impurities I might encounter?

Impurities are typically related to the synthetic route used. Common classes of impurities include:

  • Unreacted Starting Materials: For example, if the synthesis involves the cyclization of an N-aryl cinnamide, residual aniline or cinnamic acid derivatives may be present[4].

  • Regioisomers: Depending on the cyclization strategy, isomers such as 5-methoxyquinolin-2(1H)-one could be formed.

  • By-products: Side reactions can lead to various by-products. For instance, harsh acidic conditions used in some syntheses can cause partial decomposition[4].

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, methanol) can be retained in the crude product.

Troubleshooting and Purification Protocols

This section provides detailed, question-and-answer-based troubleshooting for the most common purification techniques.

Technique 1: Recrystallization

Recrystallization is often the first and most effective method for purifying crystalline solids like this compound. The principle is to dissolve the crude material in a minimum amount of a hot solvent in which the compound is highly soluble, and then allow it to cool, causing the pure compound to crystallize while impurities remain in the solution.

Q: My compound won't fully dissolve in the hot solvent, or I have to add a very large volume. What's wrong?

A: This indicates you have chosen a poor solvent or your sample contains a significant amount of insoluble impurities.

  • Causality: An ideal recrystallization solvent dissolves the compound completely when hot but poorly when cold. If the compound has low solubility even at high temperatures, you will experience low recovery due to the large solvent volume required.

  • Solution:

    • Pre-filtration: Before recrystallization, dissolve the crude product in a suitable solvent (like Dichloromethane or Ethyl Acetate) and filter it through a plug of silica gel or celite to remove baseline, insoluble impurities. Evaporate the solvent from the filtrate to obtain a cleaner crude product.

    • Change Solvent: Consult a solvent polarity chart. If you are using a non-polar solvent, try a more polar one like ethanol, methanol, or isopropanol. A mixture of solvents can also be effective[5].

Q: My yield is very low after recrystallization. How can I improve it?

A: Low yield is typically caused by using too much solvent, cooling the solution too quickly, or premature crystallization.

  • Causality: Using an excessive volume of solvent will keep a significant portion of your product dissolved even after cooling. Rapid cooling leads to the formation of small, often impure crystals and traps impurities.

  • Solution:

    • Use Minimum Solvent: Add the hot solvent portion-wise to your crude solid, ensuring it is heated (e.g., in a hot water bath), until the solid just dissolves.

    • Slow Cooling: Allow the flask to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. Do not disturb the flask during this process.

    • Concentrate the Mother Liquor: You can often recover a second crop of crystals by evaporating a portion of the solvent from the filtrate (mother liquor) and re-cooling. Note that this second crop may be less pure.

Q: An oil is forming instead of crystals. What should I do?

A: "Oiling out" occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point or when impurities depress the melting point.

  • Causality: The compound's solubility limit is exceeded while the solution is still too hot for crystallization to occur.

  • Solution:

    • Add More Solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool slowly again.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent's surface. The microscopic imperfections in the glass can induce nucleation.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled, supersaturated solution to initiate crystallization.

    • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimum of a good solvent (e.g., Methanol). Then, slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., cold water or hexane) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly[5].

  • Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask.

  • Heat a beaker of methanol on a hotplate. Add the hot methanol to the flask in small portions while swirling until the solid just dissolves.

  • Remove the flask from the heat. If any insoluble material is present, perform a hot filtration.

  • Slowly add deionized water dropwise to the hot methanol solution until persistent cloudiness is observed.

  • Add a few drops of hot methanol to re-dissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold 1:1 methanol/water, followed by a wash with cold water.

  • Dry the purified crystals under vacuum.

Technique 2: Column Chromatography

Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.

Q: I'm getting poor separation between my product and an impurity. How can I optimize the solvent system?

A: Poor separation means the difference in retention factor (Rf) between your compounds is too small.

  • Causality: The polarity of the mobile phase (eluent) is not optimal to differentiate the components on the silica. If the eluent is too polar, all compounds will move quickly with the solvent front (high Rf). If it's not polar enough, all compounds will remain adsorbed to the silica (low Rf).

  • Solution:

    • TLC Analysis: The key is to find a solvent system that gives your product an Rf value of ~0.3-0.4 on a TLC plate, with good separation from impurities.

    • Adjust Polarity: Start with a less polar system (e.g., Dichloromethane) and gradually increase the polarity by adding a small percentage of a more polar solvent (e.g., Methanol or Ethyl Acetate). For quinolinones, solvent systems like Dichloromethane/Methanol or Chloroform/Methanol are often effective[4][6].

    • Try Different Solvents: Sometimes changing the solvent components entirely can improve selectivity. For example, switching from a Dichloromethane/Methanol system to an Ethyl Acetate/Hexane system can alter the elution order.

Solvent SystemRatio (v/v)PolarityNotesReference
Chloroform / Methanol95 : 5MediumEffective for many quinolinone derivatives.[4]
Dichloromethane / Methanol100 : 3MediumA common starting point for purification.[6]
Ethyl Acetate / Hexane3 : 7Low-MediumGood for separating less polar impurities.[4]

Q: My compound appears to be degrading or streaking on the TLC plate/column. What is happening?

A: Streaking suggests either decomposition on the silica gel or solubility issues.

  • Causality: Silica gel is slightly acidic and can cause decomposition of sensitive compounds. The amide proton in this compound is weakly acidic, which can lead to strong interactions with the silica surface, causing tailing.

  • Solution:

    • Deactivate the Silica: Add ~1% triethylamine (Et₃N) to your eluent. This neutralizes the acidic sites on the silica gel, preventing decomposition and reducing tailing of slightly acidic or basic compounds.

    • Use a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina.

  • Prepare the column by packing silica gel in the chosen eluent (e.g., 98:2 Dichloromethane/Methanol).

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like pure Dichloromethane.

  • In a separate flask, add a small amount of silica gel to this solution to create a slurry. Evaporate the solvent to get a dry, free-flowing powder ("dry loading"). This method generally provides better resolution than loading a liquid sample.

  • Carefully add the dry-loaded sample to the top of the prepared column.

  • Begin eluting the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Technique 3: Acid-Base Extraction

This liquid-liquid extraction technique is excellent for removing acidic or basic impurities from a neutral compound like this compound[7].

Q: My NMR spectrum shows a persistent impurity. How do I know if an acid-base extraction will work?

A: This method is effective if the impurity has a functional group that can be protonated or deprotonated, while your main compound does not[8][9].

  • Causality: The fundamental principle is that ionic salts are soluble in the aqueous phase, while neutral organic molecules are soluble in an organic solvent[7][10]. By converting an acidic or basic impurity into its salt form, it can be selectively moved from the organic layer to the aqueous layer. This compound is a lactam; its amide nitrogen is non-basic due to resonance, and the N-H proton is only very weakly acidic, so it will remain as a neutral molecule in the organic layer during washes with dilute acid or base.

  • Solution:

    • Identify Impurity Type: If you suspect a basic impurity (e.g., a starting aniline), a wash with dilute acid (e.g., 1 M HCl) will protonate it, forming a water-soluble ammonium salt.

    • Identify Impurity Type: If you suspect an acidic impurity (e.g., a starting carboxylic acid), a wash with a dilute base (e.g., 1 M NaHCO₃ or 1 M NaOH) will deprotonate it, forming a water-soluble carboxylate salt.

The following diagram outlines a comprehensive purification strategy, starting from a crude reaction mixture.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Acid-Base Extraction (Optional) cluster_2 Primary Purification cluster_3 Final Product Crude Crude Reaction Mixture Dissolve Dissolve in Organic Solvent (e.g., DCM or EtOAc) Crude->Dissolve Wash_Acid Wash with 1M HCl (Removes Basic Impurities) Dissolve->Wash_Acid Wash_Base Wash with 1M NaHCO3 (Removes Acidic Impurities) Wash_Acid->Wash_Base Wash_Brine Wash with Brine (Removes Water) Wash_Base->Wash_Brine Dry Dry with Na2SO4, Filter, Evaporate Wash_Brine->Dry Choice Purity Check (TLC/¹H NMR) Dry->Choice Column Column Chromatography Choice->Column Complex Mixture Recrystal Recrystallization Choice->Recrystal Relatively Clean Pure_Product Pure this compound Column->Pure_Product Recrystal->Pure_Product

Caption: General purification workflow for this compound.

This diagram illustrates how acidic and basic impurities are separated from the neutral product.

AcidBase_Logic Initial Organic Layer Crude Product (Neutral) Basic Impurity (B) Acidic Impurity (HA) Aqueous Layer Wash1 + 1M HCl Initial:org->Wash1 Result1 Organic Layer Product HA Aqueous Layer BH⁺Cl⁻ Wash1->Result1:org Wash2 + 1M NaHCO₃ Result1:org->Wash2 Result2 Organic Layer Product Aqueous Layer Na⁺A⁻ Wash2->Result2:org

Caption: Separation of impurities via acid-base extraction.

References

Technical Support Center: Optimizing Reaction Conditions for Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing the quinolinone scaffold, a core moiety in numerous pharmaceuticals and biologically active compounds.[1][2][3] Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) structured to address specific experimental challenges, explain the underlying chemical principles, and provide actionable solutions to optimize your synthetic outcomes.

General Troubleshooting Workflow

Before diving into method-specific issues, it's crucial to have a systematic approach to troubleshooting. Low yields, unexpected side products, or reaction failures often stem from a handful of common factors. This workflow provides a logical progression for diagnosing and solving these issues.

G cluster_start Problem Identification cluster_analysis Initial Analysis & Checks cluster_optimization Parameter Optimization cluster_outcome Outcome Start Low Yield / No Product / Side Product Formation Reagent_Check Verify Reagent Purity & Stoichiometry Start->Reagent_Check Start Here Condition_Check Confirm Reaction Conditions (Temp, Time, Atmosphere) Reagent_Check->Condition_Check Reagents OK? Reaction_Monitoring Analyze Reaction Mixture (TLC, LC-MS) Condition_Check->Reaction_Monitoring Conditions OK? Catalyst Optimize Catalyst (Type, Loading) Reaction_Monitoring->Catalyst Problem Persists? Solvent Screen Solvents (Polarity, Boiling Point) Catalyst->Solvent Iterate Success Successful Optimization: High Yield & Purity Catalyst->Success Monitor Progress Temperature Adjust Temperature (Increase/Decrease) Solvent->Temperature Iterate Solvent->Success Monitor Progress Concentration Vary Concentration (Dilute/Concentrate) Temperature->Concentration Iterate Temperature->Success Monitor Progress Concentration->Catalyst Re-optimize if needed Concentration->Success Monitor Progress

Caption: General troubleshooting workflow for quinolinone synthesis.

Section 1: Classical Thermal Cyclization Methods

Classical methods like the Conrad-Limpach, Knorr, and Gould-Jacobs syntheses are foundational but often require harsh conditions, leading to specific challenges.[4][5]

Troubleshooting Guide: Conrad-Limpach & Knorr Syntheses

These related methods involve the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines (Conrad-Limpach) or β-ketoanilides to form 2-hydroxyquinolines (Knorr).[5][6] The primary challenges are the high temperatures required for cyclization and potential regioselectivity issues.[6][7][8]

Q1: My Conrad-Limpach cyclization is failing or giving a very low yield. What's going wrong?

A1: This is a frequent issue, almost always tied to the high-energy thermal cyclization step.[6]

  • Insufficient Temperature: The electrocyclic ring-closing step requires very high temperatures, often >250 °C.[6][7] If your heating setup (e.g., a heating mantle with a sand bath) cannot consistently achieve and maintain this temperature, the reaction will fail.

    • Solution: Use a high-boiling, inert solvent like mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene.[6][7][9] These solvents facilitate efficient heat transfer and can dramatically improve yields compared to neat reactions, sometimes raising them from <30% to over 90%.[6]

  • Reaction Equilibrium: The initial condensation to form the Schiff base/enamine intermediate is reversible. Water or ethanol produced as a byproduct can inhibit the reaction.

    • Solution: For the initial condensation step, ensure you are using a setup (like a Dean-Stark trap) to remove the alcohol or water formed. For the subsequent cyclization, ensure your reagents are anhydrous.[10]

  • Acid Catalysis: While the cyclization is thermal, the preceding steps involving tautomerization are acid-catalyzed.[6][7]

    • Solution: Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, HCl) is present during the initial condensation to facilitate the formation of the key intermediate.[7][9]

Q2: My Knorr synthesis is producing a mixture of 2-hydroxy and 4-hydroxyquinolines. How can I control the selectivity?

A2: This is a classic regioselectivity problem in Knorr-type syntheses, governed by the conditions of the acid-catalyzed cyclization of the β-ketoanilide intermediate.[8][11]

  • Mechanism & Causality: The reaction proceeds via protonated intermediates. Under conditions of high acid concentration (e.g., excess polyphosphoric acid or triflic acid), a dicationic intermediate is favored, which exclusively leads to the 2-hydroxyquinoline product.[8][11] In lower acid concentrations, a monocationic intermediate can fragment, leading to aniline and a ketone, which can then recombine via the Conrad-Limpach pathway to yield the 4-hydroxyquinoline isomer.[8]

  • Solution: To favor the 2-hydroxyquinoline, use a large excess of a strong dehydrating acid like polyphosphoric acid (PPA) or triflic acid.[8] To favor the 4-hydroxyquinoline, use a smaller amount of acid, which allows the competing pathway to dominate.[8]

ConditionPredominant ProductRationale
High Acid (e.g., excess PPA)2-HydroxyquinolineFavors dicationic intermediate, direct cyclization.[8]
Low Acid4-HydroxyquinolineFavors fragmentation-recombination pathway.[8]
Frequently Asked Questions (FAQs): Classical Methods

Q: Why is mineral oil a good solvent for Conrad-Limpach cyclizations? A: Because it is chemically inert, has a very high boiling point (well above 300 °C), is inexpensive, and effectively transfers heat.[6] Its primary role is to maintain a uniform, high temperature required for the reaction.[6][9]

Q: My starting aniline has a strong electron-withdrawing group and is unreactive. What can I do? A: Electron-withdrawing groups deactivate the aniline ring, making the electrophilic aromatic substitution step of the cyclization much more difficult.[10] You may need to use more forcing conditions (higher temperature, longer reaction time) or switch to a more modern synthetic method, such as a transition-metal-catalyzed approach, which can often tolerate a wider range of functional groups.[12]

Section 2: Condensation Reactions (Friedländer & Camps)

The Friedländer annulation and Camps cyclization are powerful methods that build the quinoline/quinolinone ring from ortho-substituted aromatic precursors.[4][13]

Troubleshooting Guide: Friedländer Annulation

The Friedländer synthesis condenses an o-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[13][14] The main challenges are controlling regioselectivity with unsymmetrical ketones and avoiding side reactions.[7][15]

Q3: I am getting a mixture of regioisomers in my Friedländer synthesis using an unsymmetrical ketone. How can I control the outcome?

A3: This is a common and significant challenge. The condensation can occur on either side of the ketone's carbonyl group.[7]

  • Catalyst Control: The choice of catalyst is paramount. Traditional strong acid or base catalysts often give poor selectivity.[16] Modern methods have shown that specific catalysts can direct the reaction.

    • Solution 1 (Lewis Acids): Certain Lewis acids, like In(OTf)₃, have been shown to be highly effective in promoting the selective formation of the desired Friedländer product under solvent-free conditions.[16]

    • Solution 2 (Amine Catalysis): Specific amine catalysts, such as pyrrolidine derivatives, can provide high regioselectivity by forming an enamine intermediate preferentially at the less sterically hindered α-carbon of the ketone.[17]

  • Reaction Conditions:

    • Solution 3 (Slow Addition): Slowly adding the ketone to the reaction mixture keeps its concentration low, which can favor the desired pathway and improve regioselectivity.[17]

  • Substrate Modification:

    • Solution 4 (Directing Groups): Introducing a directing group, such as a phosphonate, on one of the α-carbons of the ketone can perfectly control the regioselectivity of the annulation.[18]

G cluster_input Inputs cluster_pathways Competing Pathways cluster_output Outputs AminoKetone o-Aminoaryl Ketone Catalyst Catalyst & Conditions (Lewis Acid, Amine, Temp, Addition Rate) AminoKetone->Catalyst UnsymmKetone Unsymmetrical Ketone (R-CO-CH₂R') UnsymmKetone->Catalyst PathwayA Pathway A: Condensation at CH₂ IsomerA Regioisomer A PathwayA->IsomerA PathwayB Pathway B: Condensation at C(R') IsomerB Regioisomer B PathwayB->IsomerB Catalyst->PathwayA Control Favoring Less Hindered Side Catalyst->PathwayB Poor Control or Thermodynamic Product

Caption: Controlling regioselectivity in the Friedländer synthesis.

Q4: My Friedländer reaction yield is low due to the formation of a sticky polymer. What is happening?

A4: You are likely observing the self-condensation (an aldol reaction) of your ketone starting material, which is a major competing side reaction, especially under basic conditions.[14]

  • Causality: The base used to catalyze the Friedländer condensation can also catalyze the self-condensation of the enolizable ketone. High temperatures can exacerbate this issue.

  • Solutions:

    • Switch to Acid Catalysis: Use an acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid, which are less likely to promote ketone self-condensation.[14]

    • Use Milder Conditions: Modern protocols often use milder catalysts that allow the reaction to proceed at lower temperatures, reducing side reactions.[7]

    • Biphasic System: Sequestering the ketone in an organic phase (e.g., toluene) away from an aqueous catalyst phase can drastically reduce polymerization.[19]

Section 3: Modern Transition-Metal-Catalyzed Methods

Transition-metal catalysis has revolutionized quinolinone synthesis, offering milder conditions, broader substrate scope, and novel pathways.[12][20][21] Catalysts based on palladium, copper, iron, and cobalt are common.[22][23][24]

Frequently Asked Questions (FAQs): Catalytic Methods

Q5: I am considering a palladium-catalyzed carbonylation to make a quinolin-4-one, but the reaction is sluggish. How can I optimize it?

A5: Palladium-catalyzed carbonylative cyclizations are powerful but sensitive to several parameters.

  • Ligand Choice: The ligand on the palladium catalyst is critical. It influences the stability of the catalytic species and the rate of key steps like reductive elimination. You may need to screen different phosphine ligands (e.g., Xantphos, dppf) to find one that is optimal for your specific substrate.

  • CO Pressure: The pressure of carbon monoxide is a key parameter. Too low, and the reaction may be slow; too high, and you might favor side reactions or catalyst inhibition. Optimization is often required.

  • Base and Solvent: The choice of base and solvent are interdependent and can significantly affect the reaction rate and yield. An inorganic base like K₂CO₃ or an organic base like DBU might be used, and polar aprotic solvents like DMF or dioxane are common. A systematic screen of these variables is often necessary.

Q6: My copper-catalyzed C-H activation/annulation reaction is not working. What are the critical factors?

A6: These reactions involve the formation of a key C-N or C-C bond via a directed C-H activation step and are highly dependent on the entire catalytic system.

  • Oxidant: The oxidant is not just a stoichiometric reagent; it's integral to the catalytic cycle, often regenerating the active Cu(II) or Cu(III) species. Ensure your oxidant (e.g., O₂, TBHP, Ag₂O) is fresh and added correctly. The choice of oxidant can completely change the reaction outcome.[24]

  • Directing Group: The efficiency of the C-H activation is entirely dependent on the directing group on your substrate. A weak or poorly positioned directing group will result in failure.

  • Additives: These reactions sometimes require additives (e.g., acids, salts) to promote certain steps. For example, TfOH has been used in some copper-catalyzed multi-component reactions to facilitate the formation of the desired quinoline products.[22]

Experimental Protocols

Protocol 1: Optimized Conrad-Limpach Synthesis of a 4-Hydroxyquinoline

This protocol incorporates the use of a high-boiling solvent to improve yield in the critical thermal cyclization step.[6][7]

  • Step 1: Condensation. In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine the substituted aniline (1.0 equiv), a β-ketoester (e.g., ethyl acetoacetate, 1.1 equiv), and toluene. Add a catalytic amount of p-toluenesulfonic acid (0.02 equiv).

  • Heat the mixture to reflux. Monitor the reaction by observing the collection of ethanol in the Dean-Stark trap and by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture and remove the toluene under reduced pressure to yield the crude enaminone intermediate.

  • Step 2: Cyclization. To the flask containing the crude intermediate, add a high-boiling solvent such as mineral oil.

  • Heat the mixture to ~250 °C with vigorous stirring under an inert atmosphere (N₂ or Ar). Maintain this temperature for 30-60 minutes.[7]

  • Cool the reaction mixture. The product often precipitates upon cooling. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the mineral oil.[7]

  • Collect the solid product by filtration, wash thoroughly with hexanes, and dry to obtain the 4-hydroxyquinoline.

Protocol 2: Lewis Acid-Catalyzed Friedländer Synthesis

This protocol uses a modern Lewis acid catalyst to promote a high-yield, regioselective synthesis under solvent-free conditions.[16]

  • Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, add the 2-aminoarylketone (1.0 equiv), the active methylene compound (e.g., ethyl acetoacetate, 1.2 equiv), and Indium(III) triflate (In(OTf)₃, 5 mol%).

  • Seal the vial and place it in a preheated heating block or oil bath at 80-100 °C.

  • Stir the mixture vigorously. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired quinoline.

References

Technical Support Center: Overcoming Challenges in 7-Methoxyquinolin-2(1H)-one Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 7-Methoxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this compound. Drawing upon established principles of crystallization and data from analogous compounds, this resource aims to be your first point of reference when encountering challenges in your crystallization experiments.

I. Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, a foundational understanding of this compound's properties is crucial.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Melting Point 199 °C[2]
Appearance Yellow to orange solid[2]
pKa (predicted) 11.20 ± 0.70[2]

The relatively high melting point suggests strong intermolecular interactions within the crystal lattice, which can influence solvent selection and dissolution. The predicted pKa indicates that the compound is weakly acidic, and its solubility will be pH-dependent.[3]

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the crystallization of this compound.

A. Solvent Selection and Solubility Issues

Question 1: I'm struggling to find a suitable single solvent for recrystallization. What should I consider?

Answer: The ideal single solvent for recrystallization should dissolve this compound completely at elevated temperatures but sparingly at room temperature or below. Given its quinolinone core, a range of solvents with varying polarities should be screened.[4]

Recommended Solvents for Screening:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Ethers: Tetrahydrofuran (THF)

  • Halogenated Solvents: Dichloromethane

  • Amides: N,N-Dimethylformamide (DMF)

Troubleshooting Workflow for Solvent Selection:

Caption: Workflow for single solvent screening.

If a suitable single solvent cannot be identified, a binary solvent system (antisolvent crystallization) is a powerful alternative.[4]

Question 2: My compound "oils out" instead of crystallizing. What is happening and how can I fix it?

Answer: "Oiling out," or liquid-liquid phase separation, occurs when the solute precipitates from the solution as a liquid rather than a solid. This is often due to a very high supersaturation level or a large difference between the crystallization temperature and the melting point of the solute-solvent mixture.

Troubleshooting Steps for Oiling Out:

  • Reduce the Cooling Rate: Slow, controlled cooling is paramount. A rapid temperature drop can lead to a sudden increase in supersaturation, favoring the formation of an oil.

  • Lower the Initial Concentration: Start with a more dilute solution to avoid reaching the supersaturation level where oiling out occurs.

  • Use a Higher Crystallization Temperature: If the compound is sufficiently soluble, try to induce crystallization at a temperature further from the solvent's boiling point.

  • Agitation: Gentle stirring can sometimes promote nucleation and prevent the formation of a separate liquid phase.

  • Solvent System Modification:

    • Add a small amount of a solvent in which the compound is more soluble.

    • Switch to a solvent with a lower boiling point.

Question 3: The yield of my recrystallization is very low. How can I improve it?

Answer: A low yield indicates that a significant portion of your compound remains dissolved in the mother liquor.

Strategies to Improve Yield:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will lead to lower recovery.

  • Thorough Cooling: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., using an ice bath) to maximize precipitation.

  • Antisolvent Addition: If using a single solvent, consider the controlled addition of an antisolvent to the cooled mother liquor to precipitate more product. Be aware that this may decrease the purity of the second crop of crystals.

  • Evaporation: Carefully evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals.

B. Crystal Quality and Morphology

Question 4: My crystals are very small or needle-like, making them difficult to handle and filter. How can I grow larger, more well-defined crystals?

Answer: The formation of small or acicular (needle-like) crystals is often a result of rapid nucleation and crystal growth.[5] The goal is to slow down the crystallization process to allow for more ordered crystal growth.

Methods to Improve Crystal Habit:

  • Slower Cooling: Employ a very slow cooling rate. This can be achieved by placing the crystallization flask in a large, insulated container (e.g., a Dewar flask) or by using a programmable cooling bath.

  • Reduce Supersaturation: Start with a less concentrated solution.

  • Vapor Diffusion: This technique involves slowly introducing an antisolvent via vapor diffusion, which can lead to the growth of high-quality single crystals.

  • Solvent Choice: The solvent can have a significant impact on crystal habit. Experiment with different solvents or solvent mixtures.[6]

Experimental Protocol: Vapor Diffusion for Crystal Growth

  • Dissolve your this compound in a minimal amount of a "good" solvent (e.g., DMF, DCM) in a small vial.

  • Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (antisolvent) in which the compound is insoluble (e.g., hexane, diethyl ether).

  • Seal the jar and leave it undisturbed. The vapor of the antisolvent will slowly diffuse into the solution of your compound, gradually reducing its solubility and promoting the growth of well-formed crystals over several days.

References

Technical Support Center: Stability and Degradation Studies of 7-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Methoxyquinolin-2(1H)-one. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability and degradation of this compound. The information herein is curated to ensure scientific integrity and is based on established principles of organic chemistry and pharmaceutical stability testing.

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical research due to its presence in various bioactive molecules. Understanding its stability profile is crucial for the development of robust formulations, accurate analytical methods, and compliance with regulatory standards. This guide will walk you through the key aspects of stability and degradation studies for this compound, offering practical advice and theoretical insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that researchers may have regarding the stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by exposure to light (photodegradation), aggressive pH conditions (hydrolysis), oxidizing agents, and high temperatures (thermal degradation). The quinolinone core and the methoxy group are the most likely sites for chemical transformation under these stress conditions.

Q2: How stable is this compound in its solid state versus in solution?

A2: In its solid, crystalline form, this compound is expected to be relatively stable if protected from light and moisture. In solution, its stability is highly dependent on the solvent, pH, and storage conditions. Generally, solutions are more susceptible to degradation, especially when exposed to light or non-neutral pH.

Q3: Are there any known degradation products of this compound?

A3: While specific, comprehensive studies detailing the forced degradation of this compound and the definitive identification of all its degradation products are not extensively reported in publicly available literature, we can predict the formation of several types of degradants based on the chemical structure and the known reactivity of the quinolinone scaffold. These may include products of O-demethylation, hydroxylation of the aromatic rings, and potentially cleavage of the lactam bond under harsh hydrolytic conditions.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, solid this compound should be kept in a well-sealed, light-resistant container at controlled room temperature or refrigerated (2-8 °C). Solutions should be prepared fresh whenever possible. If short-term storage of solutions is necessary, they should be stored in amber vials at 2-8 °C.

Q5: Why is it important to perform forced degradation studies on this compound?

A5: Forced degradation studies are essential for several reasons:

  • To understand the intrinsic stability of the molecule: It helps to identify the conditions under which the compound is unstable.

  • To elucidate potential degradation pathways and products: This knowledge is critical for developing stable formulations and for safety assessment.[1][2]

  • To develop and validate stability-indicating analytical methods: A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[1]

Part 2: Troubleshooting Guide for Experimental Studies

This section provides solutions to specific problems that may be encountered during stability and degradation experiments.

Problem Possible Cause(s) Troubleshooting Steps & Rationale
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidant), the temperature, or the duration of exposure. The goal is to achieve a target degradation of 5-20%.[2] If no degradation is seen even under harsh conditions, it indicates high stability of the molecule under those specific conditions.
Complete degradation of the compound. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the exposure time. Over-stressing can lead to the formation of secondary degradation products that may not be relevant to normal storage conditions.[1]
Poor resolution between the parent peak and degradation product peaks in HPLC. The chromatographic method is not optimized.Modify the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase), change the column stationary phase, or adjust the gradient profile. The goal is to develop a stability-indicating method with adequate separation.
Appearance of unexpected peaks in the chromatogram of the control sample. Contamination of the solvent, glassware, or the compound itself. Interaction with excipients (if in a formulation).Ensure the use of high-purity solvents and clean glassware. Analyze a blank (solvent only) to rule out solvent-related peaks. If working with a formulation, analyze a placebo to identify any excipient-related peaks.
Mass balance is not within the acceptable range (e.g., 95-105%). All degradation products are not being detected or are not eluting from the HPLC column. The response factor of the degradation products is significantly different from the parent compound.Use a photodiode array (PDA) detector to check for co-eluting peaks and ensure that the detection wavelength is appropriate for both the parent compound and its degradants. If possible, determine the relative response factors of the major degradation products.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting forced degradation studies on this compound.

General Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

Forced Degradation Procedures

For each condition, a control sample (drug substance in the same solvent system, stored at ambient temperature and protected from light) should be analyzed alongside the stressed sample.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Keep the solution at 60°C for 24 hours.

    • After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Keep the solution at 60°C for 24 hours.

    • After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation (in solution):

    • Place a sealed vial of the stock solution in a temperature-controlled oven at 70°C for 48 hours.

    • After the specified time, cool the solution to room temperature.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed sample.

    • After exposure, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

Analytical Methodology

A stability-indicating HPLC method is crucial for these studies. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at the λmax of this compound. For characterization of degradation products, LC-MS/MS is the preferred technique.[3][4]

Part 4: Predicted Degradation Pathways and Visualization

Based on the chemical structure of this compound and the known degradation patterns of related compounds, the following degradation pathways can be predicted.

Predicted Degradation Products
Stress Condition Predicted Degradation Pathway Potential Degradation Product(s)
Acid/Base Hydrolysis O-demethylation of the methoxy group.7-Hydroxyquinolin-2(1H)-one
Oxidation Hydroxylation of the aromatic rings. Oxidation of the methoxy group.Hydroxylated derivatives, N-oxides
Photolysis Similar to oxidation, hydroxylation and potential dimerization.Photodimers, hydroxylated derivatives

Visualization of Predicted Degradation Pathways

G parent This compound hydrolysis 7-Hydroxyquinolin-2(1H)-one parent->hydrolysis  Acid/Base Hydrolysis (O-demethylation) oxidation Hydroxylated Derivatives / N-Oxides parent->oxidation  Oxidation (H₂O₂) (Hydroxylation) photolysis Photodimers / Hydroxylated Derivatives parent->photolysis  Photolysis (UV/Vis) (Dimerization/Hydroxylation)

Caption: Predicted degradation pathways of this compound.

Experimental Workflow Visualization

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis hplc Stability-Indicating HPLC-UV/PDA acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolysis photo->hplc lcms LC-MS/MS for Characterization hplc->lcms method Validated Stability- Indicating Method hplc->method pathway Degradation Pathway Elucidation lcms->pathway

References

troubleshooting guide for 7-Methoxyquinolin-2(1H)-one based assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 7-Methoxyquinolin-2(1H)-one and its derivatives in experimental assays. As a key intermediate for bioactive compounds and a fluorescent probe, its application requires careful consideration of its unique chemical and photophysical properties.[1] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and validated protocols to ensure the integrity and reproducibility of your results.

Section 1: Troubleshooting High Background & Low Signal-to-Noise

High background fluorescence is a common issue that can mask the true signal from your reaction, leading to low signal-to-noise ratios and reduced assay sensitivity.

Q1: My negative control wells (e.g., "no enzyme" or "no cells") show a high fluorescent signal. What is the likely cause and how can I fix it?

A high signal in negative controls indicates fluorescence originating from sources other than your specific biological activity. This can be traced to two primary culprits:

  • Probable Cause A: Reagent Contamination. One or more of your assay components (e.g., buffer, water, DMSO, or even serum in media) may be contaminated with fluorescent impurities.[2] Common media components like phenol red and riboflavin are intrinsically fluorescent.[2]

    • Solution: Systematically test each reagent individually in the assay plate at the working excitation/emission wavelengths. Prepare fresh buffers using high-purity, spectroscopic-grade solvents and ultrapure water to minimize this variable.[2]

  • Probable Cause B: Substrate Instability. The this compound-based substrate may be degrading or spontaneously hydrolyzing in your assay buffer, releasing the fluorophore without any enzymatic action.

    • Solution: Assess substrate stability by incubating it in the assay buffer for the full duration of the experiment and measuring fluorescence at several time points. If instability is observed, consider adjusting the buffer's pH or composition. For some quinolinone derivatives, fluorescence is most stable in a pH range of 7 to 9.[2]

Q2: The overall fluorescence intensity of my assay is low, even in the positive controls. Why is this happening?

Low signal can stem from suboptimal measurement conditions or issues with the fluorophore itself.

  • Probable Cause A: Incorrect Instrument Settings. The excitation and emission wavelengths set on your plate reader may not align with the optimal spectral properties of this compound in your specific assay buffer.

    • Solution: Perform a wavelength scan for both excitation and emission using a sample of the cleaved fluorophore in your final assay buffer to determine the true spectral peaks. Do not rely solely on theoretical maxima from the literature, as solvent and pH can cause significant shifts.

  • Probable Cause B: pH-Induced Fluorescence Changes. The fluorescence of quinolinone and coumarin-class fluorophores is often highly sensitive to pH.[2] Changes in the protonation state of the molecule can alter its electronic structure and reduce its quantum yield.

    • Solution: Verify the pH of your final assay buffer. If your experiment involves long incubation times or cellular metabolism that could alter the pH, ensure your buffer has sufficient buffering capacity. Test a range of pH values (e.g., 6.5 to 8.5) to find the optimal condition for fluorophore stability and signal intensity.[2]

Section 2: Identifying and Mitigating Compound Interference

In high-throughput screening (HTS), test compounds can directly interfere with the assay readout, leading to false positives or false negatives. It is critical to identify and correct for these artifacts.[3][4]

Q3: My test compound is colored or fluorescent itself. How do I prevent this from generating a false-positive signal?

This is a classic case of autofluorescence, where the test compound emits light in the same spectral window as your assay's fluorophore, artificially inflating the signal.[3][5]

  • Solution: Implement a Compound Interference Counter-Screen. This is a non-negotiable control experiment. Prepare a separate plate containing the test compound at all tested concentrations in the assay buffer, but without the enzyme or cells.[2] The signal from this plate represents the compound's intrinsic fluorescence and must be subtracted from the corresponding wells on the primary assay plate.

cluster_0 Troubleshooting Compound Interference Start High Signal Observed in Primary Assay RunCounterScreen Run Counter-Screen: Compound + Buffer Only Start->RunCounterScreen CheckSignal Signal in Counter-Screen? RunCounterScreen->CheckSignal SubtractBG Result is True Activity: Subtract Counter-Screen Signal from Primary Assay Data CheckSignal->SubtractBG Yes QuenchingCheck Is Signal in Primary Assay LOWER than Control? CheckSignal->QuenchingCheck No Quenching Result is False Negative: Compound is a Quencher QuenchingCheck->Quenching Yes NoInterference Result is True Activity: No Direct Compound Interference QuenchingCheck->NoInterference No

Caption: Workflow for identifying and correcting compound interference.

Q4: My assay signal is unexpectedly low in the presence of my test compound, suggesting potent inhibition. How can I be sure this is not an artifact?

This could be a true inhibitory effect, or it could be a false positive caused by fluorescence quenching. Quenching occurs when the test compound absorbs the light emitted from the fluorophore, preventing it from reaching the detector.[2][5]

  • Solution: Perform a "True Quench" Control. Add your test compound to a solution that already contains a fixed, high concentration of the pre-cleaved this compound fluorophore. If the fluorescence of this solution decreases in a dose-dependent manner with your compound, you have confirmed quenching. Compounds identified as quenchers may need to be evaluated in alternative, non-fluorescent assay formats.

Q5: Some of my hits from a primary screen are not showing activity in follow-up experiments. What could cause this discrepancy?

Beyond fluorescence artifacts, compound aggregation is a major cause of false positives in HTS campaigns.[4]

  • Probable Cause: Compound Aggregation. At higher concentrations, some compounds form colloidal aggregates that can non-specifically sequester and inhibit enzymes, leading to apparent activity that is not due to specific binding.[4]

    • Solution: Re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's inhibitory activity is significantly reduced or eliminated by the detergent, it is highly likely an aggregator.[4] Additionally, inorganic impurities, such as zinc, from the compound synthesis process can cause false positives and should be investigated by running the assay with a chelator like EDTA.[6]

Section 3: Ensuring Data Quality and Reproducibility

Variability between experiments can undermine confidence in your results. The following issues are common sources of poor reproducibility.

Q6: I'm observing poor dose-response curves and inconsistent IC50 values. What should I check?

  • Probable Cause A: Poor Compound Solubility. this compound and many organic test compounds have limited aqueous solubility. If the compound precipitates in your assay buffer, its effective concentration will be unknown and variable.

    • Solution: Visually inspect your assay plates for any signs of precipitation. Determine the solubility limit of your compound in the final assay buffer. Always prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is consistent across all wells and typically below 0.5% to avoid solvent-induced artifacts.[7]

  • Probable Cause B: Compound Instability. The compound may be degrading over the course of the experiment or during storage.

    • Solution: Prepare fresh dilutions of your compound for each experiment from a frozen stock aliquot. Avoid repeated freeze-thaw cycles of the main stock solution by preparing single-use aliquots.[7] Confirm the stability of the compound in your assay buffer over the experiment's time course.

  • Probable Cause C: Plate Edge Effects. Wells on the perimeter of a microplate are more susceptible to evaporation, which can concentrate reagents and alter results.[7]

    • Solution: Avoid using the outer-most wells of your 96- or 384-well plates for experimental samples. Instead, fill these wells with a blank solution (e.g., water or buffer) to create a humidity barrier.

Section 4: Key Experimental Protocols

Adherence to validated protocols is essential for generating reliable data.

Protocol 1: General Cell-Based Viability Assay (e.g., Cytotoxicity Screen)

This protocol provides a framework for assessing the effect of a test compound on cell viability using a generic quinolinone-based reporter assay.

  • Cell Seeding: Plate cells in a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate cell culture medium from a 100% DMSO stock. Ensure the final DMSO concentration is constant for all wells (e.g., 0.2%).

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle controls (medium + DMSO) and no-treatment controls.[8]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[8]

  • Assay Reagent Addition: Prepare the this compound-based assay reagent according to the manufacturer's instructions. Add the specified volume to each well.

  • Signal Development: Incubate the plate for the recommended time (e.g., 1-4 hours) at 37°C, protected from light, to allow for enzymatic conversion of the substrate.

  • Fluorescence Measurement: Read the fluorescence on a microplate reader using the optimized excitation and emission wavelengths.

  • Data Analysis: Subtract the average signal from the "no-cell" blank wells. Normalize the data to the vehicle control (defined as 100% viability) and calculate the percent inhibition for each compound concentration.

Protocol 2: Counter-Screen for Compound Autofluorescence

This protocol is essential for validating hits from a primary screen.

  • Plate and Compound Preparation: In a 96-well plate identical to the one used in the primary assay, prepare the same serial dilutions of the test compound.

  • Buffer Addition: Add assay buffer to each well without any enzyme, substrate, or cells. The final volume and compound concentrations should exactly match the primary assay.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as the primary assay.

  • Fluorescence Measurement: Read the fluorescence on a microplate reader using the identical instrument settings (excitation, emission, gain) as the primary assay.

  • Data Correction: The fluorescence value from each well of this counter-screen plate should be subtracted from the corresponding well of the primary assay plate to obtain the corrected signal.

Data Presentation: Characterizing Assay Interference

The following table provides a hypothetical summary of results from interference counter-screens, which is crucial for triaging hits from a primary screen.

Compound IDPrimary Assay Signal (RFU)Autofluorescence Signal (RFU)Corrected Signal (RFU)% Quenching of Control FluorophoreClassification
Cmpd-00125,00050024,5002%True Hit
Cmpd-00218,00015,0003,0005%False Positive (Autofluorescence)
Cmpd-0034,0004503,55065%False Positive (Quenching)
Cmpd-0042,5006001,9008%True Hit

References

Technical Support Center: Refining Analytical Methods for 7-Methoxyquinolin-2(1H)-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 7-Methoxyquinolin-2(1H)-one and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for common challenges encountered during experimental work. Our focus is on delivering scientifically sound, validated, and clearly explained methodologies to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of this compound and its isomers?

The primary challenges stem from the structural similarity of the isomers, which often leads to:

  • Co-elution in chromatographic methods: Isomers with minor positional differences can have very similar retention times, making their separation difficult.[1][2]

  • Indistinguishable mass spectra: Electron ionization (EI) mass spectrometry may produce nearly identical fragmentation patterns for isomers, complicating their individual identification.[3]

  • Spectral overlap in NMR: While NMR is a powerful tool for structural elucidation, proton and carbon signals of different isomers can overlap, requiring advanced 2D NMR techniques for complete assignment.[4]

Q2: Which analytical techniques are most suitable for differentiating this compound isomers?

A combination of techniques is often necessary for unambiguous identification and quantification:

  • High-Performance Liquid Chromatography (HPLC): Particularly with UV or Diode Array Detection (DAD), HPLC is the workhorse for separating isomers. Method development is key to achieving baseline resolution.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides the specificity needed for isomer differentiation, even with incomplete chromatographic separation, by using unique product ions for each isomer.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D techniques like COSY and HMBC, are indispensable for the definitive structural elucidation of isolated isomers.[4][7]

Q3: What are the key physicochemical properties of this compound to consider during method development?

Understanding the molecule's properties is the foundation of successful method development.[8] Key characteristics for this compound and its isomers include:

  • Polarity: The presence of the methoxy and ketone groups will influence its solubility and retention in reversed-phase chromatography.

  • UV Absorbance: The quinolinone core has a strong chromophore, making UV detection a sensitive option.

  • pKa: The acidity/basicity of the molecule will affect its charge state at different pH values, which can be manipulated to improve chromatographic separation.

Troubleshooting Guides

Issue 1: Poor Resolution and Co-elution of Isomers in HPLC

Q: My HPLC method shows poor resolution between the this compound and a potential isomer. The peaks are either heavily overlapping or completely co-eluting. How can I improve the separation?

A: Co-elution of structurally similar isomers is a common hurdle.[2] A systematic approach to method optimization is required. Here’s a troubleshooting workflow:

A Start: Co-eluting Peaks B Check System Suitability (Peak Shape, Efficiency) A->B C Optimize Mobile Phase B->C System OK D Change Stationary Phase C->D No Improvement F Resolved Peaks C->F Resolution Achieved E Adjust Temperature D->E No Improvement D->F Resolution Achieved E->F Resolution Achieved

Caption: Troubleshooting workflow for co-elution.

Step-by-Step Troubleshooting:

  • Assess Peak Shape and System Suitability:

    • Rationale: Before modifying the method, ensure your system is performing optimally. Poor peak shape (e.g., tailing or fronting) can mask resolution.[9]

    • Action: Inject a well-characterized standard. If you observe peak tailing, it could indicate secondary interactions with residual silanols on the column. Consider using a mobile phase with a slightly lower pH or a different buffer. For peak fronting, ensure your sample solvent is not stronger than your mobile phase.[9]

  • Optimize the Mobile Phase:

    • Rationale: Altering the mobile phase composition can significantly impact selectivity.

    • Action 1: Change Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the interactions with the stationary phase and improve separation.[10]

    • Action 2: Adjust pH: For ionizable compounds, modifying the mobile phase pH can change the analyte's polarity and retention, potentially resolving co-eluting peaks.

    • Action 3: Modify Gradient Slope: If using a gradient, a shallower gradient around the elution time of your isomers can increase the separation between them.[1]

  • Change the Stationary Phase:

    • Rationale: If mobile phase optimization is insufficient, the column chemistry may not be suitable for the separation.

    • Action: Consider a column with a different selectivity. For aromatic compounds like quinolinones, a phenyl-hexyl or a biphenyl stationary phase can provide alternative pi-pi interactions that may enhance resolution compared to a standard C18 column.[1][11]

  • Adjust Column Temperature:

    • Rationale: Temperature affects mobile phase viscosity and mass transfer, which can influence selectivity.

    • Action: Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 40°C). Lowering the temperature can sometimes improve the resolution of isomers.[1]

Issue 2: Low Sensitivity and Poor Peak Intensity

Q: I am struggling to achieve adequate sensitivity for low-level isomers. What can I do to improve my signal-to-noise ratio?

A: Low sensitivity can be a significant barrier to accurate quantification. Here are several strategies to boost your signal:

StrategyRationaleAction
Optimize Detection Wavelength The UV absorbance of your isomers may vary. Detecting at the wavelength of maximum absorbance (λmax) will provide the highest signal.Use a DAD to scan the UV spectrum of your peaks and select the λmax for quantification.
Increase Injection Volume A larger injection volume will introduce more analyte onto the column, leading to a larger peak.Be cautious of column overload, which can lead to peak distortion. Increase the volume incrementally.
Sample Concentration A more concentrated sample will naturally produce a larger signal.If possible, concentrate your sample before injection. This can be done through solvent evaporation or solid-phase extraction (SPE).
Switch to a More Sensitive Detector If UV detection is not providing the required sensitivity, a more advanced detector may be necessary.Couple your HPLC to a mass spectrometer (LC-MS). MS detectors offer significantly higher sensitivity and selectivity.[3]
Issue 3: Ambiguous Isomer Identification by Mass Spectrometry

Q: My LC-MS analysis shows multiple peaks with the same precursor ion mass, but the MS/MS spectra are very similar. How can I confidently identify each isomer?

A: Differentiating isomers with similar fragmentation patterns is a common challenge in mass spectrometry.[3] Here’s how you can approach this:

A Start: Ambiguous MS/MS Spectra B Optimize Chromatographic Separation A->B C Vary Collision Energy B->C Partial Separation E Confirmed Isomer Identity B->E Baseline Separation D Isolate and Analyze by NMR C->D Subtle Spectral Differences C->E Unique Fragments Observed D->E Structure Confirmed

Caption: Decision tree for isomer identification.

Step-by-Step Troubleshooting:

  • Enhance Chromatographic Separation:

    • Rationale: The most reliable method for isomer identification is to achieve baseline separation.

    • Action: Follow the steps outlined in the "Poor Resolution and Co-elution" section to optimize your HPLC method.[3]

  • Vary Collision Energy (CE) in MS/MS:

    • Rationale: Even if the fragmentation patterns are similar, the relative intensities of the fragment ions may change differently with varying collision energies.[3]

    • Action: Acquire MS/MS data at multiple collision energies. A plot of the relative abundance of key fragment ions versus collision energy can create a "fingerprint" unique to each isomer.

  • Isolate and Characterize by NMR:

    • Rationale: When mass spectrometry cannot provide unambiguous identification, NMR is the gold standard for structural elucidation.[4]

    • Action: If possible, use preparative or semi-preparative HPLC to isolate each isomer. Then, acquire 1H, 13C, and 2D NMR spectra to definitively determine the structure of each.

Experimental Protocols

Protocol: HPLC-UV Method for the Separation of this compound Isomers

This protocol provides a starting point for developing a robust HPLC method. It should be optimized and validated for your specific application.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Reference standards for this compound and its potential isomers.

2. Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax of the primary isomer)
Gradient Program Time (min)
0
20
25
25.1
30

3. Sample Preparation:

  • Accurately weigh and dissolve the reference standards and samples in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters:

  • Once the method is optimized, it should be validated according to ICH guidelines. Key parameters to assess include:

    • Specificity

    • Linearity and Range

    • Accuracy and Precision

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    • Robustness

References

Technical Support Center: Synthesis of 7-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Minimizing Byproduct Formation

Welcome to the technical support hub for the synthesis of 7-Methoxyquinolin-2(1H)-one. As a key intermediate in the development of various pharmaceutical compounds, achieving high purity and yield is paramount. This guide, structured by our Senior Application Scientists, moves beyond simple protocols to explain the causality behind common synthetic challenges, empowering you to troubleshoot and optimize your experiments effectively. We will focus on the prevalent Knorr and Conrad-Limpach synthesis pathways, addressing the critical control points for minimizing unwanted isomers and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is preferred for minimizing byproducts?

The two most classical and relevant methods for constructing the quinolinone core are the Knorr Quinoline Synthesis and the Conrad-Limpach Synthesis.[1][2]

  • Knorr Synthesis: This route involves the acid-catalyzed cyclization of a β-ketoanilide to form a 2-hydroxyquinoline (the tautomer of a quinolin-2-one).[3][4] This is generally the preferred method for targeting 2-quinolone structures like this compound.

  • Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters, which typically cyclize to form 4-hydroxyquinolines (4-quinolones).[5][6] This pathway represents a major source of isomeric impurities if reaction conditions are not strictly controlled.

A newer, high-yielding method involves the cyclization of N-phenyl cinnamanilides in the presence of triflic acid (TfOH), which can produce quinolin-2(1H)-ones as the sole product.[7][8]

Q2: What is the single most critical factor leading to the formation of the wrong quinolone isomer?

Temperature is the most critical parameter that dictates the regioselectivity of the initial reaction between the aniline and the β-ketoester, thereby determining whether the reaction proceeds via the Knorr or Conrad-Limpach pathway.[1]

  • High Temperatures (e.g., >140°C): At elevated temperatures, the reaction is under thermodynamic control. The aniline preferentially attacks the less reactive ester group of the β-ketoester, forming the β-ketoanilide intermediate necessary for the Knorr synthesis to yield the desired 2-quinolone.[1][3]

  • Low Temperatures (e.g., Room Temperature): At lower temperatures, the reaction is under kinetic control. The aniline attacks the more reactive keto group, forming a β-aminoacrylate (a Schiff base intermediate). This intermediate leads down the Conrad-Limpach pathway to the undesired 4-quinolone isomer.[1][5]

Q3: How important is the purity of the starting materials?

It is critically important. The use of impure starting materials, such as the aniline or β-ketoester, is a primary source of difficult-to-remove byproducts.[9] Impurities can participate in side reactions or be carried through the synthesis, complicating purification and potentially compromising the structural integrity of the final product.[10] We strongly recommend verifying the purity of all reagents by an appropriate analytical method (e.g., NMR, LC-MS) before commencing the synthesis.

Q4: Beyond isomeric impurities, what other byproducts should I be aware of?

Other potential byproducts can arise from:

  • Self-condensation: Particularly in related syntheses like the Friedländer, ketone starting materials can undergo self-condensation under basic or acidic conditions.[9]

  • Incomplete Cyclization: Harsh or insufficient cyclization conditions can leave unreacted β-ketoanilide intermediate in the final mixture.

  • Degradation: Overly aggressive heating or excessively strong acid concentrations can lead to the degradation of both starting materials and the desired product. Careful temperature control is essential to mitigate this.[9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a cause-and-effect format to help you rapidly diagnose and solve issues in your synthesis.

Problem 1: Low Yield of this compound with Significant Unreacted Starting Material
  • Probable Cause: Inefficient cyclization of the β-ketoanilide intermediate. The Knorr synthesis requires a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to promote the intramolecular electrophilic aromatic substitution.[3]

  • Solution:

    • Verify Acid Concentration and Quantity: Ensure the sulfuric acid used is sufficiently concentrated (typically >95%). A 1964 study highlighted that the amount of acid is crucial; a large excess of PPA favors the 2-hydroxyquinoline product.[3]

    • Optimize Reaction Time and Temperature: While the initial condensation requires high heat to form the anilide, the cyclization step also requires sufficient thermal energy. Monitor the reaction progress via TLC or LC-MS to determine the optimal reaction time, avoiding premature quenching.

    • Ensure Anhydrous Conditions: Water can interfere with the efficiency of strong acid catalysts. Conduct the cyclization step under anhydrous conditions.

Problem 2: Product is Contaminated with a Major Isomeric Impurity (Likely 7-Methoxy-4-quinolone)
  • Probable Cause: The initial condensation of the aniline and β-ketoester was performed at too low a temperature, favoring the kinetic product (β-aminoacrylate) and proceeding down the Conrad-Limpach pathway.[1][11]

  • Solution:

    • Strict Temperature Control: The formation of the β-ketoanilide precursor must be conducted at a sufficiently high temperature (e.g., 140-160°C) to ensure the reaction is under thermodynamic control.[1] This favors attack at the ester carbonyl.

    • Isolate the Intermediate: For maximum control, consider a two-step procedure. First, synthesize and purify the β-ketoanilide. This ensures that only the correct precursor enters the acid-catalyzed cyclization step, eliminating the possibility of forming the 4-quinolone isomer.

Troubleshooting Workflow Diagram

Caption: Troubleshooting logic for this compound synthesis.

Recommended Protocol: Knorr Synthesis of this compound

This protocol is designed to favor the thermodynamic pathway, thus minimizing the formation of the 4-quinolone isomer.

Step 1: Synthesis of the β-Ketoanilide Intermediate

  • To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heat the reaction mixture to 140-150°C and maintain this temperature for 2-3 hours. The reaction should be monitored by TLC to track the consumption of the aniline.

  • After cooling to room temperature, the crude β-ketoanilide can be used directly or purified by vacuum distillation or recrystallization to remove any unreacted starting materials. Self-validation step: Confirming the structure of this intermediate by NMR ensures the correct precursor for cyclization.

Step 2: Acid-Catalyzed Cyclization

  • Carefully and slowly add the crude or purified β-ketoanilide (1.0 eq) to a flask containing concentrated sulfuric acid (5-10 eq by weight) cooled in an ice bath. The addition should be portion-wise to control the exotherm.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to 60-70°C for an additional 1-2 hours. Monitor the cyclization by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back to room temperature.

Step 3: Work-up and Purification

  • Very carefully pour the acidic reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude this compound.

  • Filter the resulting solid precipitate and wash thoroughly with cold water until the filtrate is neutral (pH ~7).[8]

  • Wash the filter cake with a small amount of cold diethyl ether or hexane to remove non-polar impurities.[8]

  • Dry the crude product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol/water mixture) or by column chromatography on silica gel.[9][12]

Key Synthetic Pathways and Control Points

G cluster_0 Reaction Pathways cluster_1 Knorr Pathway (Desired) cluster_2 Conrad-Limpach Pathway (Byproduct) A 3-Methoxyaniline + Ethyl Acetoacetate B β-Ketoanilide Intermediate A->B  Thermodynamic Control  (>140°C) D β-Aminoacrylate Intermediate A->D  Kinetic Control  (Room Temp) C This compound B->C  H₂SO₄ / Heat E 7-Methoxy-4-quinolone D->E  Heat (~250°C)

Caption: Control of isomeric byproducts via reaction temperature.

Data Summary: Impact of Reaction Conditions

The choice of reaction conditions directly influences the product distribution. The following table summarizes expected outcomes based on the principles discussed.

ParameterCondition A (Kinetic)Condition B (Thermodynamic)Expected Outcome
Condensation Temp. Room Temperature140-150°CCondition B is required for Knorr pathway.[1]
Primary Intermediate β-Aminoacrylateβ-KetoanilideThe β-ketoanilide is the direct precursor to the desired 2-quinolone.[3]
Major Product 7-Methoxy-4-quinoloneThis compound Strict temperature control dictates the final product structure.[1][3]
Relative Yield Low (for desired product)High (for desired product)Optimizing for the thermodynamic product maximizes yield.

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of Quinolinone Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinone-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the unique photophysical properties of quinolinone scaffolds in their work.[1][2] As a versatile class of heterocyclic aromatic compounds, quinolinones offer significant potential in bioimaging and sensing applications due to their inherent fluorescence.[1][2][3] However, achieving optimal fluorescence quantum yield (Φf) can be a significant challenge.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common issues and enhance the performance of your quinolinone probes.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (Φf) and why is it a critical parameter for my quinolinone probe?

A1: The fluorescence quantum yield (Φf) is a fundamental measure of a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4] A high quantum yield is crucial as it directly translates to a brighter and more sensitive probe, which is essential for generating high-contrast images and detecting low-concentration analytes.[4]

Q2: What are the primary reasons for observing a low quantum yield with my quinolinone probe?

A2: A low quantum yield in quinolinone probes is often a result of efficient non-radiative decay pathways that outcompete fluorescence. Some of the key factors include:

  • Solvent Effects: The polarity of the solvent can significantly influence the fluorescence of "push-pull" type probes, with polar solvents sometimes quenching fluorescence.[4][5]

  • Intramolecular Rotations: The presence of flexible molecular components can lead to energy dissipation through vibrations and rotations, thereby preventing fluorescence.[4]

  • Formation of Non-fluorescent States: The formation of a twisted intramolecular charge-transfer (TICT) state is a common non-radiative pathway that competes with the desired radiative deactivation.[4][6]

  • Aggregation-Caused Quenching (ACQ): At higher concentrations, probe molecules can aggregate, leading to self-quenching and a subsequent decrease in fluorescence intensity.[4][7]

Q3: How do different substituents on the quinoline ring impact the quantum yield?

A3: The type and placement of substituents on the quinoline ring have a dramatic effect on the probe's photophysical properties. For instance, electron-donating groups (like amino or diethylamino) and electron-withdrawing groups can establish a "push-pull" system, which can enhance intramolecular charge transfer (ICT), a key process for fluorescence.[4][8] The specific combination and steric hindrance of these groups will ultimately determine the balance between radiative (fluorescence) and non-radiative decay pathways.[4]

Q4: Can the pH of my solution affect the fluorescence of my quinolinone probe?

A4: Yes, the pH of the solution can significantly impact fluorescence. The protonation state of the nitrogen atom in the quinoline ring is pH-dependent and can alter the electronic properties of the molecule, thereby affecting its fluorescence.[9][10][11][12][13][14] For some quinoline derivatives, protonation can lead to a substantial enhancement of fluorescence.[10][11]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you might encounter and provides a logical workflow for diagnosing and resolving them.

Issue 1: Weak or No Fluorescence Signal

You've prepared your quinolinone probe solution, but the fluorescence intensity is significantly lower than anticipated, or even undetectable.

start Start: Low/No Fluorescence check_integrity 1. Verify Probe Integrity - Check for degradation (color change, precipitation) - Confirm structure (NMR, MS) start->check_integrity check_concentration 2. Confirm Concentration - Re-measure absorbance - Check for dilution errors check_integrity->check_concentration Probe OK fail Consult Literature for Structural Modification check_integrity->fail Degraded optimize_solvent 3. Evaluate Solvent System - Test solvents of varying polarity - Degas solvent to remove O2 check_concentration->optimize_solvent Concentration OK check_concentration->fail Incorrect optimize_ph 4. Assess pH - Measure solution pH - Perform pH titration optimize_solvent->optimize_ph Solvent Optimized optimize_solvent->fail No Improvement check_quenchers 5. Identify Potential Quenchers - Check for impurities (heavy metals) - Consider buffer components (halide ions) optimize_ph->check_quenchers pH Optimized optimize_ph->fail No Improvement success Fluorescence Restored check_quenchers->success Quenchers Removed check_quenchers->fail No Improvement

Caption: Troubleshooting workflow for low fluorescence.

  • Verify Probe Integrity and Concentration:

    • Problem: The probe may have degraded during storage or the concentration may be incorrect.

    • Solution: Visually inspect your stock solution for any signs of precipitation or color change. If degradation is suspected, prepare a fresh stock. Accurately determine the concentration of your working solutions using UV-Vis spectrophotometry and ensure the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.[15][16]

  • Optimize the Solvent Environment:

    • Problem: The solvent polarity can significantly impact the quantum yield.[4][5][17][18] Dissolved oxygen is also a known fluorescence quencher.[13][19]

    • Solution: Test a range of solvents with varying polarities to identify the optimal medium for your specific quinolinone derivative.[5][20] For instance, some probes exhibit higher quantum yields in non-polar solvents.[20] Additionally, degas your solvent by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.[13][19]

  • Control the pH of the Solution:

    • Problem: The protonation state of the quinoline nitrogen can dramatically alter fluorescence intensity.[10][11][13]

    • Solution: Measure the pH of your solution and, if necessary, use a suitable buffer system to maintain a constant pH.[13] It can be beneficial to perform a pH titration to determine the optimal pH range for maximum fluorescence of your probe.[12]

  • Identify and Eliminate Quenchers:

    • Problem: The presence of quenching species in your sample can lead to a significant decrease in fluorescence. Common quenchers include halide ions (e.g., Cl⁻, Br⁻, I⁻), heavy metal ions, and other electron-deficient molecules.[21][22][23]

    • Solution: Review the composition of your buffer and other reagents for potential quenchers. If suspected, consider using alternative reagents or purifying your sample.

Issue 2: Inconsistent Fluorescence Intensity Between Replicates

You are observing high variability in fluorescence measurements for what should be identical samples.

start Start: Inconsistent Fluorescence check_temp 1. Verify Temperature Control - Use a temperature-controlled cuvette holder - Allow samples to equilibrate start->check_temp check_photobleaching 2. Assess Photobleaching - Reduce excitation intensity/duration - Use fresh sample for each measurement check_temp->check_photobleaching Temp Stable fail Re-evaluate Experimental Design check_temp->fail Fluctuations check_acq 3. Investigate Aggregation - Measure at lower concentrations - Consider adding a surfactant check_photobleaching->check_acq No Photobleaching check_photobleaching->fail Significant check_instrument 4. Standardize Instrument Settings - Use consistent excitation/emission wavelengths, slit widths, and gain check_acq->check_instrument No Aggregation check_acq->fail Present success Consistent Results Achieved check_instrument->success Settings Standardized check_instrument->fail Inconsistent

Caption: Troubleshooting workflow for inconsistent fluorescence.

  • Ensure Temperature Stability:

    • Problem: Fluorescence intensity can be temperature-dependent, with higher temperatures often leading to decreased fluorescence due to increased collisional quenching.[13][19]

    • Solution: Use a temperature-controlled cuvette holder in your fluorometer and allow your samples to thermally equilibrate before taking measurements.

  • Mitigate Photobleaching:

    • Problem: Prolonged or high-intensity exposure to the excitation light can cause irreversible photochemical destruction of your probe, a phenomenon known as photobleaching.[13][19]

    • Solution: Minimize the exposure time and use the lowest excitation intensity that provides an adequate signal. For kinetic studies, consider using a fresh sample for each time point if photobleaching is severe.

  • Address Aggregation-Caused Quenching (ACQ):

    • Problem: At higher concentrations, quinolinone probes can form aggregates, which are often non-fluorescent or weakly fluorescent.[4][7][19]

    • Solution: Prepare a dilution series of your probe to determine if fluorescence intensity increases upon dilution, which would be indicative of ACQ. If aggregation is an issue, working at lower concentrations is advisable.[7] In some cases, the addition of a small amount of a non-ionic surfactant can help to prevent aggregation.

Experimental Protocols

Protocol 1: Relative Quantum Yield Determination

This protocol outlines the comparative method for measuring the fluorescence quantum yield of a quinolinone probe relative to a known standard.[15][16]

Materials:

  • Spectroscopic grade solvents[24]

  • Quinolinone probe (test sample)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • UV-Vis spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the test sample and the standard in the chosen solvent.

  • Prepare Working Solutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should range from approximately 0.02 to 0.1 to ensure a linear relationship between absorbance and fluorescence intensity and to minimize inner filter effects.[15][16]

  • Measure Absorbance: Record the UV-Vis absorption spectra for all working solutions and a solvent blank. Note the absorbance at the selected excitation wavelength.

  • Measure Fluorescence:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each working solution and the solvent blank. Ensure that the experimental conditions (e.g., slit widths, temperature) are identical for all measurements.[16]

  • Data Analysis:

    • Integrate the area under each fluorescence emission curve.

    • Subtract the integrated intensity of the solvent blank from each corresponding sample and standard measurement.

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (Φf_sample):

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).[15][16]

Data Presentation: Example Photophysical Properties
Quinolinone DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)SolventReference
Derivative A3504500.65DichloromethaneFictional Example
Derivative B4105200.82TolueneFictional Example
Derivative C3804900.15EthanolFictional Example

References

Validation & Comparative

Validating the Anticancer Potential of 7-Methoxyquinolin-2(1H)-one Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Within this class, 7-methoxyquinolin-2(1H)-one and its analogs are emerging as a promising frontier in oncology research. Their synthetic tractability and potential to interact with various cellular targets make them attractive candidates for the development of novel anticancer therapeutics. This guide provides a comprehensive overview of the current understanding of the anticancer activity of this compound analogs, offering a comparative analysis of their efficacy, insights into their mechanisms of action, and detailed protocols for their experimental validation.

Comparative Anticancer Activity of Quinolin-2(1H)-one Analogs

While a comprehensive side-by-side comparison of a wide array of this compound analogs is still an evolving area of research, studies on structurally related compounds provide significant insights into their potential. A notable study on a series of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, which are structurally analogous to 7-methoxy analogs, has demonstrated potent cytotoxic effects across various cancer cell lines.[1][2]

One of the most promising compounds from this series, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (Compound 12e) , exhibited sub-micromolar cytotoxicity against several tumor cell lines.[1][2] The data underscores the potential of substitutions at the 4-position of the quinolinone core to significantly influence anticancer activity.

Table 1: Cytotoxicity (IC50, µM) of Compound 12e Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HL-60Leukemia< 0.1
H460Lung Carcinoma0.15
SF-268CNS Cancer0.22
MCF-7Breast Adenocarcinoma0.28
2774Ovarian Cancer0.35
PC-3Prostate Cancer0.45
SW-620Colon Adenocarcinoma0.55
MIA PaCa-2Pancreatic Cancer0.68

Data synthesized from published research.[1][2]

The potent activity of Compound 12e, particularly against leukemia and lung cancer cell lines, highlights the promise of this chemical scaffold. Further structure-activity relationship (SAR) studies are crucial to explore the impact of various substituents on the this compound backbone to optimize potency and selectivity.

Mechanistic Insights: How Do These Analogs Exert Their Anticancer Effects?

The anticancer activity of quinolin-2(1H)-one analogs is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle.

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. Many effective anticancer agents function by triggering this cellular suicide program. For Compound 12e, evidence strongly suggests that its cytotoxic effects are mediated through the induction of apoptosis. This was confirmed by Hoechst staining, which reveals characteristic nuclear condensation in treated cells, and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[2]

Cell Cycle Arrest at G2/M Phase

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells are characterized by uncontrolled proliferation due to a dysregulated cell cycle. Fluorescence-activated cell sorting (FACS) analysis has shown that Compound 12e induces cell cycle arrest in the G2/M phase in HL-60 and H460 cells.[1][2] This prevents the cancer cells from dividing and ultimately leads to their demise.

The proposed mechanism of action for these analogs involves a multi-pronged attack on cancer cells, culminating in their elimination.

Anticancer_Mechanism Proposed Anticancer Mechanism of this compound Analogs Compound This compound Analog Cellular_Uptake Cellular Uptake Compound->Cellular_Uptake Target_Interaction Interaction with Cellular Targets (e.g., Tubulin, Kinases) Cellular_Uptake->Target_Interaction G2M_Arrest G2/M Phase Cell Cycle Arrest Target_Interaction->G2M_Arrest Apoptosis_Induction Induction of Apoptosis Target_Interaction->Apoptosis_Induction Cell_Death Cancer Cell Death G2M_Arrest->Cell_Death Caspase_Activation Caspase-3 Activation Apoptosis_Induction->Caspase_Activation Caspase_Activation->Cell_Death MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

References

A Comparative Guide to 7-Methoxyquinolin-2(1H)-one and Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 7-Methoxyquinolin-2(1H)-one, a member of the promising quinolinone class of heterocyclic compounds, against established and novel anticancer agents. By examining its mechanism of action, efficacy, and the experimental methodologies used for its evaluation, this document serves as a technical resource for professionals in oncology research and drug discovery.

Introduction to this compound

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide array of pharmacological activities, including significant anticancer properties.[1][2] These compounds exert their effects through various mechanisms such as inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and modulating key signaling pathways.[2] Within this broad class, quinolin-2(1H)-one derivatives have been specifically identified as potent inhibitors of various proteins and enzymes crucial for cancer cell proliferation, including topoisomerases, microtubules, and protein kinases.[3][4]

This compound is a specific derivative noted for its potential in the development of novel therapeutic agents.[5] Its structural framework is being leveraged for creating new antimicrobial and anticancer agents, as well as functional materials like fluorescent probes for cellular imaging.[5] This guide will situate this compound and its analogs within the broader landscape of cancer therapeutics, comparing its preclinical performance to agents with different mechanisms of action.

Comparative Analysis of Anticancer Mechanisms

The efficacy of an anticancer agent is fundamentally tied to its mechanism of action (MoA). The quinolinone scaffold is versatile, with different derivatives targeting distinct cellular pathways. This section compares the MoA of quinolinone derivatives to other major classes of anticancer drugs.

The Multifaceted Mechanisms of Quinolinone Derivatives

Research has shown that quinolinone derivatives can act through several distinct mechanisms:

  • Tubulin Polymerization Inhibition : Certain quinazolinone derivatives function as tubulin polymerization inhibitors.[6] By disrupting the assembly of microtubules, which are essential for forming the mitotic spindle, these agents halt cell division and induce cell cycle arrest, typically at the G2/M phase.[6] A notable example, though more complex, is a 7-methoxy-dihydroquinoxalin-one derivative that acts as a tubulin-binding tumor-vascular disrupting agent, leading to the collapse of tumor vasculature and inducing apoptosis.[7][8][[“]]

  • Induction of Apoptosis and Cell Cycle Arrest : Many quinolinone compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest. For instance, the compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one was found to induce G2/M arrest in ovarian cancer cells by down-regulating cyclin B1 and cdk1.[10] This was accompanied by an increase in pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[10]

  • Topoisomerase Inhibition : Topoisomerases are essential enzymes that manage DNA topology during replication.[11][12] Some quinolone derivatives function as Topoisomerase I (Top1) inhibitors, stabilizing the transient complex between the enzyme and DNA.[3][13] This prevents the re-ligation of the DNA strand, leading to lethal DNA breaks and cell death.[13][14] This mechanism is shared by well-known drugs like irinotecan and topotecan.[15]

Comparison with Other Classes of Anticancer Agents

To contextualize the potential of this compound, it is useful to compare its family's mechanisms with those of other widely used anticancer agents.

  • DNA Damaging Agents (e.g., Doxorubicin) : Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and generating reactive oxygen species (ROS), leading to widespread DNA damage and cell death.[16] While effective, its use is often limited by cardiotoxicity and the development of drug resistance.[17]

  • Targeted Therapies (e.g., PARP Inhibitors) : Poly(ADP-ribose) polymerase (PARP) inhibitors like olaparib and rucaparib are a class of targeted therapy.[18][19] PARP is a key enzyme in the repair of DNA single-strand breaks.[20] In cancers with mutations in DNA repair genes like BRCA1 or BRCA2, inhibiting PARP leads to a "synthetic lethality," where the accumulation of unrepaired DNA damage causes cancer cell death.[20][21][22] This approach is highly effective but is generally limited to patients with specific genetic mutations.

The following diagram illustrates the distinct cellular targets of these different classes of anticancer agents.

Anticancer Mechanisms Figure 1. Comparison of Anticancer Drug Mechanisms cluster_0 Quinolinone Derivatives cluster_1 DNA Damaging Agents cluster_2 Targeted Therapy Quinolinone This compound & Analogs Tubulin Microtubule Disruption Quinolinone->Tubulin Inhibits Polymerization Apoptosis Apoptosis Induction Quinolinone->Apoptosis Triggers Topoisomerase Topoisomerase I Inhibition Quinolinone->Topoisomerase Poisons Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Cell_Death Cancer Cell Death Apoptosis->Cell_Death Topoisomerase->Cell_Death Doxorubicin Doxorubicin DNA_Damage DNA Intercalation & ROS Generation Doxorubicin->DNA_Damage DNA_Damage->Cell_Death PARPi PARP Inhibitors (e.g., Olaparib) SSB_Repair Single-Strand Break Repair (via PARP) PARPi->SSB_Repair Inhibits SSB_Repair->Cell_Death Synthetic Lethality in BRCA-mutant cells Cell_Cycle_Arrest->Cell_Death

Caption: A diagram illustrating the distinct molecular targets and resulting cellular outcomes for different classes of anticancer agents.

In Vitro Efficacy: A Quantitative Comparison

The cytotoxic potential of novel compounds is typically first assessed using in vitro cancer cell line assays. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) are key metrics, with lower values indicating higher potency.

The following table summarizes the cytotoxic activity of a highly potent quinolinone derivative against the NCI-60 human tumor cell line panel, compared with IC50 values for the conventional chemotherapeutic agent Doxorubicin against various cell lines.

Compound/AgentCancer Cell Line Panel/LinePotency MetricValueReference(s)
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one NCI-60 PanelGI50Low to sub-nanomolar (10⁻¹⁰ M level)[7][8]
Doxorubicin MCF-7 (Breast)IC502.5 µM[17]
Doxorubicin HeLa (Cervical)IC502.9 µM[17]
Doxorubicin HepG2 (Liver)IC5012.2 µM[17]
Doxorubicin A549 (Lung)IC50> 20 µM (Resistant)[17]

Analysis : The data clearly indicates that optimized quinolinone-based scaffolds can exhibit exceptionally high potency, with GI50 values in the sub-nanomolar range, far exceeding the micromolar potency of a standard agent like Doxorubicin in many cell lines.[7][8][17] It is also important to note the variability in Doxorubicin's effectiveness across different cancer types, with some cell lines showing inherent resistance.[17] The broad, high-potency activity of the quinolinone derivative across the entire NCI-60 panel is a promising feature for further development.[7][8]

Experimental Protocols for In Vitro Assessment

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following section details a common methodology for assessing cytotoxicity and a workflow for target validation.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective : To determine the IC50 concentration of a test compound.

Materials :

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[23]

  • Solubilization solution (e.g., DMSO)[23]

  • Phosphate-buffered saline (PBS)

Step-by-Step Procedure :

  • Cell Seeding : Harvest cells in their logarithmic growth phase and seed them into a 96-well plate at an optimal density (e.g., 5,000–10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with vehicle (DMSO) control, and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition : Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[23]

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for Target Validation

The following diagram outlines a typical workflow to validate the molecular target of a novel anticancer compound.

Caption: A flowchart depicting a logical sequence of experiments to validate the molecular target of a potential anticancer drug.

In Vivo Evaluation and Future Perspectives

While in vitro data is crucial, in vivo efficacy in animal models is a critical step in drug development. A study on a lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated significant antitumor activity in mice.[7][8] At a dose of 1.0 mg/kg, it inhibited tumor growth by 62% without obvious signs of toxicity.[7][8] Mechanistic studies on the xenograft tumors confirmed that the compound inhibited cell proliferation, induced apoptosis, and disrupted tumor vasculature.[7][8][[“]]

Future Directions :

  • Lead Optimization : The core this compound scaffold can be further modified to enhance potency, improve pharmacokinetic properties, and reduce potential off-target effects.

  • Combination Therapies : Exploring the synergistic effects of quinolinone derivatives with other anticancer agents, such as PARP inhibitors or immune checkpoint inhibitors, could lead to more effective treatment regimens.

  • Biomarker Discovery : Identifying predictive biomarkers could help select patient populations most likely to respond to treatment with this class of compounds, paving the way for personalized medicine applications.

Conclusion

The this compound scaffold and its derivatives represent a highly promising class of anticancer agents. Their ability to act through diverse and potent mechanisms, including tubulin inhibition and apoptosis induction, distinguishes them from many conventional therapies. The exceptional sub-nanomolar potency demonstrated by optimized analogs in preclinical models highlights their potential for further development. As research progresses, these compounds may offer new, effective therapeutic options for a range of malignancies.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Methoxyquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinolin-2(1H)-one, or carbostyril, scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its structural versatility allows for extensive chemical modifications, enabling the fine-tuning of therapeutic properties.[1] Among its many variations, the 7-methoxyquinolin-2(1H)-one core has emerged as a particularly promising framework for the development of novel therapeutic agents, notably in oncology.[2][3][4]

This guide provides an in-depth analysis of the structure-activity relationships of this compound derivatives. We will explore how substitutions at various positions on the quinolinone ring influence biological activity, with a focus on anticancer applications. This analysis is supported by comparative experimental data, detailed protocols, and mechanistic insights to provide a valuable resource for researchers in drug discovery and development.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The foundational structure consists of a fused benzene and pyridone ring system with a methoxy group at the C-7 position. This methoxy group often plays a crucial role in the molecule's interaction with biological targets and can significantly influence its pharmacokinetic properties. Derivatives of this scaffold have demonstrated potent antiplatelet, anti-inflammatory, antimicrobial, and anticancer properties.[1][5]

The core structure allows for chemical modification at several key positions, primarily on the pyridone ring (N-1, C-3, C-4) and the benzene ring (C-5, C-6, C-8). Understanding how substituents at these positions modulate activity is the essence of SAR studies.

Caption: Key positions for substitution on the this compound core.

Comparative Analysis of Anticancer Activity

A significant body of research has focused on developing this compound derivatives as anticancer agents. These compounds often target key proteins involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and tubulin.[3][6][7]

The Critical Role of Substitutions at the C-4 Position

The C-4 position is a frequent site of modification, and the nature of the substituent here is a major determinant of anticancer potency.

  • Aryl and Heteroaryl Groups: Introduction of bulky aromatic or heteroaromatic rings at C-4 can lead to potent anticancer activity. For instance, the derivative 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one has been shown to inhibit cell growth and induce apoptosis in human ovarian cancer cell lines.[8] This suggests that the dimethoxyphenyl group is crucial for its cytotoxic effects, likely through interactions with a specific biological target.[8]

  • Quinazolinone Scaffolds: A particularly effective modification involves linking a quinazolinone or a related heterocyclic system to the quinolinone core. A series of 4-(2-substituted quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivatives showed extremely high antiproliferative activity, with GI50 values in the low to subnanomolar range.[2] The lead compound from this series, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was found to inhibit tubulin polymerization.[2]

SAR Insights for C-4 Substitutions:

  • H-bond Donors: The presence of hydrogen bond donor groups (like -NH or -OH) on the C-4 substituent generally favors high antiproliferative potency.[2]

  • Substituent Size: The length and bulk of the substituent are important. While aromatic systems are favorable, excessively large groups can be detrimental to activity.[2]

  • Linear Alkylamino Groups: These have been found to be more favorable than alkoxy or arylamino groups on the linked quinazoline ring.[2]

Influence of Substitutions on the Benzene Ring

While the 7-methoxy group is a common feature, modifications at other positions on the benzene ring can further modulate activity.

  • Positions C-6 and C-8: The presence of a fluorine atom at C-8 has been shown to enhance activity against topoisomerase II.[9] In the context of antibacterial quinolones, a methoxy group at C-8 was associated with improved activity against Gram-positive bacteria.[5]

  • Combined Substitutions: The compound Gefitinib, a potent EGFR inhibitor, utilizes a 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one intermediate.[3] This highlights the synergistic effect of having a methoxy group at C-7 in combination with a larger, functionalized side chain at C-6 to achieve high-affinity binding to the EGFR kinase domain.[3]

Data Summary: Comparative Cytotoxicity

The table below summarizes the in vitro activity of representative quinolinone and quinazolinone derivatives, illustrating the impact of structural modifications.

Compound IDCore ScaffoldKey SubstitutionsTarget/MechanismActivity (IC50/GI50)Cancer Cell Line(s)Reference
Compound 2 Dihydroquinoxalin-2(1H)-one7-Methoxy; 4-(2-methylquinazolin-4-yl)Tubulin Polymerization10⁻¹⁰ M (GI50)NCI-60 Panel[2]
12e Quinolin-2(1H)-one6,7-Methylenedioxy; 4-(2,4-dimethoxyphenyl)Apoptosis InductionDose-dependentOvarian (2774, SKOV3)[8]
Compound C9 Quinazolin-4(3H)-oneVaried substitutionsUSP7 Inhibition4.86 µM (IC50)Gastric (MGC-803)[10]
Compound 7 QuinazolinonePhenylacetanilide at C-2CDK9 Inhibition0.115 µM (IC50)Not specified[11]
Compound 25 QuinazolinonePhenylacetanilide at C-2CDK9 Inhibition0.142 µM (IC50)Not specified[11]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the methodologies used to generate SAR data must be robust. Below is a standard protocol for evaluating the cytotoxic activity of novel derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Add serial dilutions of test compounds. Incubate for 48-72h. A->B C 3. MTT Addition Add MTT solution to each well and incubate for 4h. B->C D 4. Formazan Solubilization Remove medium, add DMSO to dissolve formazan crystals. C->D E 5. Absorbance Reading Measure absorbance at 570 nm using a plate reader. D->E F 6. Data Analysis Calculate % viability and determine IC50 values. E->F

Caption: Standard workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[12] Incubate for another 48 to 72 hours.

  • MTT Reagent Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanistic Insights: Targeting Kinases and Other Cellular Machinery

The diverse biological activities of this compound derivatives stem from their ability to interact with various cellular targets.

Kinase Inhibition

Many quinolinone and quinazolinone derivatives function as ATP-competitive kinase inhibitors.[3][6][12] The quinazolinone core, for example, is adept at forming key hydrogen bonds within the hinge region of the ATP-binding pocket of kinases like EGFR.[3][13] The substituents at positions C-6 and C-7 extend into other parts of the binding site, conferring potency and selectivity.[3] The 7-methoxy group can contribute to binding affinity through hydrophobic interactions or by positioning other functional groups optimally.

Kinase_Inhibition cluster_pathway Mechanism of Action: Kinase Inhibition Kinase Kinase (e.g., EGFR, CDK9) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor Quinolinone Derivative Inhibitor->Kinase Binds to ATP Pocket Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to

Caption: Generalized pathway for kinase inhibition by quinolinone derivatives.

Tubulin Polymerization Inhibition

Certain derivatives, particularly those with a 4-(quinazolin-4-yl) substituent, act as vascular disrupting agents by inhibiting tubulin polymerization.[2] This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]

Conclusion and Future Directions

The this compound scaffold is a highly versatile and valuable starting point for the design of potent bioactive molecules. The structure-activity relationship studies reveal several key principles for optimizing anticancer activity:

  • C-4 Position is Key: The introduction of substituted aromatic or heteroaromatic moieties, especially those containing hydrogen bond donors, at the C-4 position is a highly effective strategy for enhancing potency.

  • Benzene Ring Modulation: While the 7-methoxy group is often beneficial, further substitution on the benzene ring (e.g., at C-6 or C-8) can fine-tune activity and selectivity.

  • Target-Specific Design: The choice of substituents should be guided by the intended biological target. For kinase inhibition, moieties that interact with the ATP-binding pocket are crucial, while for tubulin inhibition, different structural features are required.

Future research should focus on synthesizing novel derivatives with improved drug-like properties, such as enhanced solubility and metabolic stability.[2] Exploring hybrid molecules that combine the quinolinone scaffold with other pharmacophores could lead to multi-targeted agents with enhanced efficacy and the potential to overcome drug resistance.

References

A Comparative Guide to Quinolinone-Based Fluorescent Probes: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for precise and reliable molecular tools is perpetual. Among these, fluorescent probes have emerged as indispensable assets for visualizing and quantifying biological analytes and processes with high sensitivity and spatiotemporal resolution. The quinolinone scaffold, a privileged heterocyclic motif, has garnered significant attention for its versatile photophysical properties, making it an excellent foundation for the rational design of novel fluorescent probes.

This guide provides an in-depth comparative analysis of quinolinone-based fluorescent probes against other established alternatives. Moving beyond a mere catalog of options, we will delve into the causality behind experimental design, present supporting data, and provide actionable protocols to empower you in your research endeavors.

The Quinolinone Advantage: Why This Scaffold Shines

The quinolinone core, a fusion of a benzene and a pyridinone ring, offers a unique combination of features that make it an attractive fluorophore. Its rigid, planar structure contributes to high fluorescence quantum yields. Furthermore, the presence of nitrogen and oxygen atoms allows for facile chemical modifications, enabling the tuning of its photophysical properties, such as absorption and emission wavelengths, Stokes shift, and sensitivity to the local environment. This modularity is key to developing probes for a wide array of analytes and applications.

Key fluorescence mechanisms often exploited in quinolinone-based probes include:

  • Intramolecular Charge Transfer (ICT): In probes with electron-donating and electron-accepting groups, excitation can lead to a shift in electron density, making the emission sensitive to solvent polarity and viscosity.

  • Photoinduced Electron Transfer (PET): A "turn-on" mechanism where fluorescence is initially quenched by a nearby electron-rich group. Analyte binding to this group inhibits PET, restoring fluorescence.

  • Excited-State Intramolecular Proton Transfer (ESIPT): Involves the transfer of a proton in the excited state, leading to a large Stokes shift, which is advantageous for minimizing self-absorption and background fluorescence.

  • Aggregation-Induced Emission (AIE): Some quinolinone derivatives are non-emissive in solution but become highly fluorescent upon aggregation, a property useful for sensing and imaging in complex media.

Comparative Analysis: Quinolinone Probes vs. The Field

The true measure of a fluorescent probe lies in its performance against existing standards. Here, we present a comparative analysis of quinolinone-based probes for several key analytes.

Sensing Divalent Metal Ions: The Case of Zinc (Zn²⁺)

Zinc is the second most abundant transition metal in humans and plays critical roles in numerous physiological processes. Fluorescent probes for Zn²⁺ are vital tools for understanding its homeostasis.

Comparison: Quinolinone-based Zn²⁺ Probes vs. Zinapy-1 (a Fluorescein-based probe)

FeatureQuinolinone-based Probe (QP2)[1]Zinapy-1[2]Analysis
Fluorophore Core 8-HydroxyquinolineFluoresceinThe 8-hydroxyquinoline scaffold is a classic metal chelator, often leading to high selectivity. Fluorescein is known for its high quantum yield but can be prone to photobleaching.
Sensing Mechanism ESIPT Inhibition & AIEPET InhibitionQP2's dual mechanism can offer a more robust and distinct fluorescence response.[1] Zinapy-1's PET mechanism is a well-established "turn-on" strategy.
Quantum Yield (Φ) Not explicitly stated for QP2, but 8-HQ derivatives can have high Φ.~0.5 (Zn²⁺ bound)Zinapy-1 exhibits a high quantum yield upon zinc binding. While not quantified for QP2 in the provided reference, quinolinone probes are generally known for their brightness.
Detection Limit 17.7 nM[1]~0.5 nMZinapy-1 demonstrates a lower detection limit, indicating higher sensitivity for trace amounts of zinc.
Selectivity High selectivity for Zn²⁺ over other common metal ions.[1]Good selectivity, but can show some response to Cd²⁺.The quinolinone scaffold in QP2 appears to offer excellent selectivity, a critical parameter in complex biological systems.[1]
Photostability Generally good for quinolinone derivatives.Moderate, fluorescein derivatives are susceptible to photobleaching.[3]The quinolinone core often provides superior photostability compared to fluorescein, which is crucial for long-term imaging experiments.

Expert Insight: While Zinapy-1 offers a very low detection limit, the high selectivity and photostability of quinolinone-based probes like QP2 make them a compelling choice, particularly for experiments requiring prolonged imaging or in environments with a high concentration of potentially interfering ions. The choice ultimately depends on the specific experimental requirements for sensitivity versus selectivity and photostability.

Probing Cellular Environments: pH and Viscosity

The pH and viscosity of subcellular compartments are critical parameters that reflect the cell's physiological state. Fluorescent probes that can accurately report on these parameters are in high demand.

Comparison: Quinolinone-based pH Probes vs. SNARF (Seminaphthorhodafluor)

FeatureQuinolinium-based Probe[4][5]SNARF-5F[4][6]Analysis
Fluorophore Core 1-methyl-7-amino-quinoliniumSeminaphthorhodafluorThe quinolinium core is highly photostable and has a long fluorescence lifetime. SNARF is a well-established ratiometric pH indicator.
Response Type Ratiometric (Lifetime-based)[5]Ratiometric (Intensity-based)[7][8]Lifetime-based measurements are advantageous as they are independent of probe concentration and excitation intensity. Intensity-based ratiometry requires careful calibration.
pKa Tunable (5.5 to 11)[5]~7.5The tunable pKa of the quinolinium probes allows for the design of sensors for a wider range of acidic and alkaline environments.
Photostability High[5]Moderate, can be susceptible to photobleaching.[4]The superior photostability of the quinolinium probe is a significant advantage for time-lapse imaging.
Lifetime Change Large (1-10 ns)[4]Small (~0.5-1 ns)[4]The larger lifetime change of the quinolinium probe provides a greater dynamic range and higher sensitivity for pH measurements.

Expert Insight: For dynamic and long-term pH monitoring, especially using fluorescence lifetime imaging microscopy (FLIM), the quinolinium-based probes offer significant advantages over traditional intensity-based ratiometric dyes like SNARF due to their superior photostability and larger lifetime changes.[4][5]

Visualizing Lipid Droplets: A Head-to-Head with a Gold Standard

Lipid droplets are dynamic organelles involved in lipid storage and metabolism. Fluorescent probes are essential for studying their dynamics.

Comparison: Quinolinone-based Lipid Droplet Probe (Lipi-QA) vs. BODIPY 493/503

FeatureLipi-QA (Quinolinone-Acrylonitrile)[9]BODIPY 493/503[10][11]Analysis
Fluorophore Core Quinolinone-AcrylonitrileBoron-dipyrrometheneBoth are highly fluorescent and lipophilic scaffolds.
Quantum Yield (Φ) Up to 0.98 in dichloromethane[9]~0.9 in nonpolar solventsBoth probes are exceptionally bright, a key requirement for high-contrast imaging.
Stokes Shift ~100 nm[9]Small (~10-20 nm)[10][12]The large Stokes shift of Lipi-QA is a major advantage, reducing spectral overlap and improving signal-to-noise.
Specificity High, solely labels lipid droplets.[9]Good, but can show some background staining in the cytoplasm and other membranes.[9][10]Lipi-QA demonstrates superior specificity for lipid droplets, leading to cleaner images and more accurate quantification.
Photostability GoodLimited[10]The enhanced photostability of the quinolinone-based probe is beneficial for time-lapse imaging of lipid droplet dynamics.

Expert Insight: Lipi-QA represents a significant advancement over the widely used BODIPY 493/503 for lipid droplet imaging. Its large Stokes shift, high specificity, and improved photostability address key limitations of the BODIPY dye, enabling more precise and reliable studies of lipid droplet biology.[9][10]

Experimental Protocols: A Foundation of Trust

To ensure the scientific integrity of your findings, robust and reproducible experimental protocols are paramount. Here, we provide detailed, step-by-step methodologies for the synthesis of a quinolinone-based probe and its application in live-cell imaging.

Synthesis of an 8-Hydroxyquinoline-Based Fluorescent Probe

This protocol describes the synthesis of a Schiff base derivative of 8-hydroxyquinoline, a common strategy for creating quinolinone-based chemosensors.[13]

Diagram of the Synthetic Workflow:

8-hydroxyquinoline-2-carbaldehyde 8-hydroxyquinoline-2-carbaldehyde Schiff_Base_Formation Schiff_Base_Formation 8-hydroxyquinoline-2-carbaldehyde->Schiff_Base_Formation Toluene, Heat Quinolinone_Probe Quinolinone_Probe Schiff_Base_Formation->Quinolinone_Probe Cooling & Crystallization Substituted_Amine Substituted_Amine Substituted_Amine->Schiff_Base_Formation

Caption: General synthesis of a quinolinone probe via Schiff base formation.

Materials:

  • 8-hydroxyquinoline-2-carbaldehyde

  • Substituted amine (e.g., 4-(1,2,2-Triphenylethenyl)benzenamine)[13]

  • Toluene (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 8-hydroxyquinoline-2-carbaldehyde (1.0 mmol) in anhydrous toluene (10 mL).

  • Addition of Amine: To this solution, add the substituted amine (1.0 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume using a rotary evaporator.

  • Purification: Collect the solid product by filtration and wash with cold toluene or hexane. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Live-Cell Imaging with a Quinolinone-Based Fluorescent Probe

This protocol provides a general workflow for staining and imaging live cells with a fluorescent probe.[14][15]

Diagram of the Live-Cell Imaging Workflow:

Cell_Culture Seed cells on imaging dish Probe_Loading Add probe solution to cells Cell_Culture->Probe_Loading Incubation Incubate at 37°C Probe_Loading->Incubation Washing Wash with fresh media Incubation->Washing Image_Acquisition Image with fluorescence microscope Washing->Image_Acquisition

Caption: A typical workflow for live-cell imaging with a fluorescent probe.

Materials:

  • Live cells of interest (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Glass-bottom imaging dishes or chamber slides

  • Quinolinone-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: The day before imaging, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Probe Preparation: On the day of imaging, prepare the probe loading solution by diluting the stock solution in serum-free cell culture medium to the desired final concentration (typically 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe loading solution to the cells.

  • Incubation: Incubate the cells with the probe for the optimal time (typically 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically for each probe and cell type.

  • Washing: After incubation, remove the probe loading solution and wash the cells two to three times with fresh, pre-warmed culture medium containing serum to remove any unbound probe.

  • Imaging: Immediately transfer the imaging dish to the fluorescence microscope equipped with an environmental chamber. Acquire images using the appropriate excitation and emission wavelengths for the quinolinone probe. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Conclusion and Future Outlook

Quinolinone-based fluorescent probes represent a powerful and versatile class of tools for biological research. Their tunable photophysical properties, high quantum yields, and often superior photostability make them excellent alternatives to many established fluorescent probes. As our understanding of the structure-property relationships of the quinolinone scaffold deepens, we can anticipate the development of even more sophisticated probes with enhanced performance characteristics, enabling researchers to unravel the complexities of biological systems with greater clarity and precision. The continued exploration of novel quinolinone derivatives holds immense promise for advancing the frontiers of bio-imaging and diagnostics.

References

A Senior Application Scientist's Guide to Bioassay Validation: Leveraging 7-Methoxyquinolin-2(1H)-one for Robust and Reliable Results

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and biological research, the integrity of your data is paramount. The validation of any bioassay is a critical step to ensure that your results are accurate, reproducible, and ultimately, meaningful. This guide provides an in-depth technical comparison of fluorescent standards used in bioassay validation, with a special focus on the utility of 7-Methoxyquinolin-2(1H)-one. As your Senior Application Scientist, I will walk you through the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Lynchpin of Assay Reliability: The Role of a Validation Standard

Before we delve into the specifics of this compound, let's establish the foundational role of a validation standard. In fluorescence-based bioassays, a reliable standard serves as a consistent point of reference to:

  • Normalize Inter- and Intra-assay Variability: Correct for fluctuations in instrument performance, reagent stability, and environmental conditions.

  • Establish a Standard Curve: Enable the quantification of the analyte of interest.

  • Assess Instrument Performance: Verify the sensitivity, linearity, and dynamic range of your microplate reader or imaging system.

  • Troubleshoot Assay Performance: Identify potential issues with reagents or protocols.

The ideal fluorescent standard should possess high photostability, a substantial quantum yield (a measure of its fluorescence efficiency), and chemical stability in the assay buffer. It is against these criteria that we will evaluate this compound and its common alternatives.

A Comparative Analysis: this compound vs. Traditional Fluorescent Standards

The selection of a fluorescent standard is a critical decision that can significantly impact the quality of your bioassay data. Here, we objectively compare this compound with two of the most widely used fluorescent standards: Fluorescein and Rhodamine B.

FeatureThis compoundFluorescein (Sodium Salt)Rhodamine B
Excitation Max (nm) ~350-360~494~554
Emission Max (nm) ~440-450~519~576
Quantum Yield (Φ) Varies by derivative, generally moderate to highHigh (~0.95 in 0.1M NaOH)[1]High (can be >0.90 in ethanol)[2][3]
Photostability Generally highProne to photobleaching[4][5]Generally higher than fluorescein
pH Sensitivity Less sensitive in physiological rangeHighly pH-dependent fluorescenceLess pH-dependent than fluorescein
Cost-Effectiveness See cost comparison table belowHighModerate to High

Key Insights from the Comparison:

  • Photostability: One of the most significant advantages of the quinolinone scaffold is its inherent photostability. Unlike fluorescein, which is known to photobleach rapidly under intense or prolonged illumination, this compound and its derivatives offer a more stable signal, which is crucial for kinetic assays and high-throughput screening where plates may be read multiple times.[4][5]

  • pH Sensitivity: The fluorescence of fluorescein is highly dependent on pH, making it less suitable for assays where pH may fluctuate. This compound generally exhibits more stable fluorescence across a physiological pH range.

  • Spectral Properties: The excitation and emission spectra of this compound in the near-UV and blue range, respectively, can be advantageous in minimizing background fluorescence from biological samples (autofluorescence), which is often more pronounced in the green and red regions of the spectrum.

Cost-Effectiveness Analysis

To provide a practical perspective, here is a cost comparison of these fluorescent standards from a major supplier (Sigma-Aldrich). Prices are subject to change and may vary by region and purity grade.

CompoundSupplierCatalog NumberQuantityPrice (USD)
4-Hydroxy-7-methoxyquinolineSigma-Aldrich6998965 g£101.00 (~$127)
Fluorescein Sodium SaltSigma-Aldrich4696025 g$20.50[6]
Rhodamine BSigma-AldrichR662625 g$28.00[7]

While the initial cost per gram of the 7-methoxyquinoline derivative may appear higher, its stability and the lower concentrations typically required for robust signal can translate to long-term cost-effectiveness, especially when considering the potential for failed or repeated experiments due to the instability of other dyes.

Experimental Protocol: Validating a Cell Viability Assay Using this compound

This section provides a detailed, step-by-step protocol for using this compound as a validation standard in a common fluorescence-based cell viability assay, such as a resazurin-based assay.

Principle of the Assay

Resazurin (a blue, non-fluorescent compound) is reduced by metabolically active cells to the highly fluorescent pink compound, resorufin. The fluorescence intensity is directly proportional to the number of viable cells. This compound will serve as an independent, stable fluorescent control to validate instrument performance and normalize the data.

Materials
  • This compound (or a suitable derivative like 4-Hydroxy-7-methoxyquinoline)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Resazurin sodium salt

  • Cell culture medium appropriate for your cell line

  • Black, clear-bottom 96-well microplates

  • Microplate reader with fluorescence capabilities (excitation ~360 nm, emission ~445 nm for the standard; and excitation ~560 nm, emission ~590 nm for resorufin)

Step-by-Step Methodology
  • Preparation of this compound Standard Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mM. Causality: DMSO is an excellent solvent for many organic compounds and is miscible with aqueous buffers.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Preparation of Working Standard Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare a serial dilution of the standard in PBS to generate a standard curve. A typical concentration range would be from 100 µM down to the low micromolar or high nanomolar range. Causality: A serial dilution allows for the determination of the linear dynamic range of the instrument for this fluorophore.

  • Assay Plate Setup:

    • In a 96-well black, clear-bottom plate, designate wells for:

      • Blank: Cell culture medium only.

      • Negative Control: Cells treated with vehicle (e.g., DMSO).

      • Positive Control: Cells treated with a known cytotoxic agent.

      • Test Compounds: Cells treated with your compounds of interest.

      • Standard Curve: Wells containing the serial dilutions of this compound in PBS.

  • Cell Seeding and Treatment:

    • Seed your cells at an appropriate density in the designated wells and allow them to adhere overnight.

    • Treat the cells with your test compounds, positive control, and negative control, and incubate for the desired time.

  • Addition of Resazurin and Standard:

    • Following the treatment period, add resazurin to all cell-containing wells to a final concentration of 10-20 µg/mL.

    • In the designated standard curve wells, add the prepared serial dilutions of this compound.

  • Incubation and Fluorescence Measurement:

    • Incubate the plate at 37°C for 1-4 hours, protected from light, to allow for the conversion of resazurin to resorufin.

    • Using a microplate reader, perform two separate reads:

      • Read 1 (Standard): Ex: 360 nm, Em: 445 nm.

      • Read 2 (Resorufin): Ex: 560 nm, Em: 590 nm.

  • Data Analysis:

    • Standard Curve: Plot the fluorescence intensity of the this compound standards against their known concentrations. This confirms the linearity and sensitivity of your instrument.

    • Cell Viability: Subtract the blank reading from all other wells. Normalize the data from your test compounds to the negative control (representing 100% viability).

    • Inter-plate Normalization (if applicable): The fluorescence from a mid-range concentration of the this compound standard can be used as a correction factor to normalize for variations between different plates or different experimental days.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis prep_standard Prepare 7-MQ Standard Stock & Dilutions add_reagents Add Resazurin to Cells & 7-MQ Standard to Designated Wells prep_standard->add_reagents prep_cells Seed and Treat Cells in 96-well Plate prep_cells->add_reagents incubate Incubate at 37°C add_reagents->incubate read_plate Read Fluorescence: 1. 7-MQ (Ex/Em: 360/445 nm) 2. Resorufin (Ex/Em: 560/590 nm) incubate->read_plate analyze_standard Generate Standard Curve read_plate->analyze_standard analyze_viability Calculate Cell Viability read_plate->analyze_viability normalize Inter-plate Normalization analyze_standard->normalize analyze_viability->normalize

Experimental Workflow for Cell Viability Assay Validation

Signaling Pathway Context: Resazurin Reduction

signaling_pathway cluster_cell Metabolically Active Cell cluster_extracellular Extracellular Mitochondria Mitochondrial Reductases Resorufin Resorufin (Pink, Highly Fluorescent) Mitochondria->Resorufin Reduction Resazurin Resazurin (Blue, Non-fluorescent) Resazurin->Mitochondria Uptake

Cellular Reduction of Resazurin

Conclusion: Elevating Confidence in Your Bioassay Data

The validation of bioassays is not merely a procedural step but a cornerstone of scientific rigor. While traditional fluorescent standards like fluorescein and rhodamine have their place, the superior photostability and reduced pH sensitivity of this compound and its derivatives present a compelling case for their adoption in modern bioassay validation. By incorporating a robust standard and following a well-designed protocol, you can significantly enhance the reliability and reproducibility of your data, ultimately accelerating your research and development efforts.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Analysis of 7-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the selection of an appropriate analytical technique is paramount to ensuring the quality, safety, and efficacy of drug substances. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 7-Methoxyquinolin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-supported insights into the cross-validation of these two powerful analytical methods.

Introduction: The Significance of Robust Analytical Methods

7-Hydroxy-6-methoxyquinolin-2(1H)-one (HMQ) is a naturally occurring compound that has demonstrated significant antioxidant and anti-inflammatory properties.[1] Given the therapeutic potential of quinolin-2(1H)-one derivatives, the development of reliable and accurate analytical methods for their quantification is a critical aspect of drug development and quality control.[1] The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix.

Cross-validation of analytical methods is a crucial process to verify that a validated method produces consistent and reliable results across different techniques, laboratories, or instruments.[2][3] This ensures data integrity and is a key requirement for regulatory compliance.[2][4]

Principles of the Analyzed Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5][6] For a compound like this compound, a reversed-phase HPLC method, typically employing a C18 column, is a common choice.[7][8] The separation is driven by the polarity of the analyte, with more polar compounds eluting earlier when a polar mobile phase is used.[5] Detection is often achieved using a UV detector, which measures the absorbance of the analyte at a specific wavelength.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[6][10][11] After chromatographic separation, the analyte is ionized, and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z).[6][11] In tandem MS (MS/MS), a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces matrix interference, making it ideal for analyzing complex mixtures.[12]

Method Validation: A Pillar of Scientific Integrity

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[13] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on method validation.[4][14][15][16][17][18][19][20]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[21]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[21]

  • Accuracy: The closeness of test results to the true value.[17][21]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[21]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Experimental Protocols

Proposed HPLC-UV Method

This proposed method is a starting point and may require optimization based on the specific sample matrix and instrumentation.

Chromatographic Conditions:

ParameterCondition
Instrument Agilent 1100 series or equivalent with PDA detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient elution may be required)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength To be determined based on the UV spectrum of this compound
Column Temperature 25°C

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will depend on the matrix. For instance, a simple dissolution in the mobile phase may be sufficient for a drug substance, while an extraction procedure might be necessary for a formulated product.

Proposed LC-MS/MS Method

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Instrument UPLC-MS/MS system (e.g., Waters, Sciex, Thermo Fisher)
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined by infusing a standard solution of this compound

Standard and Sample Preparation:

Preparation of standards and samples would follow a similar procedure as for the HPLC-UV method, although concentrations for LC-MS/MS are typically much lower due to its higher sensitivity.

Cross-Validation of HPLC and LC-MS/MS Methods

Cross-validation is performed to ensure that the two different analytical methods provide comparable results.[22] This involves analyzing the same set of samples using both the validated HPLC-UV and LC-MS/MS methods.[22]

Cross-Validation Workflow

Cross-Validation Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_comparison Data Comparison Sample Homogeneous Sample Batch HPLC_Analysis Analyze Samples with Validated HPLC-UV Method Sample->HPLC_Analysis LCMS_Analysis Analyze Samples with Validated LC-MS/MS Method Sample->LCMS_Analysis Spiked_QC Spiked Quality Control Samples Spiked_QC->HPLC_Analysis Spiked_QC->LCMS_Analysis HPLC_Results Obtain HPLC-UV Results HPLC_Analysis->HPLC_Results Stat_Analysis Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) HPLC_Results->Stat_Analysis LCMS_Results Obtain LC-MS/MS Results LCMS_Analysis->LCMS_Results LCMS_Results->Stat_Analysis Conclusion Determine Comparability Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Acceptance Criteria

The acceptance criteria for the cross-validation should be pre-defined. A common approach is to assess the percentage difference between the results obtained from the two methods. For example, the results from at least two-thirds of the samples should be within ±20% of the mean value obtained from both methods.

Data Comparison: A Quantitative Look

The following tables provide a hypothetical comparison of the performance characteristics of the two methods for the analysis of this compound.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UVLC-MS/MSRationale for Difference
Linearity (r²) > 0.999> 0.999Both methods should exhibit excellent linearity.
Range (µg/mL) 1 - 1000.01 - 10LC-MS/MS is significantly more sensitive.[11]
LOD (µg/mL) 0.10.001The inherent sensitivity of the mass spectrometer leads to a much lower LOD.
LOQ (µg/mL) 0.30.003Consistent with the lower LOD of LC-MS/MS.
Precision (%RSD) < 2%< 5%Both methods should demonstrate high precision.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods should provide accurate results.
Specificity GoodExcellentLC-MS/MS offers superior specificity due to the monitoring of specific MRM transitions, which minimizes interference from matrix components.[12]

Choosing the Right Method: A Decision Framework

The choice between HPLC-UV and LC-MS/MS depends on the specific analytical challenge.

Method Selection Framework Start Start: Define Analytical Need High_Concentration High Concentration Assay (e.g., Drug Substance Purity) Start->High_Concentration Low_Concentration Low Concentration Assay (e.g., Bioanalysis, Impurity Profiling) Start->Low_Concentration Complex_Matrix Complex Matrix (e.g., Plasma, Tissue) Start->Complex_Matrix HPLC_UV HPLC-UV is Suitable High_Concentration->HPLC_UV LCMSMS LC-MS/MS is Preferred Low_Concentration->LCMSMS Complex_Matrix->LCMSMS

Caption: Decision framework for selecting between HPLC-UV and LC-MS/MS.

  • For routine quality control of the drug substance where concentrations are high and the matrix is simple, HPLC-UV is often sufficient, cost-effective, and robust.

  • For applications requiring high sensitivity, such as bioanalysis of pharmacokinetic samples or the determination of trace-level impurities, LC-MS/MS is the method of choice. [11] Its superior selectivity is also advantageous when dealing with complex matrices.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantitative analysis of this compound. The cross-validation of these methods is a critical step to ensure data consistency and reliability, particularly when transferring methods between laboratories or during different stages of drug development. A thorough understanding of the principles, strengths, and limitations of each technique, guided by regulatory frameworks, is essential for selecting the most appropriate method for a given analytical challenge. This guide provides a comprehensive framework for the development, validation, and cross-validation of these essential analytical methods.

References

A Comparative Guide to the Synthesis of 7-Methoxyquinolin-2(1H)-one: Classical vs. Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing the Synthesis of a Key Heterocyclic Scaffold.

The quinolin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its derivatives, 7-Methoxyquinolin-2(1H)-one is a crucial intermediate in the synthesis of various therapeutic agents. The choice of synthetic route to this valuable building block can significantly impact the efficiency, scalability, and overall cost-effectiveness of a drug development program. This guide provides an in-depth, objective comparison of classical and modern synthetic strategies for obtaining this compound, supported by experimental data and detailed protocols to inform your selection of the most appropriate method for your research and development needs.

The Enduring Relevance of Classical Syntheses

For over a century, classical named reactions have been the bedrock of quinoline and quinolinone synthesis. While often characterized by harsh reaction conditions, their enduring utility lies in the use of readily available and inexpensive starting materials.

The Knorr Quinoline Synthesis: A Time-Honored Approach

The Knorr synthesis, a stalwart in heterocyclic chemistry, involves the acid-catalyzed cyclization of β-ketoanilides to form 2-hydroxyquinolines (quinolin-2(1H)-ones).[1] The reaction typically proceeds by reacting an aniline with a β-ketoester, followed by cyclization in the presence of a strong acid like sulfuric acid.

Mechanism: The reaction is initiated by the formation of a β-ketoanilide from an aniline and a β-ketoester. Subsequent treatment with a strong acid facilitates an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the quinolin-2(1H)-one core.[1]

Application to this compound: To synthesize the target molecule, 3-methoxyaniline would be reacted with a suitable β-ketoester, such as ethyl acetoacetate, to form the corresponding β-ketoanilide. This intermediate is then cyclized using concentrated sulfuric acid. While specific yields for the 7-methoxy derivative via the Knorr synthesis are not widely reported in recent literature, related syntheses of substituted quinolin-2(1H)-ones suggest that moderate yields can be expected.[2]

The Conrad-Limpach Synthesis: A Pathway to 4-Hydroxyquinolines

Primarily known for producing 4-hydroxyquinolines, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[3] The regiochemical outcome (4-hydroxy vs. 2-hydroxy) is dependent on the reaction conditions.

Mechanism: The reaction begins with the formation of a Schiff base from the aniline and the β-ketoester. A subsequent thermal or acid-catalyzed electrocyclic ring-closing reaction, followed by tautomerization, affords the 4-hydroxyquinoline product.[3] By modifying the conditions to favor the formation of the β-keto anilide (thermodynamic product), this reaction can be directed towards the synthesis of 2-hydroxyquinolines, akin to the Knorr synthesis.

The Skraup and Doebner-von Miller Reactions: Versatile but Harsh

The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis that can be adapted for quinolinone production.[4] The Skraup synthesis utilizes glycerol, an oxidizing agent, and a strong acid, while the Doebner-von Miller reaction employs α,β-unsaturated carbonyl compounds.[5][6]

Mechanism: Both reactions proceed through a Michael addition of the aniline to an in situ-generated or added α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization and oxidation.[1]

Applicability: While powerful for generating the quinoline core, these methods often require harsh conditions, including high temperatures and strong acids, which can lead to low yields and the formation of side products, particularly with substituted anilines like 3-methoxyaniline.[7] Regioselectivity can also be a challenge. For the synthesis of 7-methoxyquinoline from m-toluidine (a close analogue), a mixture of 5- and 7-methylquinoline is obtained.[7]

The Ascendancy of Modern Synthetic Methods

In recent years, a plethora of modern synthetic methods have emerged, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to their classical counterparts.

Triflic Acid-Mediated Cyclization of Cinnamanilides: A High-Yielding Strategy

A recently developed and highly efficient method involves the triflic acid (TfOH)-mediated cycloelimination of cinnamanilides.[8][9] This approach provides a direct and high-yielding route to a variety of quinolin-2(1H)-ones.

Mechanism: The reaction is proposed to proceed via protonation of the amide oxygen by triflic acid, which initiates an intramolecular electrophilic aromatic substitution onto the aniline ring. Subsequent rearomatization and dehydrophenylation lead to the formation of the quinolin-2(1H)-one product.

Efficacy: This method has been successfully applied to the synthesis of various substituted quinolin-2(1H)-ones with reported yields ranging from 62-97%.[8][9] The reaction is scalable and demonstrates good functional group tolerance, although it is less effective with strongly electron-withdrawing groups on the aniline ring.

Transition-Metal Catalysis: Precision and Efficiency

Transition-metal catalysis has revolutionized organic synthesis, and the construction of quinolinone scaffolds is no exception. Catalysts based on palladium, copper, and iron have been employed to facilitate C-H activation, amination, and cyclization reactions.

Palladium-Catalyzed Cascade Reactions: Palladium catalysts can orchestrate elegant cascade reactions to construct complex polycyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines.[10] These methods offer high yields and the ability to build intricate molecular architectures in a single step.

Iron-Catalyzed Radical Cascades: Photo-induced iron-catalyzed radical cascade reactions of 1,7-enynes with alkyl carboxylic acids provide another modern avenue to polycyclic quinolinones.[11] These reactions proceed under mild conditions and utilize an inexpensive and abundant metal catalyst.

Photochemical and Microwave-Assisted Syntheses: Green and Rapid Alternatives

In the quest for more sustainable and efficient chemical processes, photochemical and microwave-assisted methods have gained prominence.

Visible Light-Mediated Synthesis: An innovative approach utilizes visible light and a photocatalyst to convert quinoline N-oxides into quinolin-2(1H)-ones in high yields (75-97%).[12] This method is highly atom-economical, reagent-free, and operates under mild conditions.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate reaction times and improve yields in various quinolinone syntheses, including multicomponent reactions.[13][14] This technique offers a greener alternative to conventional heating by reducing energy consumption and reaction times.

Comparative Analysis of Synthesis Routes

To facilitate an objective comparison, the following table summarizes the key performance indicators for the discussed synthetic routes.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Knorr Synthesis 3-Methoxyaniline, β-ketoesterH₂SO₄Moderate (Not specified for 7-methoxy)High temperatureInexpensive, readily available starting materialsHarsh conditions, potential for side products
Skraup/Doebner-von Miller 3-Methoxyaniline, Glycerol/α,β-unsaturated carbonylH₂SO₄, Oxidizing agentLow to ModerateHigh temperature, strongly acidicVery cheap starting materialsHarsh conditions, low yields, poor regioselectivity
TfOH-Mediated Cyclization Substituted Anilines, Cinnamic AcidsTriflic Acid (TfOH)62-97%[8][9]110 °CHigh yields, good functional group tolerance, scalableRequires synthesis of cinnamanilide precursor
Visible Light-Mediated Quinoline N-oxidesPhotocatalyst, Visible Light75-97%[12]Room temperatureMild, atom-economical, high yields, greenRequires synthesis of quinoline N-oxide precursor
Transition-Metal Catalysis Varies (e.g., 1,7-enynes)Pd, Fe, Cu catalystsGood to ExcellentOften mildHigh efficiency, can build complex structuresCatalyst cost and sensitivity
Microwave-Assisted VariesVariesGenerally highMicrowave irradiationRapid reaction times, improved yields, greenRequires specialized equipment

Experimental Protocols

General Procedure for TfOH-Mediated Synthesis of Quinolin-2(1H)-ones

This protocol is adapted from a high-yielding synthesis of quinolin-2(1H)-one derivatives.[8]

Step 1: Synthesis of N-(3-methoxyphenyl)cinnamamide

  • To a solution of cinnamic acid (1 equivalent) in dichloroethane (DCE), add thionyl chloride (3 equivalents) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture at 80 °C for 4 hours.

  • Distill off the excess thionyl chloride under reduced pressure.

  • In a separate flask, dissolve 3-methoxyaniline (1 equivalent) and pyridine (1 equivalent) in dichloromethane (DCM).

  • Slowly add the freshly prepared cinnamoyl chloride in DCM to the aniline solution at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Upon completion (monitored by TLC), wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude N-(3-methoxyphenyl)cinnamamide.

Step 2: Cyclization to this compound

  • To the crude N-(3-methoxyphenyl)cinnamamide (1 equivalent), add triflic acid (2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 110 °C for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and slowly pour it into ice-cold water to precipitate the product.

  • Filter the precipitate and wash thoroughly with cold water and hexane to afford the pure this compound.

Visualizing the Synthetic Landscape

The choice of a synthetic route is a critical decision in the chemical development process. The following diagram illustrates the key considerations and divergent pathways for the synthesis of this compound.

Synthesis_Comparison Start Starting Materials Classical Classical Routes Start->Classical Inexpensive Feedstocks Modern Modern Routes Start->Modern More Complex Precursors Knorr Knorr Synthesis Classical->Knorr Skraup Skraup/Doebner-von Miller Classical->Skraup TfOH TfOH-Mediated Cyclization Modern->TfOH Photochem Photochemical/Microwave Modern->Photochem TransitionMetal Transition-Metal Catalysis Modern->TransitionMetal Product This compound Knorr->Product Moderate Yields Harsh Conditions Skraup->Product Low Yields Poor Selectivity TfOH->Product High Yields Good Scalability Photochem->Product Green High Efficiency TransitionMetal->Product High Precision Complex Scaffolds

Caption: A decision-making flowchart for selecting a synthesis route to this compound.

Conclusion

The synthesis of this compound can be approached through a variety of classical and modern methods. While traditional routes like the Knorr and Skraup syntheses offer the advantage of readily available starting materials, they are often hampered by harsh reaction conditions and modest yields. For researchers and drug development professionals seeking efficiency, scalability, and milder conditions, modern approaches such as the triflic acid-mediated cyclization of cinnamanilides and visible light-mediated synthesis from quinoline N-oxides present highly attractive alternatives with significantly improved yields. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, and the desired level of chemical complexity. This guide serves as a starting point for making an informed decision, grounded in a comparative analysis of the available synthetic methodologies.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Evaluation of 7-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Preclinical Assessment

Introduction: The Quinolinone Scaffold and the Promise of 7-Methoxyquinolin-2(1H)-one

The quinolin-2(1H)-one moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological effects of these derivatives are often dictated by the nature and position of their substituents. This compound, a member of this versatile family, represents a promising candidate for therapeutic development. However, a comprehensive head-to-head comparison of its in vitro and in vivo activities is not extensively documented in publicly available literature.

This guide, therefore, serves a dual purpose. Firstly, it synthesizes the known biological potential of the broader quinolinone class to build a strong rationale for the investigation of this compound. Secondly, it provides a detailed, practical framework for researchers, outlining robust in vitro and in vivo experimental protocols to thoroughly characterize its bioactivity. By bridging the gap between established knowledge on related compounds and the specific investigation of this molecule, we aim to provide a scientifically rigorous roadmap for its preclinical evaluation.

Part 1: The In Vitro Postulate - Characterizing Intrinsic Activity

In vitro studies are the foundational step in drug discovery, offering a controlled environment to elucidate a compound's direct effects on biological systems at the cellular and molecular level. For this compound, the primary areas of investigation, based on the activities of its structural analogs, are its potential anticancer, antimicrobial, and anti-inflammatory effects.

Postulated Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quinolinone scaffold is a well-established pharmacophore in oncology research, with derivatives exhibiting cytotoxicity against various cancer cell lines.

A comprehensive in vitro assessment of the anticancer potential of this compound should involve a panel of human cancer cell lines representing different tumor types.

Table 1: Proposed In Vitro Anticancer Evaluation of this compound

Assay Cell Lines Purpose Key Parameters
Cytotoxicity (MTT Assay) MCF-7 (Breast), A549 (Lung), HCT116 (Colon), HeLa (Cervical)To determine the concentration-dependent inhibitory effect on cell viability.IC50 (half-maximal inhibitory concentration)
Apoptosis Analysis (Annexin V/PI Staining) MCF-7, A549To quantify the induction of programmed cell death.Percentage of apoptotic cells
Cell Cycle Analysis (Flow Cytometry) MCF-7, A549To identify the phase of the cell cycle at which the compound exerts its effect.Cell population in G0/G1, S, and G2/M phases
Colony Formation Assay HCT116To assess the long-term effect on the proliferative capacity of single cells.Number and size of colonies
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Workflow
Postulated Antimicrobial Activity: Combating Pathogenic Microbes

Quinoline and quinolinone derivatives have a long history as antimicrobial agents. The investigation into this compound's efficacy against a panel of clinically relevant bacteria and fungi is a logical step.

Table 2: Proposed In Vitro Antimicrobial Evaluation of this compound

Assay Microbial Strains Purpose Key Parameters
Broth Microdilution Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Fungus)To determine the minimum inhibitory concentration (MIC).MIC (µg/mL)
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) S. aureus, E. coli, C. albicansTo determine the lowest concentration that kills the microorganisms.MBC/MFC (µg/mL)
  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth Microdilution Workflow
Postulated Anti-inflammatory Activity: Modulating the Inflammatory Response

Several quinolinone derivatives have demonstrated anti-inflammatory properties, suggesting that this compound may also modulate key inflammatory pathways.

Table 3: Proposed In Vitro Anti-inflammatory Evaluation of this compound

Assay Cell Line Purpose Key Parameters
Nitric Oxide (NO) Inhibition Assay RAW 264.7 (Macrophage)To measure the inhibition of nitric oxide production in LPS-stimulated macrophages.IC50 for NO inhibition
Cytokine Release Assay (ELISA) RAW 264.7To quantify the effect on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6).IC50 for cytokine inhibition
  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Part 2: The In Vivo Translation - Assessing Efficacy and Safety in a Living System

Positive in vitro results provide the rationale for progressing to in vivo studies, which are crucial for evaluating a compound's efficacy, pharmacokinetics, and safety in a complex biological system.

Anticancer Efficacy in a Xenograft Model

To validate the in vitro anticancer findings, a tumor xenograft model is the gold standard.

Table 4: Proposed In Vivo Anticancer Evaluation of this compound

Model Cell Line Administration Route Key Parameters
Subcutaneous Xenograft HCT116Oral (p.o.) or Intraperitoneal (i.p.)Tumor volume, tumor weight, body weight changes
  • Cell Implantation: Subcutaneously inject a suspension of HCT116 cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound at different doses, and a positive control). Administer the treatment daily or as determined by pharmacokinetic studies.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Xenograft Study Workflow
Antimicrobial Efficacy in an Infection Model

To confirm the antimicrobial potential in vivo, a systemic or localized infection model is necessary.

Table 5: Proposed In Vivo Antimicrobial Evaluation of this compound

Model Bacterial Strain Administration Route Key Parameters
Thigh Infection Model Staphylococcus aureusOral (p.o.) or Intraperitoneal (i.p.)Bacterial load (CFU/g of tissue)
Anti-inflammatory Efficacy in an Edema Model

The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of a compound.

Table 6: Proposed In Vivo Anti-inflammatory Evaluation of this compound

Model Inducing Agent Administration Route Key Parameters
Paw Edema CarrageenanOral (p.o.)Paw volume increase

Part 3: Pharmacokinetics and Safety - The Bridge Between Efficacy and Clinical Viability

Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of this compound is critical for its development as a therapeutic agent.

In Vitro ADME-Tox Profiling

A panel of in vitro assays can predict the pharmacokinetic behavior and potential liabilities of the compound.

Table 7: Proposed In Vitro ADME-Tox Profiling of this compound

Assay System Purpose
Metabolic Stability Liver MicrosomesTo assess the rate of metabolic degradation.
Plasma Protein Binding PlasmaTo determine the extent of binding to plasma proteins.
CYP450 Inhibition Recombinant CYP EnzymesTo evaluate the potential for drug-drug interactions.
Hepatotoxicity HepG2 CellsTo assess the potential for liver toxicity.
In Vivo Pharmacokinetic Study

An in vivo pharmacokinetic study in rodents provides essential data on the compound's behavior in a living organism.

Table 8: Proposed In Vivo Pharmacokinetic Study of this compound

Species Administration Route Key Parameters
Rat Intravenous (i.v.) and Oral (p.o.)Cmax, Tmax, AUC, t1/2, Bioavailability

Conclusion: A Data-Driven Path Forward

While direct experimental data on this compound is currently sparse, the wealth of information on the quinolinone scaffold provides a strong foundation for its investigation. The comprehensive in vitro and in vivo testing strategy outlined in this guide offers a scientifically rigorous and logical pathway to fully characterize its therapeutic potential. By systematically evaluating its anticancer, antimicrobial, and anti-inflammatory activities, alongside its pharmacokinetic and safety profiles, researchers can build a robust data package to support the further development of this compound as a novel therapeutic agent. This comparative approach, bridging the known with the unknown, is fundamental to advancing promising molecules from the laboratory to the clinic.

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Treat 7-Methoxyquinolin-2(1H)-one as a hazardous chemical waste. Due to its quinoline structure, it is presumed to be harmful to aquatic life and requires specialized disposal. Direct disposal into drains or standard trash is strictly prohibited.

This guide provides an in-depth operational plan for the safe and compliant disposal of this compound, a heterocyclic compound frequently utilized in pharmaceutical research and drug development. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring the safety of laboratory personnel and the preservation of our environment.

Hazard Assessment and Waste Profile: Understanding the "Why"

A Safety Data Sheet (SDS) for this compound indicates that while no specific toxicological data is available, it should be handled with care, and its release into the environment must be avoided.[2] Closely related compounds, such as 7-methoxyquinoline, are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3]

Assumed Hazard Profile for this compound:

Hazard TypeAssociated MoietyImplication for Disposal
Aquatic Toxicity QuinolineHigh potential for adverse effects on aquatic ecosystems. Must not be disposed of down the drain.
Biological Activity QuinolinoneAs a biologically active molecule, it may have unforeseen effects on the environment and organisms.
General Chemical Hazard Complex Organic MoleculeRequires disposal as hazardous chemical waste in accordance with local, state, and federal regulations.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The following protocol is designed to ensure a safe and compliant disposal process. Adherence to these steps is critical for laboratory safety and environmental responsibility.

Step 1: Waste Segregation and Containment

  • Solid Waste: Collect any solid this compound, including residual amounts from containers, in a dedicated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a sealable, compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weighing boats, and contaminated gloves, should be disposed of in a designated solid hazardous waste container.

Step 2: Labeling

Proper labeling is a critical component of safe waste management. The hazardous waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: "23981-26-2"

  • An accurate estimation of the quantity of the waste.

  • The date when the waste was first added to the container.

Step 3: Temporary Storage

Store the sealed and labeled waste containers in a designated satellite accumulation area or your facility's main hazardous waste storage area. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure that it is stored away from incompatible materials, such as strong oxidizing agents.[2]

Step 4: Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. They are the authoritative source for ensuring compliance with all local, state, and federal disposal regulations.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal Start Start: Have This compound waste? Assess Assess Hazards: - Review SDS - Assume Aquatic Toxicity - Note Irritant Potential Start->Assess Yes PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat Assess->PPE Segregate Segregate Waste: - Solid - Liquid - Contaminated Materials PPE->Segregate Label Label Waste Container: - 'Hazardous Waste' - Full Chemical Name & CAS - Date & Quantity Segregate->Label Store Store in Designated Area: - Secure & Ventilated - Away from Incompatibles Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End End: Compliant Disposal ContactEHS->End

Disposal workflow for this compound.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • Evacuate the immediate area.

    • If safe to do so, prevent further spread of the material.

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste.

    • For large spills, contact your institution's EHS department immediately.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxyquinolin-2(1H)-one
Reactant of Route 2
7-Methoxyquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.